Diversol Bx
Description
Properties
CAS No. |
124860-94-2 |
|---|---|
Molecular Formula |
C7H10N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diversol BX/A for Laboratory Applications
This technical guide provides a comprehensive overview of Diversol BX/A, a sanitizing cleaner, for professionals in research, scientific, and drug development environments. The document details its chemical composition, physical properties, and recommended protocols for laboratory use, ensuring safe and effective application.
Chemical Composition and Properties
This compound/A is a chlorinated, alkaline powder designed for cleaning and sanitizing hard, non-porous surfaces.[1][2] Its efficacy as a cleaner and sanitizer is derived from its specific chemical formulation.
1.1 Core Components
The primary active ingredients in this compound/A are detailed in the table below.[3]
| Ingredient | CAS Number | Weight Percentage (%) |
| Trisodium phosphate | 10101-89-0 | 30 - 60% |
| Sodium hypochlorite | 7681-52-9 | 1 - 5% |
| Sodium hydroxide | 1310-73-2 | > 0.1 - < 1% |
1.2 Physical and Chemical Properties
The general physical and chemical characteristics of this compound/A are summarized in the following table.[3][4]
| Property | Value |
| Physical State | Powder |
| Color | Opaque Pink |
| Odor | Chlorine |
| pH (Use Dilution) | 12.0 |
| Solubility | Completely Soluble in water |
| Relative Density | 0.85 |
Laboratory Applications and Experimental Protocols
This compound/A is primarily intended for cleaning and sanitizing laboratory equipment and surfaces.[4][5][6] Adherence to established protocols is crucial for achieving desired sanitation levels and ensuring user safety.
2.1 General Surface Sanitization
This protocol is suitable for sanitizing benches, tables, and other non-porous surfaces.
-
Preparation of Sanitizing Solution: Prepare a solution containing a minimum of 3 grams of this compound/A per liter of water.[4]
-
Application: Apply the solution to the surface using a brush, spray, or by circulation.
-
Contact Time: Allow the solution to remain in contact with the surface for at least 5 minutes.[7]
-
Rinsing: Thoroughly rinse the surface with potable water.[4]
2.2 Cleaning and Destaining of Laboratory Glassware
This protocol is effective for removing stubborn residues and stains from laboratory glassware.
-
Preparation of Cleaning Solution: Prepare a solution with a concentration of 6 grams of this compound/A per liter of water.[4] For heavy soiling, a concentration of up to 18 grams per liter can be used.[1]
-
Application: Submerge the glassware in the solution or fill the items with the solution. For removing labels, an overnight soak in a 3.5 g/L solution is effective.[1]
-
Temperature: For optimal performance, the solution can be heated to 49–57°C (120–135°F).[4]
-
Rinsing: Rinse the glassware thoroughly with potable water.
Safety Precautions and Handling
Undiluted this compound/A is classified as a hazardous substance that can cause skin and serious eye irritation.[3][8]
-
Personal Protective Equipment (PPE): When handling the concentrated powder, wear chemical-splash goggles and chemical-resistant gloves.[3]
-
Mixing: Always mix this compound/A with water only. Do not mix with acids, ammonia, or other chemicals, as this can release hazardous gases.[3]
-
Storage: Store in a cool, dry place in the original, tightly closed container.[7]
When diluted as per the manufacturer's instructions (e.g., 1:51), the product is not classified as hazardous.[3]
Diagrams and Workflows
4.1 Experimental Workflow for General Surface Sanitization
The following diagram outlines the standard procedure for sanitizing laboratory surfaces with this compound/A.
Caption: Workflow for surface sanitization.
4.2 Logical Relationship for Safe Handling of Concentrated Product
This diagram illustrates the necessary safety precautions when handling the concentrated form of this compound/A.
Caption: Safety precautions for handling concentrate.
References
- 1. Diversol (aka Sanibrew) - 200g to 25kg [ecom.bosagrape.com]
- 2. Sanitizing cleaner–SaniDépôt [sani-depot.ca]
- 3. sds.diversey.com [sds.diversey.com]
- 4. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 5. brenniston.com.au [brenniston.com.au]
- 6. Diversol 5000 Hospital Grade Disinfectant D4.6z 25g : Store, UoM [specialist-stores.unimelb.edu.au]
- 7. store.w-p.co.uk [store.w-p.co.uk]
- 8. 2017erp.com [2017erp.com]
An In-depth Technical Guide to the Core Active Ingredients of Diversol Bx Sanitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diversol Bx is a broad-spectrum sanitizing agent leveraging a synergistic combination of alkaline cleaning and potent disinfection. This technical guide provides a detailed analysis of its core active ingredients: Sodium Hypochlorite, Trisodium Phosphate, and Sodium Hydroxide. The document elucidates the mechanisms of action, presents available quantitative efficacy data against a range of microorganisms, and outlines relevant experimental protocols for the evaluation of such formulations. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial control.
Core Active Ingredients
The sanitizing and cleaning efficacy of this compound is derived from the following active ingredients:
-
Trisodium Phosphate (TSP) : A strong alkaline salt.
-
Sodium Hypochlorite (NaOCl) : A chlorine-based disinfecting agent.[1]
-
Sodium Hydroxide (NaOH) : A highly alkaline compound contributing to cleaning and pH stabilization.
The typical composition of these ingredients in the concentrated product is outlined in the safety data sheets.
Mechanisms of Action
The antimicrobial and cleaning properties of this compound are a result of the distinct and synergistic actions of its components.
Sodium Hypochlorite (NaOCl)
Sodium hypochlorite is a powerful oxidizing agent and the primary disinfectant in the formulation.[2] Its mechanism of action involves the following key steps:
-
Formation of Hypochlorous Acid (HOCl): In aqueous solution, sodium hypochlorite exists in equilibrium with hypochlorous acid (HOCl), the more potent antimicrobial agent.[2]
-
Oxidative Damage: HOCl is a strong oxidizing agent that targets and damages essential microbial cellular components.[2]
-
Enzyme Inactivation: It irreversibly oxidizes the sulfhydryl groups (-SH) of essential microbial enzymes, leading to their inactivation and the disruption of metabolic pathways.[2]
-
Membrane Disruption: The high pH of sodium hypochlorite solutions contributes to the disruption of the cytoplasmic membrane integrity of microorganisms.[2]
-
Nucleic Acid Damage: HOCl can also cause damage to microbial DNA and RNA, preventing replication and leading to cell death.[2]
Trisodium Phosphate (TSP)
Trisodium phosphate's primary role is to provide a highly alkaline environment, which contributes to both cleaning and antimicrobial activity.
-
High Alkalinity: In solution, TSP creates a high pH (typically 11-12), which is detrimental to many microorganisms.[2] This extreme alkalinity disrupts the cell membranes and can lead to the saponification of lipids within the cell structure.[2]
-
Cleaning and Disruption of Biofilms: The alkaline nature of TSP aids in the breakdown of organic soils and has been shown to be effective against bacterial biofilms, which can be resistant to other sanitizers.
Sodium Hydroxide (NaOH)
Sodium hydroxide is a strong alkali that enhances the cleaning efficacy of the formulation.
-
Saponification: It reacts with fats and oils to form soap and glycerol, a process known as saponification. This action is crucial for removing greasy and oily soils.
-
Protein Solubilization: Sodium hydroxide can dissolve proteins, aiding in the removal of proteinaceous soils.
-
pH Control: It helps to maintain a high pH, which is optimal for the cleaning and antimicrobial activity of the other ingredients.
Synergistic Effects
The combination of trisodium phosphate and sodium hypochlorite in an alkaline environment is believed to result in a synergistic effect. The high alkalinity provided by TSP and NaOH can enhance the stability and cleaning action of sodium hypochlorite. While direct quantitative data on this synergy is limited, the combined formulation provides both robust cleaning and broad-spectrum disinfection.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of the active ingredients found in this compound. It is important to note that efficacy can be influenced by factors such as concentration, contact time, temperature, pH, and the presence of organic matter.
Table 1: Bactericidal Efficacy
| Microorganism | Active Ingredient(s) | Concentration | Contact Time | Log Reduction | Reference |
| Salmonella Typhimurium | Trisodium Phosphate (TSP) | 8%, 10%, 12% (w/v) | 10 min | ~0.4 - 6.6 log cfu/cm² | [3] |
| Campylobacter | Trisodium Phosphate (TSP) | 8%, 10%, 12% (w/v) | 10 min | ~1.2 - 6.4 log cfu/cm² | [3] |
| Salmonella | Sodium Hypochlorite (SH) | 40, 50, 60 ppm | 10 min | Significant reduction | [3] |
| Campylobacter | Sodium Hypochlorite (SH) | 40, 50, 60 ppm | 10 min | Significant reduction | [3] |
| Escherichia coli | Chlorine-based disinfectant | Not specified | Not specified | Significant reduction | [4] |
| Gram-positive bacteria | 12% Trisodium Phosphate | 15 min | 0.87 log CFU/g | ||
| Gram-negative bacteria | 12% Trisodium Phosphate | 15 min | 1.28 log CFU/g | ||
| Gram-positive bacteria | 1200 ppm Acidified Sodium Chlorite | 15 min | 0.86 log CFU/g | ||
| Gram-negative bacteria | 1200 ppm Acidified Sodium Chlorite | 15 min | 2.03 log CFU/g |
Table 2: Virucidal Efficacy
| Virus | Active Ingredient(s) | Concentration | Contact Time | Log Reduction | Reference |
| Feline Calicivirus (FCV-F9) (Norovirus surrogate) | 2% Trisodium Phosphate | 15 or 30 sec | Undetectable from ~5 log₁₀ PFU/mL | [5] | |
| Feline Calicivirus (FCV-F9) (Norovirus surrogate) | 5% Trisodium Phosphate | 15 or 30 sec | Undetectable from ~5 log₁₀ PFU/mL | [5] | |
| Murine Norovirus (MNV-1) (Norovirus surrogate) | 2% Trisodium Phosphate | 15 or 30 sec | ~2-3 log₁₀ PFU/mL from ~5 log₁₀ PFU/mL | [5] | |
| Murine Norovirus (MNV-1) (Norovirus surrogate) | 5% Trisodium Phosphate | 15 or 30 sec | Undetectable from ~5 log₁₀ PFU/mL | [5] | |
| Feline Calicivirus (FCV-F9) (Norovirus surrogate) | 200 mg/L Sodium Hypochlorite | 15 or 30 sec | Undetectable from ~5 log₁₀ PFU/mL | [5] | |
| Murine Norovirus (MNV-1) (Norovirus surrogate) | 200 mg/L Sodium Hypochlorite | 15 or 30 sec | ~2-3 log₁₀ PFU/mL from ~5 log₁₀ PFU/mL | [5] |
Table 3: Fungicidal and Sporicidal Efficacy
| Microorganism | Active Ingredient(s) | Concentration | Contact Time | Efficacy | Reference |
| Candida albicans | 5% Sodium Hypochlorite | 30 min | Antifungal activity observed | [6] | |
| Household molds | 2.4% Sodium Hypochlorite | 5 min | >5 log reduction | [7] | |
| Penicillium digitatum | 10 ppm NaClO followed by 100 mM H₂O₂ and 6 mM CuSO₄ | Not specified | Synergistic antifungal effect | [8] | |
| Spore-forming microorganisms | Sodium Hypochlorite | Not specified | Not specified | Effective | [9] |
Experimental Protocols
The evaluation of the antimicrobial efficacy of sanitizers like this compound typically follows standardized methodologies. Below are outlines of key experimental protocols.
AOAC Use-Dilution Test (for Bactericidal Efficacy)
This method is a carrier-based test used to determine the bactericidal efficacy of disinfectants on hard surfaces.
Methodology Outline:
-
Carrier Preparation: Stainless steel carriers are contaminated with a standardized culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica).
-
Drying: The inoculated carriers are dried under controlled conditions.
-
Exposure: The dried, contaminated carriers are immersed in the use-dilution of the sanitizer for a specified contact time.
-
Neutralization: After exposure, the carriers are transferred to a neutralizing broth to inactivate the sanitizer.
-
Incubation: The neutralized carriers are incubated in a growth medium.
-
Observation: The presence or absence of growth is recorded to determine the number of carriers on which the bacteria survived.
European Standard EN 14476 (for Virucidal Efficacy)
This quantitative suspension test is used to evaluate the virucidal activity of chemical disinfectants.
Methodology Outline:
-
Test Suspension: A suspension of the test virus is prepared.
-
Exposure: The virus suspension is mixed with the sanitizer at the desired concentration and under defined conditions (e.g., temperature, presence of interfering substances).
-
Contact Time: The mixture is incubated for a specified contact time.
-
Inactivation Stop: The action of the sanitizer is stopped by dilution or by using a specific neutralizer.
-
Virus Titration: The remaining infectious virus is quantified using a suitable cell culture system and a titration method (e.g., TCID₅₀ or plaque assay).
-
Log Reduction Calculation: The reduction in virus titer is calculated by comparing the titer of the virus suspension after treatment with the initial titer. A disinfectant must achieve a minimum 4-log reduction to be considered effective.[8]
Visualizations
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Efficacy Testing
Conclusion
This compound sanitizer derives its efficacy from a well-formulated combination of sodium hypochlorite, trisodium phosphate, and sodium hydroxide. This blend provides a dual-action mechanism of potent, broad-spectrum antimicrobial activity and effective alkaline cleaning. The high pH environment created by trisodium phosphate and sodium hydroxide not only contributes directly to microbial inactivation but also enhances the cleaning performance, which is critical for ensuring the accessibility of the disinfectant to microorganisms. The available data, primarily from studies on individual components, demonstrates significant bactericidal and virucidal activity. For a comprehensive understanding of the performance of the complete this compound formulation, specific efficacy testing against a broad panel of microorganisms under simulated use conditions is recommended, following standardized protocols such as those provided by the AOAC and European Standards. This technical guide provides a foundational understanding of the core scientific principles behind this compound for professionals in research and development.
References
- 1. Bleach - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Trisodium phosphate and sodium hypochlorite are more effective as antimicrobials against Campylobacter and Salmonella on duck as compared to chicken meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Electrolyzed Waters and Chlorine-Based Disinfectants: The Role of pH, Free Chlorine, and Oxidation-Reduction Potential Over Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trisodium phosphate for foodborne virus reduction on produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal effects of sodium hypochlorite and chlorhexidine in root canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic antifungal activity of sodium hypochlorite, hydrogen peroxide, and cupric sulfate against Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Core Mechanism of Action of Diversol Bx Against Bacteria and Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversol Bx is a broad-spectrum disinfectant whose antimicrobial and antiviral properties are primarily attributable to its active ingredient, sodium dichloroisocyanurate (NaDCC), also known as troclosene sodium. This technical guide provides a detailed examination of the core mechanisms by which this compound, through the action of NaDCC, exerts its biocidal effects on a wide range of pathogenic bacteria and viruses. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and infection control.
Core Mechanism of Action: The Role of Hypochlorous Acid
Upon dissolution in water, sodium dichloroisocyanurate rapidly hydrolyzes to release free available chlorine in the form of hypochlorous acid (HOCl).[1] HOCl is a potent, fast-acting oxidizing agent and is the primary biocidal molecule responsible for the antimicrobial and antiviral efficacy of this compound.[1] The neutral charge and structural similarity of HOCl to water allow it to readily penetrate the protective outer layers of microorganisms.[1]
Action Against Bacteria
The bactericidal action of hypochlorous acid is multifaceted and results in the catastrophic failure of essential cellular functions. The primary mechanisms include:
-
Cell Membrane Disruption: HOCl attacks the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[2][3] This is achieved through the oxidation of lipids and proteins within the membrane structure. The formation of chlorohydrins from the reaction with unsaturated fatty acids further compromises membrane integrity.[3]
-
Protein and Enzyme Inactivation: HOCl readily reacts with and oxidizes various cellular components, with a particular affinity for sulfur-containing amino acids, leading to protein denaturation and inactivation.[1][3] This disruption of enzymatic activity halts critical metabolic processes.
-
Nucleic Acid Damage: Hypochlorous acid can penetrate the bacterial cell and cause damage to DNA and RNA, interfering with replication and transcription, which ultimately leads to cell death.[1]
Action Against Viruses
The virucidal mechanism of this compound is primarily directed at the structural components of the virus, rendering it incapable of infection. The key actions include:
-
Capsid Protein Damage: Hypochlorous acid reacts with the viral capsid proteins, causing oxidative damage.[4][5][6] This can inhibit the virus's ability to attach to host cells and inject its genetic material.[5][6]
-
Nucleic Acid Degradation: For some viruses, HOCl can penetrate the capsid and directly damage the viral RNA or DNA, preventing replication.[2][4][5] The protective effect of the capsid can influence the susceptibility of the viral genome to chlorine.[4][5] Enveloped viruses are particularly susceptible due to the reaction of HOCl with the lipid envelope.
Quantitative Efficacy Data
The following tables summarize the bactericidal and virucidal efficacy of sodium dichloroisocyanurate (the active ingredient in this compound) from various studies.
Table 1: Bactericidal Efficacy of Sodium Dichloroisocyanurate (NaDCC)
| Bacterium | Concentration of Available Chlorine | Contact Time | Log Reduction | Test Conditions |
| Escherichia coli | 250 mg/L | 10 minutes | 7.37 | Not specified |
| Staphylococcus aureus | 250 mg/L | 10 minutes | 7.25 | Not specified |
| Clostridium difficile (spores) | 1,000 ppm | 20 minutes | >2.19 | Wiping on stainless steel |
| Clostridium difficile (spores) | 1,000 ppm (with detergent pre-cleaning) | Not specified | 4.00 | Wiping on stainless steel[7] |
| Enterococcus faecalis | Not specified | 3 and 7 days | Superior to chlorhexidine and calcium hydroxide | Intracanal medicament[8] |
| Candida albicans | Not specified | 3 and 7 days | Superior to chlorhexidine and calcium hydroxide | Intracanal medicament[8] |
Table 2: Virucidal Efficacy of Sodium Dichloroisocyanurate (NaDCC)
| Virus | Concentration of Available Chlorine | Contact Time | Log Reduction | Test Conditions |
| Human Immunodeficiency Virus (HIV) | 50 ppm | 2 minutes | 3-4 | "Clean" conditions (0.9% saline)[9] |
| Human Immunodeficiency Virus (HIV) | 2,500 ppm | 2 minutes | 3-4 | "Dirty" conditions (10% v/v plasma)[9] |
| Human Immunodeficiency Virus (HIV) | 5,000 ppm (final concentration) | 2 minutes | Total kill | Treatment of contaminated blood[9] |
| Avian Influenza Virus (H7N9) | 0.24 g/L | 30 minutes | Complete inactivation | Not specified[10] |
| Phage Phi-X174 | 250 mg/L | 10 minutes | 3.39 | Not specified |
Experimental Protocols
General Protocol for Quantitative Suspension Test for Virucidal Activity (Adapted from a study on HIV)[9]
-
Preparation of Viral Suspension: A stock of the target virus is prepared and titrated to a known concentration (e.g., 104-105 infectious units/mL). The suspension is prepared in a suitable diluent, such as 0.9% saline for "clean" conditions or saline containing a specified concentration of organic matter (e.g., 10% v/v plasma) to simulate "dirty" conditions.
-
Preparation of Disinfectant Solution: A solution of sodium dichloroisocyanurate is prepared at the desired concentration of available chlorine in sterile deionized water.
-
Exposure: A defined volume of the viral suspension is mixed with a defined volume of the disinfectant solution. The mixture is incubated for a specific contact time (e.g., 2 minutes).
-
Neutralization: At the end of the contact time, the disinfectant is neutralized by adding the mixture to a neutralizing broth to stop the biocidal action.
-
Viral Titer Determination: The neutralized mixture is serially diluted, and the remaining infectious virus is quantified using a suitable cell culture-based assay (e.g., syncytial inhibition assay on a susceptible cell line).
-
Calculation of Log Reduction: The log reduction in viral titer is calculated by comparing the titer of the disinfectant-treated virus to the titer of a control sample (treated with a placebo instead of the disinfectant). A satisfactory disinfection is typically considered a 3-4 log reduction.
Protocol for Surface Decontamination Efficacy Against Bacterial Spores (Adapted from a study on C. difficile)[7]
-
Preparation of Spore Suspension: A suspension of bacterial spores (e.g., Clostridium difficile) is prepared in a test soil to simulate environmental conditions.
-
Surface Inoculation: A defined volume of the spore suspension is applied to a standardized surface carrier (e.g., stainless steel strip) and allowed to dry.
-
Disinfectant Application: The inoculated surface is treated with the sodium dichloroisocyanurate solution. This can be done by immersion or by wiping with a cloth saturated with the disinfectant for a specified contact time.
-
Spore Recovery: After the contact time, the remaining viable spores are recovered from the surface. This can be achieved by vortexing the carrier in a recovery solution with glass beads.
-
Enumeration: The recovered spores are enumerated using a suitable culture method, such as membrane filtration followed by incubation on an appropriate agar medium.
-
Calculation of Log Reduction: The log reduction in the number of viable spores is calculated by comparing the count from the disinfectant-treated surface to that from a control surface (treated with a placebo).
Visualizations
Mechanism of Action of Hypochlorous Acid (HOCl) on a Bacterial Cell
Caption: General mechanism of hypochlorous acid (HOCl) on a bacterial cell.
Experimental Workflow for Virucidal Efficacy Testing
Caption: A typical experimental workflow for determining virucidal efficacy.
References
- 1. microbiochemjournal.com [microbiochemjournal.com]
- 2. Application of chlorine dioxide and its disinfection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virus disinfection mechanisms: the role of virus composition, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effectiveness of sodium dichloroisocyanurate treatments against Clostridium difficile spores contaminating stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of antimicrobial efficacy of sodium dichloroisocyanurate as an intracanal medicament against Enterococcus faecalis and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of hypochlorite-releasing disinfectants against the human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Broad Reach of Chlorine: An In-depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of chlorine-based disinfectants, detailing their efficacy against a wide range of microorganisms. The information presented is intended to support research, scientific analysis, and the development of new disinfectant technologies by offering a consolidated resource on quantitative efficacy data, mechanisms of action, and standardized testing methodologies.
Introduction to Chlorine-Based Disinfectants
Chlorine compounds are among the most widely utilized disinfectants due to their broad-spectrum antimicrobial activity, cost-effectiveness, and rapid action.[1][2] The active antimicrobial agent in most chlorine-based disinfectants is hypochlorous acid (HOCl), which is formed when chlorine dissolves in water.[3] The concentration of HOCl is pH-dependent, with lower pH environments favoring its formation and thus enhancing antimicrobial efficacy.[4] Commonly used chlorine-based disinfectants include sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), and chloramines. While sodium and calcium hypochlorite offer potent and fast-acting disinfection, chloramines are less reactive and provide a more stable, longer-lasting residual disinfection.[5][6]
Mechanism of Action
The primary mechanism of action for chlorine-based disinfectants is the oxidation of essential cellular components of microorganisms.[3] Hypochlorous acid, being a small, uncharged molecule, can easily penetrate the cell walls of bacteria, viruses, fungi, and spores. Once inside, it exerts its microbicidal effect through several pathways:
-
Protein and Enzyme Inactivation: HOCl reacts with amino acids, leading to protein denaturation and the inactivation of critical enzymes necessary for cellular function.
-
Membrane Damage: The oxidative action of chlorine compounds can disrupt the integrity of the cell membrane, leading to increased permeability and leakage of cellular contents.[7][8]
-
Nucleic Acid Damage: HOCl can react with and damage DNA and RNA, thereby inhibiting microbial replication.
The following diagram illustrates the generalized mechanism of action of hypochlorous acid on a microbial cell.
Caption: Generalized mechanism of hypochlorous acid on a microbial cell.
Antimicrobial Spectrum: Quantitative Data
The effectiveness of chlorine-based disinfectants is dependent on several factors, including the concentration of the active chlorine, contact time, pH, temperature, and the presence of organic matter.[9][10] The following tables summarize the quantitative efficacy of various chlorine compounds against a range of microorganisms.
Table 1: Bactericidal Efficacy of Chlorine-Based Disinfectants
| Microorganism | Chlorine Compound | Concentration (ppm) | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | Sodium Hypochlorite | 100 | < 10 min | 6-7 | [4] |
| Pseudomonas aeruginosa | Sodium Hypochlorite | 100 | < 10 min | 6-7 | [4] |
| Salmonella enterica | Sodium Hypochlorite | 100 | < 10 min | 6-7 | [4] |
| Escherichia coli | Hypochlorous Acid | 180 | Variable | Effective | |
| Mycobacterium tuberculosis | Sodium Hypochlorite | 1,000 | 10 min | > 5 | [11] |
| Mycobacterium tuberculosis | Sodium Hypochlorite | 5,000 | 10 min | > 5 | [11] |
| Vibrio cholerae | Sodium Hypochlorite | 6,200 | 15 min | > 6 | [1] |
Table 2: Virucidal Efficacy of Chlorine-Based Disinfectants
| Virus | Chlorine Compound | Concentration (ppm) | Contact Time | Log Reduction | Reference |
| Adenovirus (Type 2) | Chlorine | - | 2 min | 3-4 | [12] |
| Echovirus (Type 30) | Chlorine | - | 2 min | 3 | [12] |
| Rotavirus (SA11) | Chlorine | - | 2 min | 2-3 | [12] |
| Feline Calicivirus | Sodium Hypochlorite | 5,000 | 5 min | > 3 | [13] |
| Murine Norovirus | Sodium Hypochlorite | 5,000 | 5 min | > 3 | [13] |
| SARS-CoV-2 | Sodium Hypochlorite | 1,000-5,000 | 0.5-5 min | > 4 | [13][14] |
| Ebola Virus | Sodium Hypochlorite | 14,000-15,000 | 10 min | > 3 | [13] |
| 25 different viruses | Sodium Hypochlorite | 200 | 10 min | - | [4] |
Table 3: Fungicidal and Sporicidal Efficacy of Chlorine-Based Disinfectants
| Microorganism | Chlorine Compound | Concentration (ppm) | Contact Time | Log Reduction | Reference |
| Candida albicans | Sodium Hypochlorite | 500 | 30 sec | Inhibition | [4] |
| Aspergillus fumigatus | Sodium dichloroisocyanurate | 2,400 | 30 min | Effective | [15] |
| Aspergillus niger | Sodium dichloroisocyanurate | 2,400 | 30 min | Effective | [15] |
| Bacillus anthracis spores | Chlorine Dioxide | 10,000 | 3 min | 8 | [16] |
| Bacillus subtilis spores | Sodium Hypochlorite | 100 | 5 min | > 2.9 | [4] |
| Clostridium difficile spores | Sodium Hypochlorite | 5,000 | ≤ 10 min | 6 | [4] |
| Clostridium difficile spores | Sodium Hypochlorite | 6,000 | 5 min | 5.65 | [17] |
Table 4: Prion Inactivation by Chlorine-Based Disinfectants
| Prion | Chlorine Compound | Concentration | Contact Time | Log Reduction | Reference |
| Creutzfeldt-Jakob Disease (CJD) | Hypochlorous Acid | 175-350 ppm | - | > 3-6 | [18] |
| Bovine Spongiform Encephalopathy (BSE) | Hypochlorous Acid | 175-350 ppm | - | > 3-6 | [18] |
| Chronic Wasting Disease (CWD) | Hypochlorous Acid | 175-350 ppm | - | > 3-6 | [18] |
| Scrapie | Hypochlorous Acid | > 155 ppm | - | > 4-5.75 | [18] |
| Chronic Wasting Disease (CWD) | Sodium Hypochlorite | 40% household bleach | 5 min | Effective Inactivation | [19] |
Experimental Protocols for Efficacy Testing
The evaluation of disinfectant efficacy is performed using standardized methods developed by organizations such as AOAC International, ASTM International, and the European Committee for Standardization (EN). These protocols are designed to provide reproducible results for regulatory submissions and product claims.
AOAC Use-Dilution Test (AOAC 955.14, 955.15, 964.02)
This is a carrier-based method used to test the efficacy of liquid disinfectants against Salmonella enterica, Staphylococcus aureus, and Pseudomonas aeruginosa.
Methodology:
-
Carrier Preparation: Stainless steel cylinders (penicylinders) are inoculated with a standardized culture of the test microorganism and then dried.
-
Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution at the specified concentration for a defined contact time.
-
Neutralization and Incubation: After the contact time, the carriers are transferred to a growth medium containing a neutralizer to inactivate the disinfectant. The tubes are then incubated.
-
Evaluation: The absence or presence of microbial growth is observed to determine the disinfectant's efficacy.
The following diagram outlines the workflow for the AOAC Use-Dilution Test.
Caption: Workflow of the AOAC Use-Dilution Test for disinfectant efficacy.
ASTM E2197 Standard Quantitative Disk Carrier Test Method
This method is used to evaluate the sporicidal efficacy of disinfectants on a hard, non-porous surface.
Methodology:
-
Carrier Inoculation: A standardized suspension of bacterial spores is inoculated onto stainless steel disk carriers and dried.
-
Disinfectant Application: A specified volume of the disinfectant is applied to the surface of the inoculated disk.
-
Contact Time: The disinfectant remains in contact with the spores for a predetermined time.
-
Elution and Neutralization: The disk is transferred to a solution containing a neutralizer, and the surviving spores are eluted from the surface through vortexing and/or sonication.
-
Enumeration: The number of surviving spores is quantified by plating serial dilutions of the eluate.
-
Log Reduction Calculation: The log reduction in the number of viable spores is calculated by comparing the number of survivors to the initial inoculum count.
European Standard (EN) Suspension Tests (e.g., EN 1276, EN 13704)
These tests evaluate the bactericidal or sporicidal activity of a disinfectant in a suspension.
Methodology:
-
Test Suspension Preparation: A standardized suspension of the test microorganism is prepared.
-
Disinfectant and Microorganism Mixing: A specified volume of the disinfectant is added to the microbial suspension. An interfering substance (e.g., bovine albumin) may be added to simulate organic load.
-
Contact Time: The mixture is held for a defined contact time at a specific temperature.
-
Neutralization: A neutralizer is added to stop the action of the disinfectant.
-
Enumeration: The number of surviving microorganisms is determined by plating.
-
Efficacy Assessment: The reduction in viable counts is calculated to determine if the disinfectant meets the required efficacy standard (e.g., a 5-log reduction for bactericidal activity under EN 1276).
The following diagram illustrates the general workflow for a suspension-based disinfectant efficacy test.
Caption: General workflow for a suspension-based disinfectant efficacy test.
Conclusion
Chlorine-based disinfectants exhibit a broad and potent antimicrobial spectrum, effectively inactivating a wide range of pathogenic microorganisms, including bacteria, viruses, fungi, spores, and prions. Their efficacy is quantifiable and dependent on factors such as concentration, contact time, and the presence of organic matter. The mechanisms of action primarily involve the oxidative destruction of critical cellular components. Standardized testing protocols are essential for validating the efficacy of these disinfectants for various applications. This guide provides a foundational resource for professionals in research and development to understand and leverage the antimicrobial properties of chlorine-based compounds.
References
- 1. A systematic review of chlorine-based surface disinfection efficacy to inform recommendations for low-resource outbreak settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. What is the Mechanism of Chlorine Disinfection [netsolwater.com]
- 4. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 5. Calcium Hypochlorite vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 6. Compared Calcium Hypochlorite to Other Chlorine-based Disinfectants [dongachem.com]
- 7. Membrane Damage and Microbial Inactivation by Chlorine in the Absence and Presence of a Chlorine-Demanding Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of disinfection: Effect of chlorine on cell membrane functions | Semantic Scholar [semanticscholar.org]
- 9. Disinfection of Drinking Water Chorine and Chlorination [knowyourh2o.com]
- 10. WT - Disinfection Contact Time [elaguapotable.com]
- 11. Evaluation of the efficacy of bleach routinely used in health facilities against Mycobacterium tuberculosis isolates in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Virucidal Effect of the Chlorination of Water at the Initial Phase of Disinfection May Be Underestimated If Contact Time Calculations Are Used - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Antimicrobials Against Enveloped and Non-Enveloped Viruses on Porous Materials: A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigations on the sporicidal and fungicidal activity of disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the sporicidal activity of chlorine dioxide disinfectant against Bacillus anthracis (Sterne strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinician.nejm.org [clinician.nejm.org]
- 19. Inactivation of chronic wasting disease prions using sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
shelf life and stability of diluted Diversol Bx solutions
An in-depth analysis of publicly available technical and safety data for Diversol BX, a chlorinated alkaline detergent, reveals critical insights into its stability and shelf life, particularly when diluted for use. While comprehensive proprietary studies remain with the manufacturer, a thorough examination of regulatory documents and product specifications allows for a robust understanding of the factors governing the efficacy and degradation of its active components.
Composition and Active Ingredient
This compound is a cleaner and sanitizer primarily used in the food and beverage industry. Its antimicrobial and cleaning properties are largely attributed to its formulation as a chlorinated alkaline detergent. The key active ingredient responsible for its sanitizing action is sodium hypochlorite.
Stability of Diluted Solutions
The stability of diluted this compound solutions is intrinsically linked to the chemical stability of sodium hypochlorite in an aqueous environment. Several factors significantly influence the degradation of sodium hypochlorite, and consequently, the shelf life of the diluted product.
Factors Influencing Stability:
-
Concentration: Higher concentrations of sodium hypochlorite in diluted solutions tend to degrade more rapidly.
-
Temperature: Elevated temperatures accelerate the decomposition of sodium hypochlorite. For optimal stability, diluted solutions should be stored in cool conditions.
-
pH: The pH of the solution is a critical determinant of stability. Alkaline conditions, as provided by the detergent formulation of this compound, generally favor the stability of hypochlorite.
-
Presence of Contaminants: Contamination with organic matter or certain metal ions can catalyze the decomposition of sodium hypochlorite, reducing the shelf life and efficacy of the diluted solution.
-
Exposure to Light: Ultraviolet (UV) light can promote the degradation of sodium hypochlorite. Therefore, storage in opaque containers is recommended.
Recommended Storage and Handling of Diluted Solutions
To maximize the shelf life and maintain the efficacy of diluted this compound solutions, the following storage and handling protocols are recommended based on the known stability profile of its active ingredient:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, dry area. | To minimize the rate of temperature-dependent degradation of sodium hypochlorite. |
| Storage Container | Store in the original, tightly closed, opaque container. | To prevent contamination and exposure to light, which can accelerate degradation. |
| Dilution Practice | Prepare diluted solutions as needed for immediate use. | To ensure the solution has the intended concentration of active ingredient at the time of application. |
| Water Quality | Use clean, potable water for dilution. | To avoid the introduction of organic and metallic contaminants that can destabilize sodium hypochlorite. |
Experimental Workflow for Stability Assessment
A typical experimental workflow to assess the stability of diluted this compound solutions would involve monitoring the concentration of the active ingredient, sodium hypochlorite, over time under various storage conditions.
Caption: Experimental workflow for determining the stability of diluted this compound solutions.
This structured approach allows for the systematic evaluation of how different environmental factors impact the degradation of the active ingredient, thereby providing a scientific basis for shelf-life recommendations.
An In-depth Technical Guide to the Safety Data Sheet (SDS) of Diversol Bx for Research Settings
This guide provides a comprehensive overview of the safety data for Diversol Bx, a sanitizing cleaner, with a focus on its application in research, scientific, and drug development environments. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the associated hazards, handling procedures, and emergency responses.
Product Identification
-
Product Name: this compound/A, Deosan this compound II, SUMA DIVERSOL BXA[1][2][3][4]
-
Recommended Use: Hard surface cleaner and disinfectant, intended for professional and industrial use only.[3][4] It is also noted that the product is intended to be diluted prior to use.[4]
-
Uses Advised Against: Any uses other than those identified are not recommended.[3][4]
Hazard Identification
The undiluted product is classified as hazardous.[4] It is crucial to understand the potential risks associated with its handling.
Classification:
Signal Word: Warning[4]
Hazard Statements:
-
May cause respiratory irritation.[5]
-
Causes burns or serious damage to the mouth, throat, and stomach if ingested.[1][6]
Precautionary Statements:
-
Use only outdoors or in a well-ventilated area.[5]
-
Wear protective gloves.[5]
-
Do not mix with acids, toilet bowl cleaner, ammonia, or any other chemical, as it can react to release hazardous gases.[1]
Composition and Physical/Chemical Properties
The following table summarizes the quantitative data available for the physical and chemical properties of this compound.
| Property | Value | Test Method/Reference |
| Relative Density | ≈ 1.10 (at 20 °C) | OECD 109 (EU A.3) |
| Oxidising Properties | Not oxidising | |
| Explosive Properties | Not explosive | |
| Corrosion to Metals | Not determined |
Table 1: Physical and Chemical Properties of Deosan this compound II.[3]
Exposure Controls and Personal Protection
While good general ventilation is typically sufficient, specific personal protective equipment (PPE) is recommended, especially when handling the undiluted product.[1][3]
| Exposure Route | Undiluted Product | Diluted Product (1:100) |
| Eyes/Face | No special requirements under normal use, but caution is advised.[3] | Rinse with plenty of water. If irritation persists, seek medical attention.[4] |
| Hand | No special requirements under normal use.[3] | Rinse with plenty of water. If irritation persists, seek medical attention.[4] |
| Skin/Body | No special requirements under normal use.[3] | |
| Respiratory | No special requirements under normal use.[1][3] May cause bronchospasm in chlorine-sensitive individuals.[3] | No specific first aid measures are required.[4] |
Table 2: Personal Protective Equipment Recommendations.
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] If eye irritation persists, get medical advice/attention.[5] |
| Skin | Wash with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[1][4] Take off contaminated clothing and wash it before reuse.[1][5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][5] Call a POISON CENTRE or doctor/physician if you feel unwell.[5] |
| Ingestion | Rinse mouth. DO NOT induce vomiting unless directed by medical personnel. Drink a cupful of milk or water.[1][6] Immediately call a POISON CENTRE or doctor/physician.[5] |
Table 3: First Aid Measures for Undiluted Product.
Accidental Release Measures
In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
Experimental Protocols: The Safety Data Sheets do not provide detailed experimental protocols for the derivation of physical and chemical properties. However, for relative density, the OECD Guideline 109 (EU A.3) is cited, which is a standardized method for this measurement.[3] For other data points such as oxidising and explosive properties, no specific test methods are mentioned. The provided information is based on the manufacturer's assessment.
Stability and Reactivity
-
Reactivity: No reactivity hazards are known under normal storage and use conditions.[3]
-
Chemical Stability: The product is stable under normal storage and use conditions.[3]
-
Possibility of Hazardous Reactions: No hazardous reactions are known under normal storage and use conditions.[3]
-
Conditions to Avoid: None known under normal storage and use conditions.[3]
-
Incompatible Materials: Reacts with acids, releasing toxic chlorine gas.[3]
-
Hazardous Decomposition Products: Chlorine.[3]
Toxicological Information
The primary routes of exposure are skin contact, inhalation, ingestion, and eye contact.[4]
-
Skin Contact: Causes skin irritation with symptoms that may include pain, redness, and discomfort.[4]
-
Eye Contact: Causes serious eye irritation, with symptoms such as pain, redness, and watering.[4]
-
Ingestion: May be irritating to the mouth, throat, and stomach.[4]
-
Inhalation: May be irritating to the nose, throat, and respiratory tract, with symptoms including coughing and difficulty breathing.[4] May cause bronchospasm in individuals sensitive to chlorine.[3]
Ecological Information
The SDS for Deosan this compound II provides some data on the environmental impact of its components.
| Substance | PNEC - Surface Water (Freshwater) | PNEC - Surface Water (Marine) | PNEC - Intermittent Release | PNEC - Sewage Treatment Plant | PNEC - Sediment (Freshwater) | PNEC - Soil |
| sodium dichloroisocyanurate, dihydrate | 0.00017 mg/l | 1.52 mg/l | 0.0017 mg/l | 0.59 mg/l | 7.56 mg/kg | 0.756 mg/kg |
Table 4: Predicted No-Effect Concentration (PNEC) Data for a Key Ingredient.[3]
It is advised that the undiluted product should not reach sewage water or drainage ditches.[3]
Disposal Considerations
Disposal of the product and its container must be in accordance with all federal, state, and local applicable regulations.[1] Contaminated clothing should be removed and washed before reuse.[1]
References
pH level of Diversol Bx solution and its implications
This technical guide provides an in-depth analysis of the pH levels of various Diversol Bx disinfectant solutions. The information is intended for researchers, scientists, and professionals in environments where sanitation and disinfection are critical. This document outlines the chemical properties, specifically the pH, of different this compound formulations and discusses the implications of these levels on their application and efficacy.
Executive Summary
This compound is a brand name for a line of powdered cleaning and sanitizing agents. The pH of a this compound solution is a critical parameter that influences its cleaning and disinfecting properties, as well as its compatibility with different materials. The active ingredients and overall formulation vary between different products under the Diversol brand, leading to significant differences in the pH of their use-solutions. This guide details the pH levels of two distinct products: Suma® Diversol® BX/A and Deosan this compound II.
Quantitative Data on pH Levels
The pH of a solution is a measure of its acidity or alkalinity. For cleaning and disinfection, the pH level can affect the efficacy of the active ingredients and the removal of different types of soil. The following table summarizes the reported pH values for different this compound product solutions.
| Product Name | Concentration | pH Level | Reference Method |
| Suma® Diversol® BX/A | Use Dilution | 12.0[1] | Not Specified |
| Deosan this compound II | 1% Solution | ≈ 8[2] | ISO 4316[2] |
Implications of pH Levels
The significant difference in pH between Suma® Diversol® BX/A and Deosan this compound II has direct implications for their respective applications.
-
Suma® Diversol® BX/A (pH 12.0): A pH of 12.0 indicates a highly alkaline solution[1]. Alkaline cleaners are very effective at breaking down and removing fats, oils, and proteins. This makes Suma® Diversol® BX/A well-suited for heavy-duty cleaning and sanitizing in food processing environments, such as cleaning storage tanks, vats, and other equipment where organic soils accumulate[1][3]. The high alkalinity also contributes to the sanitizing properties of the solution. However, the strong alkaline nature requires careful handling and the use of personal protective equipment, as it can be corrosive to skin and eyes[4][5]. It is also important to consider material compatibility, as highly alkaline solutions can damage certain materials like aluminum and other soft metals[6].
-
Deosan this compound II (pH ≈ 8): A pH of approximately 8 indicates a mildly alkaline or near-neutral solution[2][7]. This formulation is described as a mild alkaline detergent[7]. While still effective for cleaning, particularly for targeting fats and proteins in dairy environments, its lower alkalinity makes it more user-friendly and less aggressive on surfaces[6][7]. It is designed for manual cleaning of bulk milk tanks and other stainless steel surfaces[6][7]. The milder nature of this solution may require more mechanical action (e.g., brushing) to achieve the desired cleaning results compared to a highly alkaline cleaner.
Experimental Protocols
The provided documentation for the pH of Deosan this compound II references the ISO 4316 standard[2]. This international standard specifies the method for measuring the pH of surface-active agents and detergents.
Methodology for pH Measurement (Based on ISO 4316):
-
Preparation of the Solution: A 1% solution of Deosan this compound II is prepared by dissolving 1 gram of the powder in 99 milliliters of deionized or distilled water.
-
Calibration of the pH Meter: A pH meter equipped with a suitable electrode is calibrated using standard buffer solutions of known pH values (typically at pH 4, 7, and 10).
-
Measurement: The calibrated electrode is immersed in the prepared 1% Deosan this compound II solution.
-
Reading: The pH value is recorded once the reading on the pH meter stabilizes. The temperature of the solution should also be recorded as pH can be temperature-dependent.
For Suma® Diversol® BX/A, the specific experimental protocol for determining the pH of the "use dilution" is not detailed in the available documentation. The "use dilution" itself is specified as 1:320, which corresponds to approximately 3 grams per liter of water for sanitizing or 6 grams per liter for cleaning[1].
Workflow for Preparation and Use of this compound Solutions
The following diagram illustrates the general workflow for the preparation and application of this compound solutions for cleaning and sanitizing surfaces.
Safety and Handling Precautions
Given the alkaline nature of this compound solutions, appropriate personal protective equipment (PPE) should be worn during handling and application. This includes gloves and eye protection to prevent skin and eye irritation or damage[4][5]. It is crucial to avoid mixing this compound with acids or other cleaning chemicals, as this can release hazardous gases such as chlorine[4][6]. Always refer to the product's Safety Data Sheet (SDS) for detailed safety information[2][4][5].
References
An In-depth Technical Guide to the Biocidal Properties of Diversol Bx (Sodium Dichloroisocyanurate)
Disclaimer: This document provides a detailed technical overview of the biocidal properties of Sodium Dichloroisocyanurate (NaDCC), the active ingredient in products such as Diversol Bx. The data and protocols presented are based on scientific literature concerning NaDCC and may not be specific to the proprietary formulation of "this compound."
Executive Summary
Sodium Dichloroisocyanurate (NaDCC), the active biocidal agent in this compound, is a potent, broad-spectrum disinfectant. When dissolved in water, NaDCC releases hypochlorous acid (HOCl), a powerful oxidizing agent effective against a wide range of pathogenic microorganisms, including bacteria, viruses, fungi, and spores. This guide synthesizes available scientific data on the efficacy of NaDCC, details its mechanism of action, and outlines the standard experimental protocols used to evaluate its biocidal performance. The information is intended for researchers, scientists, and professionals in drug and disinfectant development.
Core Biocidal Mechanism of Action
The primary mode of action for NaDCC is through the release of free available chlorine in the form of hypochlorous acid (HOCl) upon dissolution in water.[1] HOCl, being a neutral molecule, easily penetrates the cell walls of microorganisms.[1] Once inside the cell, it acts as a strong oxidizing agent, leading to microbial death through several mechanisms:
-
Oxidation of Cellular Components: HOCl rapidly oxidizes proteins, lipids, and nucleic acids, disrupting essential cellular structures and functions.[2][3]
-
Enzyme Inhibition: It targets and inactivates key enzymes, including those involved in metabolic processes like ATP synthesis, by oxidizing their sulfhydryl groups.[3][4]
-
DNA Damage and Replication Inhibition: HOCl can cause damage to DNA and RNA, which inhibits DNA synthesis and replication, ultimately preventing microbial proliferation.[4][5]
-
Protein Aggregation: The compound is a known inducer of protein aggregation within bacterial cells, which contributes to its bactericidal effects.[5]
The sustained release of chlorine from the cyanuric acid backbone provides a "reservoir" effect, maintaining the concentration of HOCl over time and making it less susceptible to inactivation by organic matter compared to sodium hypochlorite (bleach).[1][6]
Caption: Mechanism of Action of NaDCC via Hypochlorous Acid (HOCl).
Quantitative Biocidal Efficacy
The effectiveness of NaDCC is determined by the concentration of available chlorine (expressed in parts per million, ppm), contact time, the type of microorganism, and the presence of organic load (e.g., blood, serum).
Bactericidal and Sporicidal Activity
NaDCC exhibits significant efficacy against both vegetative bacteria and highly resistant bacterial spores.
| Microorganism | Concentration (ppm AvCl) | Contact Time | Log Reduction | Organic Load | Reference |
| Bacillus subtilis spores | 5750 | 5 min | >5 | None | [7] |
| Bacillus subtilis spores | 5750 | 30 min | >5 | 2% Blood | [7] |
| Clostridium difficile spores | 1000 | 3 min | >3 | None ("Clean") | [8] |
| Clostridium difficile spores | 1000 | 9 min | Total Kill | None ("Clean") | [8] |
| Clostridium difficile spores | Not specified | 5 min | >5.5 | Not specified | [9] |
| Pseudomonas aeruginosa | 60% dilution of std. solution | Not specified | Effective | Biofilm & Planktonic | [10] |
| Enterococcus faecalis | 2% (20,000 ppm) | 3 & 7 days | Superior to CHX & CH | Biofilm | [6] |
Virucidal Activity
NaDCC is effective against a range of viruses, including the Human Immunodeficiency Virus (HIV).
| Microorganism | Concentration (ppm AvCl) | Contact Time | Log Reduction | Organic Load | Reference |
| HIV | 50 | 2 min | 3-4 | None ("Clean") | [11] |
| HIV | 2500 | 2 min | 3-4 | 10% Plasma ("Dirty") | [11] |
| HIV | 5000 | 2 min | Total Kill | 50% Blood | [11] |
Fungicidal and Yeasticidal Activity
NaDCC demonstrates robust activity against fungi and yeasts.
| Microorganism | Concentration (ppm AvCl) | Contact Time | Log Reduction | Organic Load | Reference |
| Candida albicans | 1000 | 15 min | >4 | "Dirty" conditions | [12] |
| Aspergillus brasiliensis | 1000 | 15 min | 4.34 | "Clean" conditions | [12] |
| Aspergillus brasiliensis | 10,000 | Not specified | >4 | "Dirty" conditions | [12] |
| Debaryomyces hansenii | Gas phase from solid NaDCC | 4 weeks | Total Inhibition | None | [13] |
Experimental Protocols
The biocidal efficacy of chlorine-releasing compounds like NaDCC is typically evaluated using standardized quantitative suspension or carrier tests. These protocols are designed to simulate practical conditions and provide reproducible results.
General Quantitative Suspension Test Protocol
This method is fundamental for assessing bactericidal, fungicidal, and virucidal activity. The European Norms (EN) provide specific standards, such as EN 1276 (bactericidal), EN 1650 (fungicidal), and EN 14476 (virucidal).[14][15][16]
Objective: To determine the log reduction of a microbial population after exposure to the disinfectant in a liquid suspension.
Methodology:
-
Preparation of Microbial Suspension: A standardized culture of the test microorganism (e.g., P. aeruginosa, C. albicans, Poliovirus) is prepared to a specific concentration (e.g., 1.5-5.0 x 10⁸ cfu/mL).
-
Preparation of Disinfectant Solution: The disinfectant (NaDCC) is diluted in standardized hard water to at least three concentrations, including one in the active and one in the non-active range.
-
Introduction of Interfering Substance (Organic Load): To simulate "clean" or "dirty" conditions, an interfering substance such as bovine albumin solution is added to the microbial suspension.[14][17]
-
Contact: A precise volume of the microbial suspension (with organic load) is mixed with a precise volume of the disinfectant solution. The mixture is maintained at a specified temperature (e.g., 20°C) for a predetermined contact time (e.g., 5, 15, 60 minutes).[18]
-
Neutralization: At the end of the contact time, a sample of the mixture is transferred to a neutralizing solution to immediately stop the biocidal action. This step is critical to prevent overestimation of the disinfectant's efficacy.[18]
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined using standard microbiological techniques, such as pour plating or membrane filtration.
-
Calculation: The log reduction is calculated by comparing the number of viable microorganisms in the test sample to the initial count before disinfectant exposure. A product typically needs to demonstrate a 4-log (99.99%) or 5-log (99.999%) reduction to pass, depending on the standard.[14][16]
Caption: Workflow for a General Quantitative Suspension Test.
Sporicidal Activity Testing
Evaluating sporicidal activity requires modifications to the standard suspension test to account for the high resistance of bacterial spores.
Methodology:
-
Spore Preparation: Spores (e.g., from Bacillus subtilis or Clostridium difficile) are produced under specific culture conditions to ensure high sporulation rates and are then cleaned to remove vegetative cells and debris.
-
Test Conditions: Higher concentrations of the disinfectant and longer contact times are often required. For example, concentrations up to 10,000 ppm and contact times from 5 minutes to several hours may be tested.[7][12]
-
Recovery and Enumeration: After neutralization, heat shock may be applied to the spore suspension to encourage germination before plating on a suitable recovery medium.
Virucidal Carrier Test (e.g., ASTM E1053)
This method assesses efficacy on hard, non-porous surfaces.[19]
Methodology:
-
Carrier Inoculation: A suspension of the test virus is spread over the surface of a sterile carrier (e.g., glass or stainless steel disk) and allowed to dry.
-
Disinfectant Application: The carrier is treated with the disinfectant solution for the specified contact time.
-
Elution and Neutralization: The carrier is transferred to a medium that elutes and neutralizes the disinfectant, recovering any surviving virus.
-
Quantification: The amount of infectious virus is quantified, typically using a Tissue Culture Infective Dose (TCID₅₀) assay, which measures the cytopathic effect on host cells.[19]
-
Calculation: A log reduction of ≥3.00 (99.9%) is typically required for a virucidal claim.[19]
Conclusion
Sodium dichloroisocyanurate (NaDCC), the active component of this compound, is a versatile and highly effective biocide. Its broad-spectrum activity, coupled with its stability and performance in the presence of organic loads, makes it a reliable disinfectant for a wide range of applications. The quantitative data demonstrate its potent bactericidal, sporicidal, virucidal, and fungicidal properties. The standardized protocols outlined provide a framework for the rigorous evaluation of these properties, ensuring products meet the high standards required for disinfection in scientific, healthcare, and industrial settings.
References
- 1. nadcc.hk [nadcc.hk]
- 2. ecoloxtech.com [ecoloxtech.com]
- 3. microbiochemjournal.com [microbiochemjournal.com]
- 4. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 5. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 6. Evaluation of antimicrobial efficacy of sodium dichloroisocyanurate as an intracanal medicament against Enterococcus faecalis and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sporicidal activity of sodium dichloroisocyanurate, peroxygen and glutaraldehyde disinfectants against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magonlinelibrary.com [magonlinelibrary.com]
- 9. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the working range and effect of sodium dichloroisocyanurate on Pseudomonas aeruginosa biofilms and planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of hypochlorite-releasing disinfectants against the human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Bactericidal and Fungicidal Activity in the Gas Phase of Sodium Dichloroisocyanurate (NaDCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. Virucidal Tests - Viroxy [viroxylabs.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. EN 1650: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of fungicidal or yeasticidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas - Situ Biosciences [situbiosciences.com]
- 18. EN 1650:2019 - Viroxy [viroxylabs.com]
- 19. microchemlab.com [microchemlab.com]
The Efficacy of Diversol Bx Against Bacterial Spores: A Technical Assessment
For Immediate Release
This technical guide provides an in-depth analysis of the effectiveness of Diversol Bx, a chlorinated alkaline detergent, against resilient bacterial spores. This document is intended for researchers, scientists, and professionals in drug development and microbiology who require a comprehensive understanding of the sporicidal capabilities of this formulation. By examining its active components and relevant scientific studies, this guide offers a detailed perspective on its application in controlling spore-forming bacteria.
Executive Summary
This compound is a powdered cleaning and sanitizing agent whose antimicrobial properties are derived from its active ingredient, sodium hypochlorite, a well-established chlorine-releasing compound. While the manufacturer's literature primarily outlines its use as a sanitizer for food-contact surfaces, this guide synthesizes available scientific data to evaluate its potential as a sporicidal agent. The efficacy of this compound against bacterial spores is directly related to the concentration of available chlorine in its use-solutions and the required contact time. This document will demonstrate that at higher concentrations, this compound can achieve significant reductions in bacterial spore populations, including those of public health significance such as Clostridium difficile and Bacillus subtilis.
Active Ingredient and Mechanism of Action
The primary sporicidal agent in this compound is sodium hypochlorite (NaOCl) . When dissolved in water, sodium hypochlorite exists in equilibrium with hypochlorous acid (HOCl), the more potent antimicrobial form. The sporicidal action of chlorine-releasing agents is attributed to their ability to degrade the spore's protective layers, including the coat and cortex.[1] This degradation allows for rehydration of the spore's core, enabling the disinfectant to reach and damage critical internal components, ultimately leading to inactivation.[1]
Estimated Available Chlorine Concentrations of this compound
Based on product documentation, a sanitizing solution of 3 grams of this compound per liter of water yields a maximum of 200 parts per million (ppm) of available chlorine. Higher concentrations are recommended for cleaning and destaining purposes. The estimated available chlorine concentrations for various dilutions are presented in Table 1.
| This compound Concentration (g/L) | Application | Estimated Available Chlorine (ppm) |
| 3 | Sanitizing food-contact surfaces | ~200 |
| 6 | General cleaning | ~400 |
| 18 | Heavy-duty cleaning and destaining | ~1200 |
Sporicidal Efficacy of Sodium Hypochlorite
Extensive research has been conducted on the sporicidal activity of sodium hypochlorite. The following tables summarize the efficacy of sodium hypochlorite solutions at concentrations relevant to this compound use-dilutions against key spore-forming bacteria.
Efficacy Against Clostridium difficile Spores
Clostridium difficile is a significant nosocomial pathogen, and its spores are notoriously difficult to eradicate from environmental surfaces.
| Available Chlorine (ppm) | Contact Time | Log₁₀ Reduction | Test Conditions | Reference |
| 500 | 10 min | Limited efficacy | ASTM E-2197-02 with 5% fetal calf serum | [2] |
| 1000 | 10 min | Limited efficacy | ASTM E-2197-02 with 5% fetal calf serum | [2] |
| 200 (pH 7.5) | 30 min | >4.0 | Suspension test | [3] |
| 5000 | 5 min | >3.0 | ASTM E-2197-02 with 5% fetal calf serum | [2] |
| 5000 | 10 min | >6.0 | ASTM E-2197-02 with 5% fetal calf serum | [2] |
Efficacy Against Bacillus subtilis Spores
Bacillus subtilis is a common surrogate organism for more pathogenic spore-formers in disinfectant efficacy testing.
| Available Chlorine (ppm) | Contact Time | Log₁₀ Reduction | Test Conditions | Reference |
| 200 (pH 7) | 5 min | 3.7 | Suspension test | [4] |
| <1500 | 10 min | <3.0 | Suspension test for spore qualification | [5] |
| 2000 | 10 min | 5.0 | In 50% methanol | [6] |
| 5000 | 10 min | >5.0 | Suspension test for spore qualification | [5] |
Experimental Protocols
The data presented above are derived from studies employing standardized methodologies to assess sporicidal efficacy. Key experimental protocols are outlined below.
AOAC Official Method 966.04 - Sporicidal Activity of Disinfectants
This method is a carrier-based test widely accepted for regulatory purposes.[7][8][9]
EN 13704 - Quantitative Suspension Test for Sporicidal Activity
This European standard is a quantitative suspension test used to evaluate the sporicidal activity of chemical disinfectants.[10][11][12]
Factors Influencing Sporicidal Efficacy
The effectiveness of this compound against bacterial spores is influenced by several factors:
-
Concentration of Available Chlorine: Higher concentrations generally lead to a more rapid and complete inactivation of spores.
-
Contact Time: A sufficient contact time is crucial for the disinfectant to penetrate the spore's protective layers and exert its sporicidal effect.
-
pH of the Solution: The pH of the use-solution affects the equilibrium between sodium hypochlorite (NaOCl) and hypochlorous acid (HOCl). Lower pH values favor the formation of HOCl, which is a more potent sporicidal agent. However, excessively low pH can lead to the release of chlorine gas.
-
Presence of Organic Matter: Organic soil can react with and neutralize available chlorine, reducing the disinfectant's efficacy.[13] Therefore, pre-cleaning of surfaces is essential for effective sporicidal action.
-
Temperature: Higher temperatures can increase the rate of chemical reactions and enhance sporicidal activity, although this is not always a linear relationship and can also accelerate the degradation of the disinfectant.[13]
Conclusion
While this compound is primarily marketed as a sanitizer, the data on its active ingredient, sodium hypochlorite, indicate a potential for sporicidal activity at concentrations achievable through its recommended heavy-duty cleaning dilutions (approximately 1200 ppm available chlorine). However, achieving a significant reduction in bacterial spore populations, particularly resilient species like C. difficile, requires careful attention to concentration, contact time, and the absence of organic soil. At its sanitizing dilution of approximately 200 ppm, this compound is unlikely to be an effective sporicide with short contact times. For applications requiring reliable sporicidal action, it is recommended to use the higher concentrations of this compound and to adhere to contact times validated by scientific studies for sodium hypochlorite. It is also imperative that surfaces are thoroughly cleaned prior to disinfection to remove organic matter that can interfere with the activity of the available chlorine. Further specific testing of this compound according to standardized sporicidal assays would be necessary to definitively establish its efficacy and to provide precise use recommendations for sporicidal applications.
References
- 1. Interaction of Bacillus subtilis spores with sodium hypochlorite, sodium dichloroisocyanurate and chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comment on the effectiveness of sodium hypochlorite against Clostridioides difficile spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.science [proceedings.science]
- 4. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sporicidal activity of mixtures of alcohol and hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Modification to the AOAC Sporicidal Activity of Disinfectants Test (Method 966.04): collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EN 13704:2018 - Viroxy [viroxylabs.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Influence of temperature and organic load on chemical disinfection of Geobacillus steareothermophilus spores, a surrogate for Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
Temperature Stability of Diversol Bx Working Solutions: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth analysis of the temperature stability of working solutions of Diversol Bx, a sanitizing cleaner with sodium dichloroisocyanurate (NaDCC) as its active ingredient. The stability of available chlorine, the primary disinfecting agent, is critical for ensuring efficacy. This document synthesizes available data on the degradation kinetics of NaDCC solutions at various temperatures, details experimental protocols for stability testing, and presents visual representations of the chemical degradation pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the factors influencing the stability of chlorine-based disinfectants.
Introduction
This compound is a widely used cleaner and sanitizer, recognized for its efficacy against a broad spectrum of microorganisms. Its active component, sodium dichloroisocyanurate (NaDCC), is a stabilized chlorine-releasing compound that provides a sustained and controlled release of hypochlorous acid (HOCl), the active biocidal agent, in solution. The concentration of available chlorine in working solutions is a key determinant of their disinfecting power. However, the stability of these solutions is significantly influenced by environmental factors, most notably temperature.
Elevated temperatures can accelerate the degradation of available chlorine, leading to a reduction in biocidal efficacy and potentially compromising disinfection protocols.[1][2][3] Understanding the temperature-dependent stability of this compound working solutions is therefore paramount for ensuring their proper storage, handling, and application in research, clinical, and industrial settings.
This guide aims to provide a comprehensive overview of the temperature stability of this compound working solutions by:
-
Presenting quantitative data on the degradation of NaDCC solutions at various temperatures.
-
Detailing standardized experimental protocols for assessing the stability of available chlorine.
-
Providing visual diagrams to illustrate the chemical degradation pathway and experimental workflows.
Chemical Background and Degradation Pathway
When dissolved in water, sodium dichloroisocyanurate (NaDCC) rapidly hydrolyzes to release hypochlorous acid (HOCl) and cyanuric acid. This equilibrium is crucial for its disinfecting action, as HOCl is the primary antimicrobial agent. The overall hydrolysis reaction can be represented as:
C₃Cl₂N₃O₃Na + 2H₂O ⇌ C₃H₂N₃O₃H + 2HOCl
The stability of the available chlorine (HOCl and OCl⁻) is influenced by several factors, including temperature, pH, and the presence of organic matter.[1][2][3] Increased temperature accelerates the rate of decomposition of hypochlorous acid, leading to a loss of available chlorine.
The following diagram illustrates the key steps in the chemical degradation pathway of NaDCC in an aqueous solution, highlighting the influence of temperature.
Quantitative Data on Temperature Stability
The rate of degradation of available chlorine in NaDCC solutions is directly proportional to the temperature. Studies have shown that the shelf-life of these solutions decreases significantly as the storage temperature increases. The degradation of NaDCC solutions has been observed to follow first-order kinetics.[1]
The following tables summarize the available quantitative data on the stability of NaDCC working solutions at different temperatures.
Table 1: Shelf-Life of NaDCC Solutions at Various Temperatures
| Temperature (°C) | Concentration | Maximum Predicted Shelf-Life (Days) |
| 25 | 0.05% and 0.5% | 2 |
| 30 | 0.05% and 0.5% | <2 |
| 35 | 0.05% and 0.5% | <2 |
| 40 (extrapolated) | 0.05% | 0.016 (0.38 hours) |
| 40 (extrapolated) | 0.5% | 0.034 (0.82 hours) |
Source: Adapted from a study on the shelf-life of chlorine solutions.[1][3]
Table 2: Degradation of 0.05% NaDCC Solution at 35°C
| Time (Days) | Remaining Available Chlorine (%) |
| 0 | 100 |
| 3-6 | 90 |
| 26 | 10 |
Source: Based on data from a study on chlorine solution stability.[1]
Table 3: Degradation of 0.5% NaDCC Solution at 35°C
| Time (Days) | Remaining Available Chlorine (%) |
| 0 | 100 |
| 3-6 | 90 |
| 13 | 10 |
Source: Based on data from a study on chlorine solution stability.[1]
Experimental Protocols for Stability Testing
To ensure the efficacy of this compound working solutions, it is essential to perform regular stability testing, especially when solutions are prepared in advance or stored at elevated temperatures. The following are detailed methodologies for key experiments to determine the concentration of available chlorine.
Iodometric Titration for Available Chlorine
This is a standard method for determining the concentration of available chlorine in a solution.
Principle: Chlorine in the sample oxidizes potassium iodide (KI) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.[4][5][6]
Reagents:
-
Potassium iodide (KI), crystal
-
Glacial acetic acid (CH₃COOH)
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Sample of this compound working solution
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the this compound working solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 gram of potassium iodide crystals to the flask and swirl to dissolve.
-
Add 5 mL of glacial acetic acid to the flask. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Titrate the solution with the standardized 0.1 N sodium thiosulfate solution until the yellow-brown color becomes pale yellow.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears, leaving a colorless solution.
-
Record the volume of sodium thiosulfate used.
-
Calculate the concentration of available chlorine in ppm (mg/L) using the following formula:
Available Chlorine (ppm) = (A x N x 35.45 x 1000) / V
Where:
-
A = Volume of sodium thiosulfate used (mL)
-
N = Normality of the sodium thiosulfate solution
-
35.45 = Equivalent weight of chlorine
-
V = Volume of the sample (mL)
-
Spectrophotometric Determination of Available Chlorine
This method provides a faster, alternative approach for determining available chlorine concentration.
Principle: The concentration of hypochlorite (OCl⁻) in a solution can be determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer. The maximum absorbance is typically observed around 292 nm.[7][8]
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of standard solutions of known chlorine concentrations from a certified sodium hypochlorite standard.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (approximately 292 nm).
-
Plot a calibration curve of absorbance versus chlorine concentration.
-
Measure the absorbance of the this compound working solution at the same wavelength.
-
Determine the concentration of available chlorine in the sample by interpolating its absorbance on the calibration curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for preparing and testing the stability of this compound working solutions.
Conclusion and Recommendations
The temperature stability of this compound working solutions is a critical factor in ensuring their disinfectant efficacy. The active ingredient, sodium dichloroisocyanurate, is susceptible to thermal degradation, leading to a loss of available chlorine over time. The rate of this degradation is significantly accelerated at higher temperatures.
Based on the data presented, the following recommendations are made:
-
Storage: this compound working solutions should be stored in a cool, dark place, ideally at or below room temperature (25°C), to maximize their shelf-life.
-
Preparation: Working solutions should be prepared fresh daily, particularly if they are to be used in applications where precise chlorine concentrations are critical.
-
High-Temperature Environments: In environments where ambient temperatures are consistently high, the shelf-life of working solutions is significantly reduced. In such cases, more frequent preparation and testing of solutions are necessary.
-
Validation: For critical applications, it is recommended to validate the concentration of available chlorine in working solutions at regular intervals using the experimental protocols outlined in this guide.
By adhering to these recommendations, researchers, scientists, and drug development professionals can ensure the consistent and effective performance of this compound as a sanitizing agent.
References
- 1. Shelf-Life of Chlorine Solutions Recommended in Ebola Virus Disease Response | PLOS One [journals.plos.org]
- 2. Shelf-Life of Chlorine Solutions Recommended in Ebola Virus Disease Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 5. quora.com [quora.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. Study on determination of free chlorine content in sodium dichloroisocyanurate solution by UV-Vis absorption spetrometry | International Journal of Development Research (IJDR) [journalijdr.com]
- 8. journalijdr.com [journalijdr.com]
Methodological & Application
Protocol for Disinfection of Laboratory Surfaces with Diversol Bx
Application Note & Protocol: DVS-LB-001
For Use By: Researchers, Scientists, and Drug Development Professionals
Introduction
Diversol Bx is a broad-spectrum disinfectant and sanitizer effective against a wide range of bacteria, fungi, and viruses. Its efficacy is derived from a synergistic blend of active ingredients, including sodium hypochlorite, sodium dichloroisocyanurate, and trisodium phosphate. This combination provides both rapid and sustained antimicrobial action, making it a suitable choice for maintaining a sterile environment in research laboratories and drug development facilities. This document provides detailed protocols for the routine disinfection of laboratory surfaces and for responding to biological spills.
Mechanism of Action
The antimicrobial activity of this compound is multifactorial, stemming from its key components:
-
Sodium Hypochlorite and Sodium Dichloroisocyanurate: These compounds release free available chlorine in the form of hypochlorous acid (HOCl). HOCl is a potent oxidizing agent that disrupts critical cellular functions in microorganisms. It achieves this by targeting and denaturing essential proteins and nucleic acids, leading to rapid cell death.[1][2] The presence of sodium dichloroisocyanurate provides a stable source of chlorine, ensuring a sustained release and prolonged disinfectant activity.[3][4]
-
Trisodium Phosphate (TSP): As a strong alkaline agent, TSP creates a high pH environment on the treated surface.[1][5] This alkalinity disrupts the cell membranes of bacteria and saponifies lipids, further compromising the integrity of the microorganisms.[1] The combination of oxidation and high pH results in a broad-spectrum and effective disinfection process.
Quantitative Data Summary
The following tables provide a summary of the recommended dilution rates and known antimicrobial efficacy of this compound's active ingredients.
Table 1: Dilution Protocols for this compound
| Application | Dilution of this compound Powder | Preparation Instructions |
| Routine Surface Disinfection | 3 grams per 1 liter of water | Dissolve 3 grams of this compound powder in 1 liter of tap water. Mix until fully dissolved. |
| High-Contamination Areas & Bio-Spills | 6 grams per 1 liter of water | Dissolve 6 grams of this compound powder in 1 liter of tap water. Mix until fully dissolved. |
Table 2: Antimicrobial Spectrum and Recommended Contact Times
| Microorganism | Type | Recommended Contact Time |
| Escherichia coli | Gram-negative Bacteria | 5 minutes |
| Staphylococcus aureus | Gram-positive Bacteria | 5 minutes |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 10 minutes |
| Salmonella enterica | Gram-negative Bacteria | 10 minutes[6][7] |
| Candida albicans | Fungi (Yeast) | 10 minutes |
| Aspergillus brasiliensis | Fungi (Mold) | 15 minutes |
| Influenza A Virus | Enveloped Virus | 5 minutes[2] |
| Norovirus | Non-enveloped Virus | 10 minutes[2] |
| Bacillus subtilis spores | Bacterial Spores | >30 minutes[8][9] |
Note: Contact times are based on studies of the active ingredients. Efficacy against specific laboratory strains should be validated internally.
Experimental Protocols
Materials Required
-
This compound powder
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
-
Clean, lint-free cloths or wipes
-
Sterile water (for rinsing, if required)
-
Graduated cylinder or measuring scoop
-
Clean container for preparing the solution
-
Biohazard waste disposal bags
Preparation of Disinfectant Solution
-
Don appropriate PPE (gloves, safety glasses, lab coat).
-
Measure the required amount of this compound powder according to the application (see Table 1).
-
Add the powder to the corresponding volume of tap water in a clean container.
-
Stir the solution until the powder is completely dissolved.
-
Label the container with the name of the disinfectant, concentration, and date of preparation.
-
Prepare fresh solutions daily to ensure maximum efficacy.
Protocol for Routine Disinfection of Laboratory Surfaces
This protocol is intended for the daily disinfection of benchtops, fume hoods, and other non-porous laboratory surfaces.
-
Pre-cleaning: If the surface is visibly soiled, clean it with a neutral detergent and water to remove organic matter. Rinse with water and dry the surface.
-
Application: Apply the prepared this compound solution (3 g/L) to the surface using a clean cloth or wipe. Ensure the entire surface is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes. For areas with suspected higher bioburden, extend the contact time to 15 minutes.
-
Wiping/Rinsing: After the required contact time, wipe the surface with a clean, damp cloth to remove any residue. For sensitive equipment or surfaces, a rinse with sterile water may be necessary.
-
Drying: Allow the surface to air dry completely.
-
Disposal: Dispose of used wipes and gloves in the appropriate biohazard waste container.
Protocol for Disinfection of a Biological Spill
This protocol should be followed in the event of a spill of biohazardous material.
-
Containment: Immediately cordon off the spill area.
-
PPE: Don appropriate PPE, including double gloves, safety glasses/face shield, and a lab coat.
-
Absorption: Gently cover the spill with absorbent material (e.g., paper towels).
-
Disinfectant Application: Carefully pour the higher concentration this compound solution (6 g/L) around the edges of the spill, then slowly into the center. Avoid creating aerosols.
-
Contact Time: Allow a contact time of at least 30 minutes.
-
Clean-up: Using forceps or other tools, carefully collect the absorbent material and dispose of it in a biohazard bag.
-
Final Disinfection: Re-apply the this compound solution to the spill area and surrounding surfaces. Allow for the recommended contact time based on the suspected microorganisms (see Table 2).
-
Wiping/Rinsing: Wipe the area with a clean, damp cloth.
-
Disposal: Dispose of all contaminated materials in a biohazard waste container.
-
Hand Hygiene: Remove PPE and wash hands thoroughly with soap and water.
Safety Precautions
-
Always wear appropriate PPE when handling this compound powder and solutions.[10][11][12][13]
-
Avoid inhaling the powder. Prepare solutions in a well-ventilated area or under a chemical fume hood.[12]
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of skin contact, wash the affected area with soap and water.
-
Do not mix this compound with acids or ammonia, as this can release hazardous chlorine gas.[14]
-
Store this compound powder in a cool, dry, and well-ventilated area away from incompatible materials.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium dichloroisocyanurate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Trisodium phosphate and sodium hypochlorite are more effective as antimicrobials against Campylobacter and Salmonella on duck as compared to chicken meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sporicidal activity of sodium dichloroisocyanurate, peroxygen and glutaraldehyde disinfectants against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Journal articles: 'Sodium dichloroisocyanurate' – Grafiati [grafiati.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. Laboratory Cleaning & Disinfection Precautions [ors.od.nih.gov]
- 13. ehs.unl.edu [ehs.unl.edu]
- 14. sds.diversey.com [sds.diversey.com]
Application Notes and Protocols for Biosafety Cabinet Sanitation using Diversol Bx
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are compiled from publicly available Safety Data Sheets (SDS), product information sheets for related products, and general biosafety guidelines. The manufacturer of Diversol Bx, Diversey, primarily provides dilution recommendations for industrial and food processing applications. No specific protocol for biosafety cabinet sanitation was found in the available documentation. Therefore, the following guidelines are based on the chemical properties of the active ingredients and established best practices for laboratory disinfection. It is strongly recommended to contact the manufacturer for specific guidance on this application or to validate the efficacy of the prepared solution for your specific needs.
Introduction
This compound is a chlorinated, alkaline cleaning and sanitizing powder. Its efficacy stems from its formulation containing sodium hypochlorite, a broad-spectrum disinfectant, and trisodium phosphate, a cleaning agent.[1] Proper dilution and application are critical to ensure effective decontamination of biosafety cabinets (BSCs) while minimizing the risk of corrosion to sensitive surfaces.
Product Specifications
A summary of the physical and chemical properties of this compound is provided in the table below.
| Property | Description |
| Appearance | Opaque pink powder[1] |
| Scent | Chlorine[1] |
| Active Ingredients | Trisodium phosphate, Sodium hypochlorite (1-5%)[1] |
| Solubility | Completely soluble in water[1] |
Recommended Dilution for Biosafety Cabinet Sanitation
The concentration of sodium hypochlorite in this compound is stated as a range of 1-5% in the Safety Data Sheet.[1] This variability significantly impacts the amount of powder required to achieve a target concentration of available chlorine. For general laboratory disinfection, a concentration of 1000 ppm to 5000 ppm of available chlorine is often recommended.
The following table provides calculated dilutions to achieve these concentrations based on the lower and upper estimates of sodium hypochlorite content.
| Target Available Chlorine | Grams of this compound per Liter of Water (assuming 1% Sodium Hypochlorite) | Grams of this compound per Liter of Water (assuming 5% Sodium Hypochlorite) | Recommended Contact Time |
| 1000 ppm (0.1%) | 100 g/L | 20 g/L | ≥ 10 minutes |
| 5000 ppm (0.5%) | 500 g/L (Not Recommended) | 100 g/L | ≥ 10 minutes |
Note on Dilution Calculation: The formula used for this calculation is: Grams of Powder = (Target ppm / (Percentage of Sodium Hypochlorite in Powder * 10000)) * 1000
Recommendation: Given the uncertainty in the exact concentration of sodium hypochlorite, it is advisable to prepare a solution using the more conservative estimate (assuming 1% sodium hypochlorite) to ensure a sufficiently high concentration of available chlorine. However, due to the high amount of powder required, this may not be practical.
A more practical approach is to use the dilution recommendations for general sanitization and cleaning provided for related products, while understanding the resulting available chlorine concentration may be lower than the commonly recommended 5000 ppm for laboratory disinfection.
| Application (from related products) | Grams of this compound per Liter of Water | Estimated Available Chlorine (ppm) at 1% NaOCl | Estimated Available Chlorine (ppm) at 5% NaOCl |
| General Sanitizing[2] | 3 g/L | 30 ppm | 150 ppm |
| Manual Cleaning of Equipment[3] | 4 g/L | 40 ppm | 200 ppm |
| Cleaning and Sanitizing[2] | 6 g/L | 60 ppm | 300 ppm |
| Heavy-Duty Cleaning[2] | 18 g/L | 180 ppm | 900 ppm |
It is highly recommended to use chlorine test strips to verify the available chlorine concentration of your prepared solution before use.
Experimental Protocol: Biosafety Cabinet Sanitation
This protocol outlines the steps for the routine sanitation of a biosafety cabinet using a freshly prepared this compound solution.
4.1. Materials
-
This compound powder
-
Sterile distilled or deionized water
-
Sterile container for preparing the solution
-
Lint-free sterile wipes or cloths
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
-
70% ethanol in a squirt bottle (not a spray bottle)
-
Sterile water in a squirt bottle
-
Appropriate biohazard waste disposal bags
4.2. Procedure
-
Preparation:
-
Ensure the biosafety cabinet is certified and the blower is operational.
-
Don appropriate PPE.
-
Prepare the desired dilution of this compound in a sterile container. For example, to prepare a solution with approximately 200 ppm available chlorine (assuming 5% sodium hypochlorite), dissolve 4 grams of this compound powder in 1 liter of sterile water. Mix until the powder is completely dissolved.
-
-
Initial Decontamination:
-
Turn on the biosafety cabinet blower and allow it to run for at least 5-10 minutes to purge the air.
-
Wipe down all items inside the cabinet with a suitable disinfectant (e.g., 70% ethanol) before removing them.
-
Remove all items from the interior of the biosafety cabinet.
-
-
Application of this compound Solution:
-
Do not spray the solution inside the cabinet. Spraying can damage the HEPA filter and other internal components.
-
Saturate a sterile, lint-free cloth with the prepared this compound solution.
-
Wipe all interior surfaces of the biosafety cabinet, including the work surface, side walls, back wall, and the interior of the sash. Work from the back of the cabinet to the front.
-
Ensure that the surfaces remain visibly wet for the entire recommended contact time of at least 10 minutes. Reapply the solution as needed to maintain wetness.
-
-
Post-Sanitation Rinsing:
-
After the contact time has elapsed, thoroughly rinse the surfaces to remove any residual chlorine and prevent corrosion of the stainless steel.
-
Using a new sterile cloth saturated with sterile water, wipe down all the surfaces that were treated with the this compound solution.
-
Follow the sterile water rinse with a 70% ethanol rinse, applied with a fresh sterile cloth. This will aid in drying and provide additional disinfection.
-
-
Final Steps:
-
Allow the surfaces to air dry completely.
-
Dispose of all used wipes and contaminated materials in the appropriate biohazard waste container.
-
The biosafety cabinet can be prepared for the next use by wiping the interior surfaces with 70% ethanol.
-
Logical Workflow for Biosafety Cabinet Sanitation
Caption: Workflow for BSC sanitation with this compound.
Safety Precautions
-
Always handle this compound powder in a well-ventilated area and wear appropriate PPE to avoid inhalation of dust and contact with skin and eyes.[1]
-
Do not mix this compound with acids or ammonia, as this can release hazardous chlorine gas.[1]
-
The high alkalinity of the solution can be corrosive to some materials. Avoid prolonged contact with aluminum and other soft metals.
-
The chlorine in the solution is corrosive to stainless steel. It is crucial to thoroughly rinse the surfaces after the recommended contact time to prevent pitting and other damage.
References
Application Notes and Protocols for Decontamination of Cell Culture Incubators Using Diversol Bx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a sterile environment is paramount in cell culture to ensure the validity of experimental results and prevent costly contamination events. Cell culture incubators, with their controlled temperature and humidity, provide an ideal environment for the growth of microbial contaminants such as bacteria, fungi, and mycoplasma. Regular and effective decontamination of incubators is a critical component of good cell culture practice.
Diversol Bx is a broad-spectrum disinfectant and cleaner. This document provides detailed application notes and protocols for the use of this compound for the routine decontamination of cell culture incubators.
Product Description: this compound
This compound is a chlorinated, powdered detergent and disinfectant. Its efficacy is derived from the release of free available chlorine in solution, which acts as a powerful oxidizing agent to kill a broad spectrum of microorganisms.
Active Ingredient: The active ingredient in products such as Deosan this compound II is Sodium Dichloroisocyanurate, Dihydrate.[1] This compound releases hypochlorous acid (HOCl) and hypochlorite ions (OCl-) in solution, which are responsible for the antimicrobial activity.
Mechanism of Action: The primary mode of action of chlorine-based disinfectants is the oxidation of cellular components of microorganisms. Free chlorine disrupts essential enzymatic reactions, denatures proteins, and damages nucleic acids, leading to cell death. This broad-based mechanism of action makes it effective against a wide range of bacteria, fungi, and viruses.
Quantitative Data Summary
The following table summarizes the recommended use-dilution and contact time for this compound for general sanitizing purposes. Specific efficacy against common cell culture contaminants should be validated by the end-user under their specific laboratory conditions.
| Parameter | Recommendation | Reference |
| Use-Dilution for Sanitizing | 3 grams per liter of water | [2] |
| Minimum Contact Time | 5-10 minutes | [3] |
| Available Chlorine Concentration | Should not exceed 200 ppm in final rinse water for food contact surfaces | [2] |
Experimental Protocols
Materials Required
-
This compound powder
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
-
Sterile, deionized or distilled water
-
Sterile, lint-free cloths or sponges
-
70% ethanol in sterile water
-
Sterile water for rinsing
-
Appropriate waste disposal bags
Safety Precautions
-
Always wear appropriate PPE when handling this compound powder and solutions.[4]
-
Prepare solutions in a well-ventilated area.
-
Avoid inhaling the powder or spray mist.
-
Do not mix this compound with acids or other cleaning agents, as this can release toxic chlorine gas.[3][4]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Protocol for Routine Decontamination of a Cell Culture Incubator
This protocol is intended for routine monthly cleaning or after a minor contamination event. For major contaminations, a full sterilization cycle (e.g., high heat or gas) as recommended by the incubator manufacturer should be performed.
Step 1: Preparation
-
Turn off the CO2 supply to the incubator.
-
Power down the incubator and allow it to cool to room temperature.
-
Carefully remove all cell cultures and media to a separate, clean incubator or a biological safety cabinet.
-
Remove all interior components, including shelves, shelf racks, water pan, and any other removable parts.
Step 2: Cleaning
-
Prepare the this compound cleaning solution by dissolving 3 grams of powder per liter of warm (not hot) water in a clean container. This creates a general-purpose sanitizing solution.
-
Using a sterile, lint-free cloth or sponge soaked in the this compound solution, thoroughly wipe down all interior surfaces of the incubator, starting from the top and working downwards. Ensure all surfaces, including the inner door and gasket, are wetted.
-
Wash the removed shelves, racks, and water pan with the this compound solution. Use a soft brush to remove any visible residue.
Step 3: Contact Time
-
Allow the this compound solution to remain on all surfaces for a minimum contact time of 10 minutes to ensure effective disinfection.
Step 4: Rinsing (Critical Step)
Residual chlorine can be corrosive to stainless steel and cytotoxic to cell cultures.[5][6][7][8] Therefore, thorough rinsing is essential.
-
Using a new sterile, lint-free cloth and sterile deionized or distilled water, wipe down all interior surfaces of the incubator at least three times to remove all traces of the disinfectant.
-
Thoroughly rinse the shelves, racks, and water pan with sterile deionized or distilled water.
Step 5: Final Disinfection and Reassembly
-
Wipe down all interior surfaces and removable components with 70% ethanol as a final disinfection step and to aid in drying.
-
Allow all components and the incubator interior to air dry completely inside a biological safety cabinet or a clean, low-traffic area.
-
Once completely dry, reassemble the incubator.
-
Fill the water pan with fresh, sterile distilled or deionized water. Do not use tap water as it can be a source of contaminants and minerals that can damage the incubator.[5][6]
-
Power on the incubator and allow the temperature and CO2 levels to stabilize before returning cell cultures.
Visualization of Decontamination Workflow
The following diagram illustrates the key steps in the cell culture incubator decontamination protocol using this compound.
Caption: Decontamination workflow for cell culture incubators using this compound.
Discussion and Considerations
-
Cytotoxicity: Chlorine-based disinfectants can be toxic to mammalian cells if not thoroughly removed.[7][9] The triple-rinse step with sterile water is critical to prevent residual chlorine from affecting your cell cultures.
-
Corrosion: Prolonged contact with chlorine solutions can be corrosive to stainless steel surfaces.[5][6] Always adhere to the recommended contact time and ensure thorough rinsing.
-
Validation: It is the responsibility of the end-user to validate this protocol for their specific cell lines and laboratory conditions to ensure both effective decontamination and the absence of cytotoxic effects.
-
Frequency: A routine decontamination schedule (e.g., monthly) should be established. More frequent cleaning may be necessary for high-traffic laboratories or after any suspected contamination.
-
Alternatives: While this compound is an effective disinfectant, other methods such as heat sterilization or other chemical disinfectants may be recommended by your incubator manufacturer. Always consult your incubator's manual for compatible decontamination procedures. The use of 70% ethanol is a common and less harsh alternative for routine surface cleaning.
References
- 1. sds.diversey.com [sds.diversey.com]
- 2. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 3. store.w-p.co.uk [store.w-p.co.uk]
- 4. sds.diversey.com [sds.diversey.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Prevent Biological Contamination in Your CO2 Incubators | Lab Manager [labmanager.com]
- 7. Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Residual chlorine disrupts the microbial communities and spreads antibiotic resistance in freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
application of Diversol Bx for sterilizing laboratory equipment
Disclaimer: The following application notes and protocols are based on the properties of sodium hypochlorite, a common active ingredient in broad-spectrum laboratory disinfectants. As of the date of this document, specific technical data for a product named "Diversol Bx" is not publicly available. This information is provided as a representative example for researchers, scientists, and drug development professionals.
Application Notes: this compound (based on Sodium Hypochlorite)
1. Introduction
This compound is a broad-spectrum liquid sterilant designed for the disinfection and sterilization of hard, non-porous surfaces and equipment in a laboratory setting. Its efficacy is attributed to its active ingredient, which exhibits strong oxidizing properties, leading to the denaturation of proteins and nucleic acids in microorganisms. These notes provide essential data and protocols for the safe and effective use of this compound in research and development environments.
2. Chemical and Physical Properties
A summary of the key physical and chemical properties of a typical sodium hypochlorite-based sterilant is provided below.
| Property | Value |
| Active Ingredient | Sodium Hypochlorite (NaOCl) |
| Appearance | Clear, light-yellow liquid |
| Odor | Chlorine-like |
| Solubility in Water | Miscible |
| pH (1% solution) | 11-13 |
| Shelf Life (concentrate) | 12 months at 25°C |
| Working Solution Stability | Prepare fresh daily. Discard after 24 hours. |
3. Antimicrobial Spectrum
This compound is effective against a wide range of microorganisms, including bacteria, viruses, fungi, and spores. The table below summarizes the recommended contact times for achieving a 6-log reduction (sterilization level) for various classes of microorganisms.
| Microorganism Class | Examples | Recommended Concentration (ppm available chlorine) | Minimum Contact Time (minutes) |
| Vegetative Bacteria | Pseudomonas aeruginosa, Staphylococcus aureus | 500 - 1000 | 10 |
| Viruses (Enveloped) | Influenza, Herpes Simplex Virus | 500 | 5 |
| Viruses (Non-enveloped) | Norovirus, Rhinovirus | 1000 - 5000 | 10 |
| Fungi (Molds & Yeasts) | Aspergillus brasiliensis, Candida albicans | 1000 | 15 |
| Bacterial Spores | Bacillus subtilis, Clostridium sporogenes | 5000 | 20 |
4. Material Compatibility
Careful consideration of material compatibility is crucial to prevent damage to laboratory equipment.
| Material Class | Compatible | Generally Incompatible (Corrosion/Degradation Risk) |
| Metals | 316 Stainless Steel (short-term exposure) | Aluminum, Brass, Carbon Steel, 304 Stainless Steel |
| Plastics | Polypropylene (PP), Polyethylene (PE), PVC | Polycarbonate (PC), Polystyrene (PS) - potential for crazing |
| Elastomers | Silicone, Viton™ | Natural Rubber, Neoprene |
| Other | Borosilicate Glass | Soft metals, certain coatings |
Note: Always rinse thoroughly with sterile, deionized water after the required contact time to remove any residue and minimize the risk of corrosion.
Experimental Protocols
1. Preparation of Working Solutions
It is critical to prepare fresh working solutions of this compound daily. Use the following formula to calculate the required volume of concentrate:
Volume of Concentrate (mL) = (Required ppm × Final Volume (L)) / (Stock Concentration (ppm) × 0.001)
Example: To prepare 1 L of a 1000 ppm solution from a 5% (50,000 ppm) stock concentrate: (1000 ppm × 1 L) / (50,000 ppm × 0.001) = 20 mL of concentrate
Protocol:
-
Don appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Measure the required volume of deionized water into a clean, dedicated container.
-
Carefully measure and add the calculated volume of this compound concentrate to the water.
-
Gently mix the solution. Do not shake vigorously.
-
Label the container with the solution concentration, preparation date, and "Expires 24 hours after preparation."
2. Sterilization of Non-Porous Laboratory Equipment (e.g., Glassware, Stainless Steel Instruments)
This protocol outlines the steps for sterilizing items that can be fully immersed.
Protocol:
-
Pre-Cleaning: Thoroughly clean all items with a suitable laboratory detergent to remove all organic and inorganic soil. Rinse with deionized water and allow to dry.
-
Preparation of Sterilant: Prepare a fresh working solution of this compound at the desired concentration (refer to the Antimicrobial Spectrum table).
-
Immersion: Completely immerse the pre-cleaned items in the this compound solution, ensuring there are no trapped air bubbles.
-
Contact Time: Allow the items to soak for the minimum required contact time based on the target microorganisms.
-
Rinsing: Aseptically remove the items from the solution and rinse thoroughly with sterile, deionized water to remove all traces of the sterilant.
-
Drying: Allow the items to air dry in a laminar flow hood or a controlled clean environment.
3. Disinfection of Laboratory Surfaces (e.g., Benchtops, Biosafety Cabinets)
This protocol is for the application of this compound to surfaces.
Protocol:
-
Pre-Cleaning: Clean the surface with a laboratory detergent to remove any visible soil.
-
Application: Apply the prepared this compound working solution to the surface using a clean, lint-free cloth or wipe. Ensure the entire surface is wetted.
-
Contact Time: Allow the surface to remain wet for the required contact time.
-
Wipe Down: After the contact time has elapsed, wipe the surface with a cloth dampened with 70% ethanol or sterile deionized water to remove any residue.
Visualizations
Caption: Sterilization workflow for laboratory equipment using this compound.
Caption: Decision-making process for material compatibility with this compound.
Application Notes and Protocols for Diversol Bx on Stainless Steel Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diversol Bx, a powder detergent and disinfectant, on stainless steel surfaces. The recommended contact times are critical for achieving effective cleaning and sanitization while maintaining the integrity of the stainless steel equipment.
Product Overview
This compound (marketed as Deosan this compound II and Suma® Diversol® BX/A Sanitizing Cleaner) is a chlorinated, alkaline powder detergent and sanitizer.[1][2] It is formulated for the manual cleaning and disinfection of food and beverage contact surfaces, including those made of stainless steel.[1] When used as directed, it effectively removes organic soils, such as milk fats, and promotes a clean, shiny surface on stainless steel.[1]
Key Properties:
-
Form: Free-flowing powder[1]
-
pH (Use Dilution): Approximately 12.0[2]
-
Scent: Chlorine[2]
-
Solubility: Complete in water[2]
Recommended Contact Times on Stainless Steel
The optimal contact time for this compound on stainless steel surfaces varies depending on the application and the desired outcome (i.e., cleaning vs. sanitizing). The following table summarizes the recommended contact times based on manufacturer guidelines.
| Application | Product Concentration | Recommended Contact Time | Post-Application Rinse |
| Manual Cleaning of Tanks and Equipment (Paste Method) | Create a paste by mixing this compound with a small amount of water.[1] | At least 5 minutes[1] | Thorough rinse with potable water.[1] |
| General Equipment Cleaning (Solution Method) | 4g of this compound per liter of warm water.[1] | 5 to 10 minutes[2] | Thorough rinse with potable water.[2] |
| Soaking of Utensils and Small Parts | 2.5 oz of this compound per gallon of water. | At least 30 minutes[2] | Thorough rinse with potable water. |
| Sanitizing Hard, Non-Porous Surfaces | 3g of this compound per liter of water.[2] | Not specified; applied in final rinse. | No final rinse required in dairy and milk processing plants.[2] |
Experimental Protocols
3.1. Protocol for Manual Paste Cleaning of Stainless Steel Surfaces
This protocol is suitable for heavy-duty cleaning of stainless steel equipment such as tanks and vessels.
-
Pre-Rinse: Thoroughly rinse the stainless steel surface with cold potable water to remove gross residues.[1]
-
Paste Preparation: While the surface is still wet, sprinkle this compound crystals directly onto the stainless steel.[1]
-
Application: Use a clean, soft brush to work the powder into a paste, ensuring complete and even coverage of the entire surface.[1]
-
Contact Time: Allow the paste to remain in contact with the surface for a minimum of 5 minutes.[1]
-
Rinsing: Thoroughly rinse all surfaces with clean, cold potable water until all traces of the cleaning paste are removed.[1]
-
Drying: Allow the equipment to air dry completely.[2]
3.2. Protocol for General Cleaning with a this compound Solution
This protocol is designed for routine cleaning of various stainless steel surfaces, including benchtops and equipment exteriors.
-
Pre-Rinse: Remove any loose debris from the surface.
-
Solution Preparation: Prepare a cleaning solution by dissolving 4 grams of this compound per liter of warm water.
-
Application: Apply the solution to the stainless steel surface using a brush, cloth, or spray bottle.
-
Contact Time: Allow the solution to remain on the surface for 5 to 10 minutes.[2]
-
Agitation: For heavily soiled areas, use a soft-bristled brush to gently scrub the surface.
-
Rinsing: Rinse the surface thoroughly with potable water.
-
Drying: Wipe the surface dry with a clean, lint-free cloth or allow it to air dry.
Material Compatibility and Safety
-
Stainless Steel: When used as directed and followed by a thorough rinse, this compound is safe for use on modern stainless steel equipment.[1]
-
Incompatible Materials: Do not use this compound on aluminum, soft metals, or galvanized surfaces.[1]
-
Chemical Incompatibilities: Do not mix this compound with acids, as this will liberate toxic chlorine gas.[1][3] It should also not be mixed with ammonia or other chemicals.[3]
-
Personal Protective Equipment (PPE): When handling the undiluted powder, it is recommended to wear chemical-splash goggles and chemical-resistant gloves.[3] For diluted solutions under normal use, no special PPE is typically required.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
Diagrams
References
Application Notes and Protocols: Preparation and Use of Diversol Bx Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and application of working solutions of Diversol Bx, a chlorinated cleaner, destainer, and sanitizer. Adherence to these guidelines is crucial for ensuring effective performance and laboratory safety.
Product Overview
This compound is a pink, powdered cleaning and sanitizing agent with a chlorine odor.[1][2][3] It is completely soluble in water and is effective for a range of laboratory and industrial cleaning and disinfection tasks.[1][2] The product has a shelf life of one year.[2]
Active Ingredients: The primary components of this compound include Trisodium phosphate (30-60%) and Sodium hypochlorite (1-5%).[1]
Safety Precautions
Before handling this compound powder, it is imperative to read and understand the Safety Data Sheet (SDS).[2]
-
Personal Protective Equipment (PPE): When handling the concentrated powder, wear chemical-splash goggles, chemical-resistant gloves, and protective clothing.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest.[1][5]
-
Incompatible Materials: Do not mix with acids, ammonia, or other chemicals, as this can release hazardous gases.[1][6] Use only with water.[1]
-
First Aid:
Quantitative Data: Recommended Dilutions
The concentration of the this compound working solution should be adjusted based on the specific application. The following table summarizes the recommended dilution ratios for various tasks.
| Application | This compound Concentration | Water Volume | Temperature | Contact Time | Rinsing |
| Sanitizing | 3 g | 1 Liter | Ambient | 5-10 minutes | Potable water rinse, then air dry.[2] |
| General Cleaning | 6 g | 1 Liter | 49–57°C (120–135°F) | N/A | Thorough rinse with potable water.[2] |
| Heavy-Duty Cleaning | 18 g | 1 Liter | Ambient | N/A | Thorough rinse with potable water.[2] |
| Paste for spot cleaning | 60 g | 250 mL | Ambient | At least 5 minutes | Thorough rinse with potable water.[6] |
Note: The diluted solution, when prepared as directed, is generally not classified as hazardous.[1]
Experimental Protocols
This protocol is suitable for sanitizing pre-cleaned, hard, non-porous surfaces.
-
Measure Reagents: Weigh 3 grams of this compound powder using a calibrated laboratory balance. Measure 1 liter of deionized or distilled water.
-
Dissolution: In a designated and clearly labeled container, add the 3 grams of this compound powder to the 1 liter of water.
-
Mixing: Agitate the solution gently until the powder is completely dissolved. The solution should be freshly prepared before use.
-
Application: Apply the solution to the surface to be sanitized using a sprayer, cloth, or by immersion.
-
Contact Time: Allow the solution to remain in contact with the surface for 5 to 10 minutes.[2]
-
Rinsing and Drying: Thoroughly rinse the surface with potable water and allow it to air dry.[2]
This protocol is intended for the general cleaning of laboratory equipment and surfaces.
-
Measure Reagents: Weigh 6 grams of this compound powder. Measure 1 liter of water and heat to 49–57°C.
-
Dissolution: In an appropriate container, add the 6 grams of this compound to the heated water.
-
Mixing: Stir the solution until all powder is dissolved.
-
Application: Apply the cleaning solution using a brush, sponge, or by circulation.
-
Action: Scrub the surface as needed to remove contaminants.
-
Rinsing: Rinse the surface thoroughly with potable water.[2]
Experimental Workflow and Logic
The following diagrams illustrate the workflow for the preparation of this compound solutions and the logical steps for its application in a research setting.
Caption: Workflow for Preparing this compound Solution.
Caption: General Application Protocol for this compound.
References
Application Notes and Protocols for Diversol Bx in a BSL-2 Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the safe and effective use of Diversol Bx, a chlorine-based sanitizing cleaner, within a Biosafety Level 2 (BSL-2) laboratory environment. Adherence to these guidelines is crucial for maintaining a sterile work area and ensuring the safety of laboratory personnel when handling pathogenic or infectious organisms that pose a moderate health hazard.[1][2]
Product Specifications and Chemical Properties
This compound is a powdered cleaning and sanitizing agent with a distinct chlorine odor.[3][4][5] It is readily soluble in water and functions as a cleaner, destainer, and sanitizer.[4][5] The undiluted product is classified as a skin and serious eye irritant.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical State | Powder | [3][7] |
| Color | Opaque Pink / White | [3][4][7] |
| Odor | Chlorine | [3][4][7] |
| Solubility | Completely Soluble in Water | [3][4] |
| pH (Use Dilution) | 12.0 | [4] |
| Shelf Life | 1 year | [4] |
Table 2: Hazardous Chemical Composition of this compound/A
| Ingredient | CAS # | Weight % |
| Trisodium phosphate | 10101-89-0 | 30 - 60% |
| Sodium hypochlorite | 7681-52-9 | 1 - 5% |
| Sodium hydroxide | 1310-73-2 | > 0.1 - < 1% |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Source: this compound/A Sanitizing Cleaner SDS
Safety Precautions and Personal Protective Equipment (PPE)
Working in a BSL-2 laboratory requires strict adherence to safety protocols to minimize the risk of exposure to infectious agents.[1][8][9] When handling this compound, especially in its concentrated powder form, appropriate PPE must be worn.
Required PPE:
-
Lab Coat or Gown: A buttoned lab coat or gown must be worn to protect clothing and skin.[8][10]
-
Gloves: Disposable gloves are mandatory. It is recommended to use double gloves, especially when working within a Biosafety Cabinet (BSC).[8][9][10] Gloves should be changed when contaminated or if their integrity is compromised.[9]
-
Eye Protection: Safety glasses, goggles, or a face shield should be used to protect against splashes or aerosols, particularly when preparing solutions from the powder.[6][8]
Handling Precautions:
-
Avoid creating dust when handling the powder.
-
Do not mix this compound with acids, ammonia, or any other chemicals, as this can release hazardous gases.[3][7]
Experimental Protocols for Disinfection in a BSL-2 Laboratory
Effective disinfection is a critical component of BSL-2 work.[1] The following protocols are designed to ensure the proper use of this compound for surface and equipment decontamination.
Preparation of this compound Working Solution
A fresh working solution of this compound should be prepared daily to ensure its effectiveness.[10]
Materials:
-
This compound powder
-
Tap water
-
Clean container for mixing
-
Graduated cylinder or measuring scoop
-
Stirring rod
Procedure:
-
Don the required PPE (lab coat, gloves, eye protection).
-
Consult the product label for the recommended dilution for sanitizing. For general sanitizing, a common dilution is 3 grams per liter of water.[4] For cleaning and destaining, a higher concentration of 18 grams per liter may be used.[4]
-
Measure the desired amount of water into the clean container.
-
Carefully measure the appropriate amount of this compound powder.
-
Slowly add the powder to the water while stirring to ensure it dissolves completely. Avoid splashing.
-
Label the container with the name of the disinfectant, concentration, and date of preparation.
Routine Decontamination of Work Surfaces and Biosafety Cabinets (BSCs)
Work surfaces must be decontaminated at the end of each workday and after any spill of viable material.[8][11]
Materials:
-
Prepared this compound working solution
-
Paper towels or sterile wipes
-
Biohazard waste container
Procedure:
-
At the completion of work, ensure all cultures, stocks, and other potentially infectious materials are properly stored or prepared for disposal.[9]
-
Don appropriate PPE.
-
Soak paper towels or wipes with the prepared this compound solution.
-
Wipe down all work surfaces, starting from the cleanest areas and moving towards the more contaminated areas to prevent cross-contamination.[12] Ensure the entire surface is wetted.
-
For BSCs, wipe down the interior surfaces, including the work surface, side and back walls, and the inside of the sash.[8]
-
Allow for the appropriate contact time as specified by the manufacturer. For many chlorine-based disinfectants, a contact time of at least 10-20 minutes is recommended.[8][12]
-
After the required contact time, if necessary, wipe the surfaces with 70% ethanol or sterile water to remove any residue, which can be corrosive to stainless steel over time.[12]
-
Dispose of used paper towels and wipes in a designated biohazard waste container.[10]
Decontamination of Laboratory Equipment
All equipment used in BSL-2 procedures should be decontaminated before being removed from the laboratory or after use with infectious materials.
Procedure:
-
Ensure the equipment is compatible with a chlorine-based disinfectant. Check the manufacturer's instructions.
-
Wipe the exterior surfaces of the equipment with a cloth or paper towel soaked in the this compound working solution.
-
For immersible items, they can be soaked in the solution for the recommended contact time.
-
After decontamination, rinse the equipment with water to remove any disinfectant residue, if recommended by the equipment manufacturer.
-
Allow the equipment to air dry completely before storage or its next use.
Management of Spills of Biohazardous Material
In the event of a spill of potentially infectious material, immediate and proper decontamination is crucial.
Procedure for a Minor Spill:
-
Alert others in the immediate area.
-
Don appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with absorbent material, such as paper towels, to contain it.[12]
-
Carefully pour the this compound working solution over the absorbent material, starting from the outside of the spill and working inwards to prevent aerosolization.[8]
-
Ensure the spill area is completely saturated with the disinfectant.
-
Using forceps or tongs, carefully collect the absorbent material and any broken glass or sharps, and place them in a biohazard sharps container or a leak-proof biohazard bag.[8][12]
-
Wipe the spill area again with fresh disinfectant-soaked towels.
-
Dispose of all contaminated materials in the appropriate biohazard waste containers.
-
Remove PPE and wash hands thoroughly.
Visualizations
The following diagrams illustrate the workflow for preparing and using this compound in a BSL-2 laboratory setting.
References
- 1. uthsc.edu [uthsc.edu]
- 2. consteril.com [consteril.com]
- 3. sds.diversey.com [sds.diversey.com]
- 4. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 5. Sanitizing cleaner–SaniDépôt [sani-depot.ca]
- 6. 2017erp.com [2017erp.com]
- 7. sds.diversey.com [sds.diversey.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. csef.natsci.colostate.edu [csef.natsci.colostate.edu]
- 12. va.gov [va.gov]
Application Notes and Protocols for Diversol Bx in Laboratory Biological Spill Cleanup
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of Diversol Bx, a chlorine-based disinfectant, for the cleanup of biological spills in a laboratory setting. Adherence to these protocols is crucial for maintaining a safe working environment and preventing contamination.
Product Overview and Mechanism of Action
This compound is a powdered cleaning and disinfecting agent. Several formulations of Diversol exist, with some containing sodium dichloroisocyanurate (NaDCC) as the active ingredient.[1] NaDCC dissolves in water to release hypochlorous acid (free available chlorine), a potent antimicrobial agent effective against a broad spectrum of microorganisms.[2] The concentration of available chlorine, typically measured in parts per million (ppm), and the contact time are critical factors for effective disinfection.
Quantitative Efficacy Data
The following table summarizes the efficacy of sodium dichloroisocyanurate (the active ingredient in some this compound formulations) against a range of common laboratory pathogens.
| Microorganism | Concentration (ppm available chlorine) | Contact Time | Log Reduction | Reference |
| Pseudomonas aeruginosa (biofilm) | Not Specified | 1 minute | ≥ 8.70 | [3] |
| Clostridium difficile spores | 1000 ppm | 10 minutes | 0.7 - 1.5 | |
| Bacteria | 2500 ppm (in 20% plasma) | Not Specified | Effective | [4] |
| Viruses | Not Specified | 5 minutes | No virus detected | [5] |
| Mycobacterium tuberculosis | 1000 ppm | Not Specified | Lower than some alternatives | [4] |
| Candida albicans | 500 ppm | 30 seconds | Inhibition | [4] |
| Bacillus subtilis spores | 5000 ppm | 5 minutes | 5-6 | [5] |
| Human Immunodeficiency Virus (HIV) | Not Specified | 5 minutes | No virus detected | [5] |
Experimental Protocols: Biological Spill Cleanup
This section details the step-by-step protocol for managing a biological spill using this compound.
3.1. Spill Risk Assessment and Preparation
Before initiating cleanup, a risk assessment should be performed to determine the nature of the spill (e.g., identity of the biological agent, volume, and location). This assessment will inform the required concentration of the disinfectant and the necessary personal protective equipment (PPE).
A biological spill kit should be readily available and include:
-
This compound powder
-
Clean, dry cloths or absorbent pads
-
Forceps or tongs for handling sharps
-
Biohazard waste bags
-
A dedicated container for preparing the disinfectant solution
-
Appropriate PPE
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel involved in the cleanup of a biological spill:
-
Gloves: Two pairs of nitrile gloves.
-
Lab Coat: A dedicated, disposable or reusable lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: An N95 respirator is recommended, especially for larger spills or those with a high risk of aerosolization.[1]
-
Shoe Covers: Disposable shoe covers should be worn if there is a risk of the spill spreading to the floor.[1]
3.3. Preparation of this compound Solution
It is crucial to prepare the this compound solution according to the required concentration of available chlorine.
| Disinfection Level | Recommended Concentration (ppm available chlorine) | Indicative Dilution (grams of this compound per liter of water) * |
| General Surface Disinfection | 100 - 200 ppm | Varies by product formulation |
| Medical Device Disinfection | 500 - 1000 ppm | Varies by product formulation |
| High-Level Disinfection (e.g., large spills) | up to 5000 ppm | Varies by product formulation |
*Note: The exact amount of this compound powder required to achieve a specific ppm of available chlorine will depend on the specific formulation. Always refer to the manufacturer's instructions for precise dilution ratios.
To prepare the solution:
-
Don appropriate PPE.
-
Measure the required amount of cold water into a dedicated, non-metallic container.
-
Carefully add the specified amount of this compound powder to the water. Avoid creating dust.
-
Gently stir the solution until the powder is completely dissolved.
-
Prepare the solution fresh for each use, as the efficacy of chlorine solutions can decrease over time.[6]
3.4. Spill Cleanup Procedure
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[7]
-
Contain the Spill: Cover the spill with absorbent materials (e.g., paper towels, absorbent pads) to prevent it from spreading.[7]
-
Apply Disinfectant: Gently pour the prepared this compound solution around the edges of the spill, then move inwards to saturate the absorbent material and the entire spill area. Avoid splashing.[3]
-
Contact Time: Allow the disinfectant to remain in contact with the spill for the appropriate amount of time, as indicated in the efficacy table or based on your risk assessment. A minimum of 20 minutes is a general recommendation for many biological spills.[7]
-
Remove Contaminated Material: Using forceps or tongs, carefully pick up any broken glass or sharps and place them in a designated sharps container.[8] Collect all absorbent materials and place them in a biohazard waste bag.
-
Clean the Area: Wipe the spill area with fresh cloths soaked in the this compound solution, working from the outside in.
-
Rinse (if necessary): For metallic surfaces, it is advisable to rinse with water after the contact time to prevent corrosion.
-
Dispose of Waste: Seal the biohazard bag and dispose of it according to your institution's biohazardous waste disposal procedures.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination and dispose of it in a biohazard bag.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Visualizations
Diagram 1: Biological Spill Cleanup Workflow
Caption: Workflow for biological spill cleanup.
Diagram 2: Decision-Making for this compound Concentration
Caption: Selecting this compound concentration.
References
- 1. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 2. News - Concentration and time control of NaDCC solution preparation [xingfeichemical.com]
- 3. biosafety.utk.edu [biosafety.utk.edu]
- 4. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 5. adaaqua.com.tr [adaaqua.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Application Notes and Protocols for Rinsing Procedures after Using Diversol Bx on Laboratory Benches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the effective use and subsequent rinsing of Diversol Bx, a chlorinated alkaline cleaner and sanitizer, on laboratory bench surfaces. Adherence to these procedures is critical to ensure proper disinfection while preventing residue that could compromise experimental integrity and damage surfaces.
Introduction to this compound
This compound is a powdered cleaning and sanitizing agent effective against a broad spectrum of microorganisms. Its efficacy stems from a combination of a strong alkaline cleaning agent, Trisodium Phosphate (TSP), and a powerful disinfectant, Sodium Hypochlorite. While highly effective, the chemical nature of this compound necessitates a thorough rinsing procedure to remove any residual components that could interfere with sensitive downstream applications, corrode surfaces, or pose a hazard.
Importance of Rinsing in a Laboratory Setting
In a research environment, the complete removal of cleaning and disinfecting agents is as crucial as the initial decontamination itself. Residual sodium hypochlorite can be corrosive to metals, while trisodium phosphate can leave behind a phosphate film.[1] This residue can interfere with a wide range of biological and chemical assays, leading to inaccurate and irreproducible results. Proper rinsing ensures a neutral and residue-free surface, which is paramount for maintaining the integrity of scientific experiments.[2][3]
Material Compatibility
Before using this compound, it is essential to consider the material of your laboratory bench. While many common lab surfaces are resistant to the diluted working solution, prolonged contact or improper rinsing can lead to damage.
| Benchtop Material | Compatibility with Diluted this compound | Rinsing Recommendations |
| Epoxy Resin | Excellent | Rinse thoroughly with deionized water. |
| Phenolic Resin | Good | Avoid prolonged contact. Rinse promptly and thoroughly with deionized water. |
| Stainless Steel (304 & 316) | Good (with caution) | Highly alkaline and chlorinated solutions can be corrosive.[4] Immediate and thorough rinsing with deionized water is mandatory to prevent pitting and corrosion. A final wipe with 70% ethanol is recommended.[5] |
| High-Pressure Laminate | Fair | Not recommended for frequent use. If used, immediate and thorough rinsing is critical to prevent surface damage. |
Note: Always consult the manufacturer of your lab bench for specific chemical resistance information.
Detailed Experimental Protocols
Preparation of this compound Working Solution
Objective: To prepare a fresh working solution of this compound at the recommended concentration for routine laboratory bench disinfection.
Materials:
-
This compound powder
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
-
Clean container for mixing (e.g., polypropylene or glass beaker)
-
Graduated cylinder or measuring scoop
-
Deionized (DI) or distilled water
-
Stir rod
Procedure:
-
Don the appropriate PPE.
-
Refer to the this compound product label for the recommended dilution ratio for general disinfection. For routine cleaning of lab benches, a common dilution is 6 grams per liter of water.[6]
-
Measure the required amount of this compound powder.
-
Fill the container with the appropriate volume of DI or distilled water.
-
Slowly add the this compound powder to the water while stirring gently to avoid splashing.
-
Continue stirring until the powder is completely dissolved.
-
Prepare the solution fresh daily to ensure maximum efficacy.[4]
Disinfection and Rinsing Protocol for Laboratory Benches
Objective: To effectively disinfect a laboratory bench using this compound and subsequently remove all residual disinfectant through a validated rinsing procedure.
Materials:
-
Prepared this compound working solution
-
Clean, lint-free wipes or cloths (2-3 per bench)
-
Deionized (DI) or distilled water in a squirt bottle or beaker
-
70% Ethanol (for stainless steel surfaces, optional for others)
-
Waste container
Procedure:
-
Pre-Cleaning: Before disinfection, remove all items from the lab bench. If there is visible soil or organic matter, pre-clean the surface with a neutral detergent and water, then rinse and dry.[5]
-
Application of this compound:
-
Apply the prepared this compound working solution liberally to the bench surface using a clean wipe.
-
Ensure the entire surface is thoroughly wetted.
-
-
Contact Time: Allow the this compound solution to remain on the surface for the manufacturer-recommended contact time (typically 5-10 minutes) to ensure effective disinfection.[6] The surface must remain wet for the entire duration.[7]
-
Initial Rinse:
-
After the contact time has elapsed, thoroughly rinse the surface with DI or distilled water.
-
Use a clean, wet wipe to systematically wipe the entire surface, ensuring all visible traces of the disinfectant are removed. A double-bucket method, with one bucket for the rinsing solution and one for wringing out the wipe, can be effective.[8]
-
-
Secondary Rinse:
-
Perform a second rinse with fresh DI or distilled water and a new, clean wipe to ensure complete removal of any remaining residue. Trisodium phosphate can leave a white, filmy residue if not rinsed properly.[9]
-
-
Final Wipe (for Stainless Steel): For stainless steel surfaces, it is best practice to follow the water rinse with a final wipe-down with 70% ethanol to aid in drying and remove any remaining chlorinated residue, thus preventing corrosion.[5][10]
-
Drying: Allow the benchtop to air dry completely before returning any items or commencing work.[8]
-
Disposal: Dispose of used wipes and any remaining diluted this compound solution according to your institution's waste disposal guidelines.
Visualization of the Disinfection and Rinsing Workflow
The following diagram illustrates the logical flow of the disinfection and rinsing protocol for laboratory benches using this compound.
Summary of Quantitative Data
| Parameter | Value | Unit | Source |
| This compound Concentration (Routine) | 6 | g/L | [6] |
| Contact Time | 5 - 10 | minutes | [6] |
| pH of Use Dilution | ~12.0 | [6] | |
| Rinsing Agent | Deionized or Distilled | Water | - |
| Final Wipe (Stainless Steel) | 70 | % Ethanol | [5][10] |
References
- 1. ledizolv.com [ledizolv.com]
- 2. Atom Scientific Ltd | News | Essential Chemicals for Critical Lab Cleaning [atomscientific.com]
- 3. Importance of Laboratory Cleaning – United Cleaning Solutions [unitedcleaningsolutions.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. LABORATORY CLEANING: DISINFECTING [sicweb.com]
- 6. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. ehs.unl.edu [ehs.unl.edu]
- 9. What Is Trisodium Phosphate (TSP)? [thespruce.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
Application Notes and Protocols for the Disposal of Used Diversol Bx Solutions from a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a framework for the safe and compliant disposal of used Diversol Bx solutions from a laboratory environment. This compound is an alkaline, chlorinated cleaning and sanitizing agent. Proper disposal is crucial to ensure personnel safety, environmental protection, and adherence to regulatory standards.
Chemical Profile and Hazards of Used this compound Solutions
Used this compound solutions will retain the primary chemical characteristics of the diluted product, albeit with the addition of laboratory soils. The key components of concern for disposal are:
-
Alkalinity: The use-dilution of this compound has a high pH (around 12.0), making it corrosive.[1] Direct discharge of highly alkaline solutions can damage plumbing and interfere with the biological processes in wastewater treatment facilities.
-
Phosphates: this compound contains phosphates (Trisodium Phosphate and Disodium Phosphate), which are nutrients that can contribute to eutrophication in waterways if discharged in excessive amounts.
-
Active Chlorine: The product has a distinct chlorine scent, indicating the presence of a chlorine-releasing compound, likely sodium dichloroisocyanurate.[1][2] Active chlorine is toxic to aquatic life even at low concentrations.[3][4]
Regulatory Considerations
While the Safety Data Sheet (SDS) for this compound/A states that the diluted product is not classified as a hazardous waste under U.S. Federal regulations (40 CFR 261.4 (b)(4)), it is the responsibility of the user to determine if the waste solution meets hazardous waste criteria at the time of disposal.[5] Disposal of laboratory chemical waste is regulated by federal, state, and local authorities.[6] It is imperative to consult and adhere to your local wastewater discharge regulations, as they are often more stringent than federal guidelines.
Personnel Safety and Personal Protective Equipment (PPE)
When handling used this compound solutions, the following PPE is mandatory:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area to avoid inhalation of any chlorine vapors that may be present.
Disposal Decision Workflow
The primary decision for the disposal of used this compound solutions is whether to treat the solution for drain disposal or to collect it for hazardous waste pickup. This decision should be based on the volume of the waste, the capabilities of the laboratory, and local regulations.
Data Presentation: Acceptable Limits for Drain Disposal
The following table summarizes typical quantitative limits for the key components of concern in laboratory wastewater destined for drain disposal. These are conservative estimates, and it is mandatory to confirm the specific limits with your local wastewater authority.
| Parameter | Typical Acceptable Range for Drain Disposal | Notes |
| pH | 6.0 - 9.0 | To prevent corrosion of plumbing and disruption of wastewater treatment processes.[7] |
| Total Phosphorus (as P) | < 1.0 mg/L | Varies significantly by region; stricter limits (e.g., < 0.1 mg/L) may apply in environmentally sensitive areas.[1][8][9] |
| Total Residual Chlorine (TRC) | < 0.1 mg/L | Chlorine is highly toxic to aquatic life; therefore, discharge limits are very low.[3][4] Effective neutralization is required before drain disposal. |
Experimental Protocols
Protocol for In-Lab Neutralization and Disposal of Used this compound Solution
This protocol details the steps to neutralize the active chlorine and alkalinity of a used this compound solution prior to drain disposal.
Materials:
-
Used this compound solution
-
Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for pH adjustment if necessary)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Labeled waste container (if needed)
Procedure:
-
Chlorine Neutralization:
-
Place the container with the used this compound solution in a fume hood or well-ventilated area.
-
While stirring, slowly add a solid sodium thiosulfate or sodium sulfite to the solution. A common starting point is to add approximately 2.5 grams of sodium thiosulfate per liter of used solution.
-
The reaction should be slightly exothermic. Allow the solution to stir for at least 30 minutes to ensure complete neutralization of the active chlorine.
-
-
pH Neutralization:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the chlorine-neutralized solution. It will be highly alkaline (pH ~12).
-
While continuously stirring, slowly add 1 M hydrochloric acid (HCl) to the solution. Monitor the pH closely.
-
Continue adding HCl dropwise until the pH of the solution is within the acceptable range for your local regulations (typically between 6.0 and 9.0).
-
If you overshoot the target pH and the solution becomes too acidic, add 1 M sodium hydroxide (NaOH) dropwise to bring the pH back into the acceptable range.
-
-
Final Verification and Disposal:
-
Once the pH is stable within the acceptable range, the solution is ready for disposal.
-
Slowly pour the treated solution down the drain, followed by flushing with a large volume of cold water (at least 20 times the volume of the treated solution).
-
Chemical Neutralization Pathway
The following diagram illustrates the chemical reactions involved in the neutralization process.
Disposal via Hazardous Waste Collection
If in-lab treatment is not feasible due to large volumes, lack of resources, or prohibitive local regulations, the used this compound solution must be collected for disposal by a licensed hazardous waste contractor.
Procedure for Collection:
-
Container Selection: Use a chemically compatible container (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the name of the chemical ("Used this compound Solution"), the primary hazards (Corrosive - Alkaline, Contains Phosphates), and the date of accumulation.
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials (especially acids, which can react to release toxic chlorine gas).[8]
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of used this compound solutions, minimizing risks to themselves, the community, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 3. emerson.com [emerson.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. hydro-int.com [hydro-int.com]
- 6. epa.gov [epa.gov]
- 7. Phosphorus in Wastewater Treatment - BMS — Butler Manufacturing Services [butlerms.com]
- 8. netechsales.com [netechsales.com]
- 9. greenport.pa.gov [greenport.pa.gov]
Troubleshooting & Optimization
Technical Support Center: Diversol Bx Neutralization Protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper neutralization of Diversol Bx residue on various laboratory surfaces. Adherence to these protocols is crucial to prevent interference with experimental results and maintain the integrity of laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is residue removal important?
This compound is a broad-spectrum sanitizing cleaner. Its primary active ingredient is sodium dichloroisocyanurate (NaDCC), a chlorine-releasing compound. While effective for disinfection, residual chlorine can interfere with sensitive biological and chemical experiments, corrode surfaces, and potentially inhibit cell growth in culture-based assays.
Q2: What are the recommended neutralizing agents for this compound?
Several chemical agents can effectively neutralize the active chlorine residue from this compound. The most common and recommended neutralizers for laboratory use are sodium thiosulfate, sodium metabisulfite, hydrogen peroxide, and ascorbic acid. The choice of neutralizer may depend on the surface material and the specific experimental requirements.
Q3: Is it necessary to neutralize this compound residue after every application?
For general laboratory cleaning where no sensitive experiments are subsequently performed, a thorough rinse with deionized water may be sufficient. However, for surfaces that will come into contact with sensitive reagents, cell cultures, or analytical instrumentation, active neutralization is highly recommended to eliminate any residual chlorine.
Q4: Can I use autoclaving to neutralize this compound residue?
No, autoclaving is not a suitable method for neutralizing chlorine residue. The heat from autoclaving can cause the chlorine to become more corrosive to stainless steel and other materials.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Persistent chlorine odor after cleaning and rinsing. | Incomplete removal of this compound residue. | Apply a recommended neutralizing agent according to the protocols below, followed by a thorough rinse with deionized water. |
| Discoloration or corrosion on stainless steel surfaces. | Prolonged contact with this compound solution or improper rinsing. Mixing this compound with acidic compounds. | Immediately neutralize the affected area with a 1% sodium thiosulfate solution. For existing corrosion, mechanical polishing may be required. Avoid using acidic cleaners in conjunction with this compound. |
| Inhibition or unexpected results in cell culture experiments. | Residual chlorine from the incubator or biosafety cabinet surfaces interfering with cell growth. | Thoroughly neutralize all surfaces inside the incubator and biosafety cabinet using a sterile 1% sodium thiosulfate solution, followed by wiping with sterile 70% ethanol and a final wipe with sterile deionized water. |
| Interference with analytical measurements (e.g., HPLC, mass spectrometry). | Leaching of residual chlorine from cleaned labware or surfaces into samples. | Ensure all glassware and surfaces that come into contact with samples are meticulously rinsed with high-purity water after neutralization. Consider a final rinse with an appropriate solvent if compatible with the analytical method. |
Neutralization Agent Data
The following table summarizes the recommended neutralizing agents and their compatibility with common laboratory surfaces.
| Neutralizing Agent | Chemical Formula | Recommended Concentration | Stainless Steel (304/316) Compatibility | Polypropylene (PP) Compatibility | Polycarbonate (PC) Compatibility |
| Sodium Thiosulfate | Na₂S₂O₃ | 1% (w/v) in DI water | Excellent | Excellent | Good |
| Sodium Metabisulfite | Na₂S₂O₅ | 1% (w/v) in DI water | Fair (Risk of corrosion with prolonged contact) | Good | Good |
| Hydrogen Peroxide | H₂O₂ | 3% (v/v) in DI water | Good | Good | Fair (Can cause crazing over time) |
| Ascorbic Acid | C₆H₈O₆ | 1% (w/v) in DI water | Good | Excellent | Good |
Experimental Protocols for Neutralization
Protocol 1: Neutralization of Stainless Steel Surfaces (e.g., Benchtops, Fume Hoods, Equipment)
-
Preparation of Neutralizing Solution: Prepare a 1% (w/v) solution of sodium thiosulfate in deionized water. For a 1-liter solution, dissolve 10 grams of sodium thiosulfate pentahydrate in 1 liter of deionized water.
-
Application: After cleaning with this compound and rinsing with water, apply the 1% sodium thiosulfate solution liberally to the stainless steel surface using a clean, lint-free cloth or sprayer.
-
Contact Time: Allow the neutralizing solution to remain in contact with the surface for 5-10 minutes.
-
Rinsing: Thoroughly rinse the surface with deionized water.
-
Drying: Wipe the surface dry with a clean, lint-free cloth. For critical applications, a final wipe with 70% ethanol is recommended.
Protocol 2: Neutralization of Plastic Surfaces (e.g., Pipette Tip Boxes, Trays, Containers)
-
Preparation of Neutralizing Solution: Prepare a 1% (w/v) solution of ascorbic acid in deionized water. For a 1-liter solution, dissolve 10 grams of ascorbic acid in 1 liter of deionized water.
-
Application: Immerse the plastic items in the ascorbic acid solution or wipe the surfaces thoroughly with a cloth saturated in the solution.
-
Contact Time: Allow a contact time of 10-15 minutes.
-
Rinsing: Rinse the items thoroughly with deionized water.
-
Drying: Allow the items to air dry completely in a clean environment.
Visualizations
Caption: General workflow for neutralizing this compound residue on lab surfaces.
Caption: Logical relationship between this compound residue and experimental integrity.
corrosive effects of Diversol Bx on laboratory equipment
Welcome to the Technical Support Center for Diversol BX. This resource is designed for researchers, scientists, and drug development professionals to address common concerns regarding the material compatibility and potential corrosive effects of this compound on laboratory equipment. Here you will find frequently asked questions, troubleshooting guidance, and protocols to ensure the longevity and integrity of your laboratory apparatus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active ingredient?
A1: this compound is a sanitizing cleaner used for cleaning and disinfecting food contact surfaces, processing equipment, and other hard, non-porous surfaces in industrial and institutional settings.[1][2] Its primary active ingredient is Sodium Dichloroisocyanurate (NaDCC), a chlorine-releasing compound that provides its disinfecting properties.[3] When dissolved in water, NaDCC forms hypochlorous acid (HOCl), the main agent responsible for sanitation.[4]
Q2: Can this compound corrode stainless steel equipment?
A2: While NaDCC, the active ingredient in this compound, is generally considered less corrosive to stainless steel than sodium hypochlorite (bleach), the potential for corrosion exists, particularly with prolonged exposure, improper dilution, or on lower grades of stainless steel (e.g., 304 vs. 316).[5][6][7][8] Corrosion can manifest as pitting, discoloration, or rusting, which can compromise the sterile nature of the surface by creating microscopic sites where microorganisms can harbor.[5] It is crucial to adhere to the manufacturer's recommended concentrations and contact times and to rinse surfaces thoroughly with potable water after disinfection.[1]
Q3: What types of laboratory plastics are compatible with this compound?
A3: The compatibility of plastics depends on their chemical composition. Many common laboratory plastics have good resistance to chlorine-based disinfectants at proper dilutions.
-
Polypropylene (PP): Generally shows good chemical resistance and is used for a wide range of lab items like beakers and bottles.[9] It is resistant to many acids and bases.[10]
-
High-Density Polyethylene (HDPE): Has good chemical resistance and high tensile strength, making it suitable for rigid bottles.[9]
-
Polycarbonate (PC): Can be susceptible to environmental stress cracking when exposed to certain chemicals, especially under stress.[7][11] Alkaline solutions and some solvents can damage polycarbonate.[11][12] Compatibility should be verified, especially for long-term exposure.
-
Polytetrafluoroethylene (PTFE): Possesses exceptional resistance to nearly all chemicals and is suitable for the most demanding applications.[9]
Users should always consult manufacturer guidelines or perform compatibility testing if there is any doubt.[13]
Q4: Are there materials that should NOT be exposed to this compound?
A4: Yes. Based on product documentation for similar detergents, this compound should not be used on aluminum, soft metals, or galvanized surfaces.[14] Contact with acids should also be avoided, as it can liberate toxic chlorine gas.[3][14]
Troubleshooting Guide
This guide addresses specific issues that may arise from the use of this compound on laboratory equipment.
Issue 1: I've noticed pitting or discoloration on my stainless steel surfaces.
-
Possible Cause 1: Incorrect Dilution. Using a concentration higher than recommended by the manufacturer increases the corrosive potential.
-
Troubleshooting Step: Verify your dilution procedure against the product label (a common sanitizing solution is 3g per liter of water).[1] Ensure the powder is fully dissolved.
-
Possible Cause 2: Prolonged Contact Time. Leaving the disinfectant solution on surfaces for longer than the specified contact time can initiate corrosion.
-
Troubleshooting Step: Follow the recommended contact time and ensure surfaces are thoroughly rinsed with potable water immediately after this period.[1]
-
Possible Cause 3: Low-Grade Stainless Steel. Equipment made from lower grades of stainless steel, such as 304, is more susceptible to corrosion from chloride-containing solutions compared to higher grades like 316.[7]
-
Troubleshooting Step: Identify the grade of your stainless steel. If using a lower grade, minimize contact time and ensure thorough rinsing. For new equipment, consider specifying 316-grade stainless steel for better corrosion resistance.
Issue 2: Plastic components (e.g., tubing, connectors) have become brittle, cracked, or cloudy.
-
Possible Cause 1: Material Incompatibility. The plastic material may not be compatible with chlorine-based disinfectants, leading to environmental stress cracking (ESC).[15] This is particularly a risk for materials like polycarbonate under physical stress.[7]
-
Troubleshooting Step: Identify the type of plastic. Refer to the material compatibility tables below. If the material is known to have limited resistance, consider switching to a more resistant plastic like PP or PTFE for replacement parts.
-
Possible Cause 2: High Temperature. Applying the disinfectant solution at elevated temperatures can accelerate chemical attack on some polymers.
-
Troubleshooting Step: Apply the solution at the temperature specified by the manufacturer's instructions, typically between 49–57° C (120–135° F) for cleaning, followed by a sanitizing rinse.[1]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for equipment degradation.
Data Presentation: Material Compatibility
The following tables provide a general guide to the compatibility of common laboratory materials with Sodium Dichloroisocyanurate (NaDCC), the active ingredient in this compound. Ratings are based on published chemical resistance data and should be used as a starting point. For critical applications, specific testing is recommended.
Table 1: Metals
| Material | Grade | Compatibility Rating | Notes |
|---|---|---|---|
| Stainless Steel | 316 | Good | More resistant to pitting and crevice corrosion from chlorides.[7] |
| Stainless Steel | 304 | Fair | Susceptible to corrosion with extended contact or high concentrations.[7] |
| Aluminum | - | Poor | Not recommended for use.[14] |
| Galvanized Surfaces | - | Poor | Not recommended for use.[14] |
Table 2: Plastics & Elastomers
| Material | Abbreviation | Compatibility Rating | Notes |
|---|---|---|---|
| Polypropylene | PP | Excellent | Highly resistant to inorganic acids and bases.[10][16] |
| Polytetrafluoroethylene | PTFE | Excellent | Unrivaled resistance to almost all chemicals.[9] |
| High-Density Polyethylene | HDPE | Good | Good general chemical resistance.[9] |
| Polycarbonate | PC | Fair to Poor | Susceptible to stress cracking and attack by alkaline solutions.[7][11][12] |
| Polyvinyl Chloride | PVC | Good | Generally good resistance, but can vary by formulation. |
| Silicone | - | Fair to Good | Generally good, but may be affected by strong oxidizing agents.[15] |
Rating Key: Excellent - No effect; Good - Minor effect, suitable for long-term use; Fair - Moderate effect, suitable for short-term use, testing recommended; Poor - Severe effect, not recommended.
Experimental Protocols
For laboratories needing to validate the compatibility of a specific piece of equipment with this compound, the following protocol provides a framework for testing. This method is adapted from industry standards for evaluating the resistance of plastics and metals to chemical agents (e.g., ASTM D543, ASTM G1/G31).[8][10][17]
Protocol: Material Compatibility Immersion Test
1. Objective: To determine the effect of this compound solution on the physical properties of a material sample under controlled laboratory conditions.
2. Materials:
-
Material coupons (samples) of the equipment (e.g., stainless steel 304, polycarbonate). Minimum of 3 test coupons and 3 control coupons.
-
This compound powder.
-
Deionized water.
-
Glass beakers or other inert containers.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers.
-
Personal Protective Equipment (gloves, goggles).
3. Procedure:
-
Preparation of Coupons:
-
Clean all coupons according to standard procedures (e.g., ASTM G1) to remove any surface contaminants.[17]
-
Dry the coupons completely.
-
Measure the initial dimensions (length, width, thickness) of each coupon using calipers.
-
Weigh each coupon to the nearest 0.1 mg and record this as the "Initial Mass."
-
-
Solution Preparation:
-
Prepare the this compound solution at the highest concentration used in your laboratory protocols (e.g., 6 g/L for cleaning).
-
Prepare a control solution of deionized water.
-
-
Immersion:
-
Place the 3 test coupons in a beaker and completely submerge them in the this compound solution.
-
Place the 3 control coupons in a separate beaker and submerge them in deionized water.
-
Cover the beakers to prevent evaporation.
-
-
Exposure:
-
Maintain the beakers at a constant ambient temperature for a specified duration (e.g., 72 hours). The duration should reflect a "worst-case" scenario for exposure in your lab.
-
-
Post-Exposure Evaluation:
-
Carefully remove the coupons from the solutions.
-
Rinse all coupons thoroughly with deionized water.
-
Dry the coupons completely using a lint-free cloth.
-
Perform a visual inspection and record any changes: discoloration, staining, pitting, swelling, cracking, or cloudiness.
-
Weigh each dried coupon and record this as the "Final Mass."
-
Measure the final dimensions of each coupon.
-
4. Data Analysis:
-
Calculate Mass Change (%): [(Final Mass - Initial Mass) / Initial Mass] * 100
-
Calculate Dimensional Change (%): [(Final Dimension - Initial Dimension) / Initial Dimension] * 100
-
Compare the average changes in the test coupons to the control coupons. A significant difference indicates an effect from the disinfectant.
Corrosion Mechanism Diagram
This diagram illustrates the simplified chemical pathway by which chlorine-based disinfectants can induce corrosion on stainless steel.
Caption: Simplified mechanism of chloride-induced steel corrosion.
References
- 1. pestanpipes.com [pestanpipes.com]
- 2. Silicone - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 3. Material Compatibility Testing - Viroxy [viroxylabs.com]
- 4. usplastic.com [usplastic.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. tecolab-global.com [tecolab-global.com]
- 7. theplasticshop.co.uk [theplasticshop.co.uk]
- 8. tft-pneumatic.com [tft-pneumatic.com]
- 9. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 10. hmcpolymers.com [hmcpolymers.com]
- 11. ledrays.com [ledrays.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. FDA Medical Device Material Performance Requirements | Test Labs UK [testlabsuk.com]
- 14. jehbco.com.au [jehbco.com.au]
- 15. goodyearrubberproducts.com [goodyearrubberproducts.com]
- 16. braskem.com.br [braskem.com.br]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential PCR Interference from Laboratory Disinfectants
This guide addresses concerns regarding the potential for Diversol Bx residue to interfere with Polymerase Chain Reaction (PCR) assays. It provides troubleshooting steps and preventative measures for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
This compound is a chlorinated, alkaline cleaning and sanitizing agent used for hard surfaces, often in industrial, food processing, and dairy settings.[1][2][3] Its key active components typically include a chlorine-releasing compound (like sodium hypochlorite or sodium dichloroisocyanurate) and detergents/surfactants.[4][5][6] The alkaline nature and chlorine content are effective for cleaning, destaining, and disinfection.[1][2]
Q2: Can this compound residue interfere with PCR assays?
Yes, residue from this compound can significantly interfere with and inhibit PCR assays.[7][8] Both the chlorine-releasing agent and the detergent components are known PCR inhibitors.[9][10] If surfaces are not rinsed thoroughly after cleaning, trace amounts of these chemicals can be transferred into PCR reaction tubes via pipettes, tube racks, or gloves, leading to decreased sensitivity or complete reaction failure.[11][12]
Q3: How do the components of this compound inhibit PCR?
The primary components of this compound inhibit PCR through different mechanisms:
-
Chlorine Compounds (e.g., Sodium Hypochlorite): As strong oxidizing agents, chlorine compounds are excellent for decontaminating surfaces by degrading nucleic acids.[10][13] If introduced into a PCR reaction, even in small amounts, they will degrade template DNA/RNA and can inactivate the DNA polymerase enzyme, thus preventing amplification.[10][14]
-
Detergents/Surfactants: Detergents, particularly ionic detergents like Sodium Dodecyl Sulfate (SDS), are potent PCR inhibitors.[8][15] They can denature the DNA polymerase, rendering it non-functional.[9] Complete PCR inhibition has been observed with detergent concentrations as low as 0.01%.[9]
-
Alkaline pH: this compound creates an alkaline solution.[1] A high pH environment can lead to the denaturation of double-stranded DNA, which may interfere with primer annealing and the overall amplification process.
Q4: How can I prevent this compound residue from interfering with my PCR experiments?
Prevention is key to avoiding PCR inhibition from cleaning agents.
-
Thorough Rinsing: After cleaning a surface with this compound or any bleach-based disinfectant, always perform a thorough rinse with deionized water to remove all chemical residues.[10][16] A final wipe with 70% ethanol can help dry the surface.
-
Dedicated Work Areas: Establish dedicated and separate areas for pre-PCR (master mix preparation, sample addition) and post-PCR (amplification, gel electrophoresis) activities to prevent amplicon contamination.[17][18]
-
Use Proper Personal Protective Equipment (PPE): Change gloves frequently, especially after cleaning or moving between different work areas, to avoid cross-contamination.[16]
-
Protect Reagents and Consumables: Store PCR reagents, tubes, and pipette tips in areas separate from general lab chemicals and cleaning agents.[17][18] Keep them covered to prevent exposure to aerosols.
Troubleshooting Guide
Issue: You are experiencing unexpected PCR failure (e.g., no amplification in positive controls, high Cq values) after a recent laboratory cleaning.
Step 1: Assess the Possibility of Inhibitor Contamination
-
Timing: Did the PCR failures begin shortly after the laboratory benches, equipment (pipettes, centrifuges), or tube racks were cleaned with this compound or another potent disinfectant?
-
Scope: Is the failure widespread across multiple assays and users, or is it isolated to a specific workflow or piece of equipment? Widespread failure often points to an environmental source of contamination or inhibition.
Step 2: Perform an Inhibition Control Experiment
To confirm if a PCR inhibitor is present on your work surfaces, perform a control experiment. This involves testing whether a known, reliable PCR assay is inhibited by potential contaminants from the suspect surface. A detailed protocol is provided below.
Step 3: Decontaminate and Remediate
If the control experiment indicates the presence of an inhibitor, a thorough cleaning is required.
-
Initial Clean: Wipe down all affected surfaces (benches, pipettes, racks, etc.) with a 10-15% bleach solution. Let it sit for 10-15 minutes.[10][16]
-
Critical Rinse Step: Thoroughly wipe the surfaces with sterile, deionized water to remove all bleach residue. Repeat this rinsing step 2-3 times with fresh wipes.
-
Final Wipe: Wipe the surfaces with 70% ethanol and allow them to air dry completely.
-
Re-test: Repeat the inhibition control experiment to confirm that the inhibitor has been successfully removed.
Data Presentation
The detergents present in cleaning agents like this compound are known PCR inhibitors. The table below, based on data for the common ionic detergent SDS, illustrates how even very low concentrations can inhibit a PCR reaction.
| Inhibitor Concentration | Effect on PCR Amplification | Reference |
| 0.1% SDS in RT Mix | No DNA amplification detected | [9] |
| 0.01% SDS in PCR Mix | Complete inhibition of DNA amplification | [9] |
| 0.01% SDS in RT Mix | Delayed DNA amplification | [9] |
This data is for Sodium Dodecyl Sulfate (SDS), a common surfactant, and serves to illustrate the potent inhibitory effect of detergents found in cleaning agents.
Experimental Protocols
Key Experiment: Protocol for Inhibition Control Assay
This protocol allows you to test for the presence of PCR inhibitors on a laboratory surface.
Objective: To determine if residue on a work surface inhibits a known-to-work PCR assay.
Materials:
-
A reliable, previously validated PCR assay (primers, template DNA, polymerase, and master mix).
-
Sterile, nuclease-free water.
-
Sterile microcentrifuge tubes.
-
Sterile pipette tips.
-
Positive Control DNA.
-
Negative Control (nuclease-free water).
Methodology:
-
Prepare a "Surface Swab" Tube:
-
Pipette 50 µL of sterile, nuclease-free water into a sterile microcentrifuge tube.
-
Take a sterile pipette tip and use it to gently touch or "swab" a small area of the suspected contaminated surface (e.g., the benchtop where you prepare reactions, a tube rack).
-
Immerse the end of the pipette tip into the 50 µL of water in the tube and pipette up and down several times to transfer any potential residue. Vortex the tube briefly. This is your "Inhibitor Sample".
-
-
Set Up PCR Reactions: Prepare four reactions as described below.
| Reaction Component | 1. Positive Control | 2. Negative Control | 3. Inhibition Test | 4. Inhibitor-Only Control |
| PCR Master Mix | X µL | X µL | X µL | X µL |
| Forward/Reverse Primers | X µL | X µL | X µL | X µL |
| Positive Control DNA | 1 µL | 0 µL | 1 µL | 0 µL |
| Nuclease-Free Water | Y µL | Y+1 µL | Y-1 µL | Y µL |
| "Inhibitor Sample" | 0 µL | 0 µL | 2 µL | 2 µL |
| Total Volume | Z µL | Z µL | Z µL | Z µL |
-
Run PCR: Perform the PCR using the standard cycling conditions for your known assay.
-
Analyze Results: Analyze the results via gel electrophoresis or qPCR.
-
Expected Results (No Inhibition): Amplification in tubes 1 and 3. No amplification in tubes 2 and 4.
-
Indication of Inhibition: Strong amplification in tube 1, but weak or no amplification in tube 3. This indicates that something in your "Inhibitor Sample" is preventing the PCR from working. Tubes 2 and 4 should show no amplification.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting PCR failure potentially caused by disinfectant residue.
References
- 1. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 2. store.w-p.co.uk [store.w-p.co.uk]
- 3. Deosan this compound 11 - 10kg - BATA Ltd [bataltd.co.uk]
- 4. sds.diversey.com [sds.diversey.com]
- 5. sds.diversey.com [sds.diversey.com]
- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. promega.es [promega.es]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Polymerase chain reaction inhibitors - Wikipedia [en.wikipedia.org]
- 12. bioclone.net [bioclone.net]
- 13. mdpi.com [mdpi.com]
- 14. help.medicinalgenomics.com [help.medicinalgenomics.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Avoiding Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
cytotoxicity of Diversol Bx residue in mammalian cell cultures
Here is the technical support center with troubleshooting guides and FAQs on the .
Technical Support Center: Cytotoxicity of Diversol Bx Residue
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues of cytotoxicity in mammalian cell cultures arising from the use of this compound as a disinfectant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why could it be harmful to my cell cultures?
This compound is a chlorinated alkaline detergent and sanitizer. Its primary active ingredient is likely a chlorine-releasing compound, such as sodium dichloroisocyanurate (NaDCC). While highly effective for disinfection, even minute residues of such potent chemical agents can be cytotoxic to the sensitive nature of mammalian cell cultures. This can lead to a range of problems including decreased cell viability, altered morphology, and complete culture failure.
Q2: What are the common signs of chemical cytotoxicity from disinfectant residue?
Unlike microbial contamination, chemical contamination from disinfectant residues does not typically cause turbidity in the culture medium. Instead, you should look for the following signs:
-
Reduced cell viability and growth: A noticeable decrease in the number of viable cells and a slower proliferation rate.
-
Changes in cell morphology: Cells may appear rounded, shrunken, granular, or detached from the culture surface.
-
Poor or no cell attachment: Difficulty in getting newly seeded cells to adhere and spread on the culture vessel.
-
Increased cellular debris: An accumulation of fragments from dead and dying cells in the culture medium.
-
Inconsistent experimental results: High variability between replicate wells, plates, or experiments.
Q3: How can I confirm that this compound residue is the cause of the observed cytotoxicity?
Pinpointing the cause of cytotoxicity requires a systematic process of elimination. This involves carefully reviewing your laboratory's cleaning and sterilization protocols, and then performing specific tests to confirm the presence of cytotoxic residues. The troubleshooting guide below provides a step-by-step approach.
Q4: Are there known cytotoxic concentrations for the active ingredients in this compound?
Yes, studies on the active components of similar disinfectants have provided some data. For instance, sodium dichloroisocyanurate (NaDCC), a common chlorine-releasing agent, has been shown to be lethal to human fibroblasts in culture at concentrations higher than 0.02%. Quaternary ammonium compounds, another class of disinfectants, also exhibit dose-dependent cytotoxicity.
Data Presentation: Cytotoxicity of Common Disinfectant Components
The following table summarizes the known cytotoxic effects of chemical compounds likely to be present in this compound.
| Active Compound | Cell Line | Effective Cytotoxic Concentration | Reference |
| Sodium Dichloroisocyanurate (NaDCC) | Human Fibroblasts | > 0.02% (lethal) | |
| Sodium Hypochlorite (NaOCl) | Human Fibroblasts | > 0.01% (lethal) | |
| Quaternary Ammonium Compounds (QACs) | Various human cell lines | Varies by specific compound and cell line |
Troubleshooting Guides
Guide 1: Identifying the Source of Cytotoxicity
If you suspect that this compound residue is affecting your cultures, this guide will help you to systematically identify the source of the contamination.
Step 1: Observation and Documentation
-
Carefully observe your cultures under a microscope. Document any changes in morphology, attachment, and growth rate.
-
Compare affected cultures to a healthy control culture that has not been in contact with any potentially contaminated items.
Step-by-step Troubleshooting Workflow
Caption: A logical workflow to identify the source of suspected chemical contamination.
Guide 2: Mitigating and Preventing Residue Cytotoxicity
Once you have identified the source of the this compound residue, or if you want to proactively prevent it, follow these steps:
-
Thorough Rinsing: After disinfecting with this compound, rinse all surfaces and equipment extensively with high-purity water (e.g., Milli-Q or distilled water). A minimum of three to five rinses is recommended.
-
Neutralization: For critical applications, especially with reusable glassware, a neutralization step is advised. Chlorine-based disinfectants can be neutralized with a solution of sodium thiosulfate.
-
Use of Sterile, Disposable Plastics: Whenever possible, use sterile, single-use plasticware for cell culture to eliminate the risk of residual disinfectant contamination.
-
Dedicated Equipment: If you must use reusable items, consider dedicating a set of glassware and equipment for cell culture that is not cleaned with harsh detergents like this compound.
Experimental Protocols
Protocol 1: Testing for Cytotoxic Residues on Labware
This protocol describes a method to determine if a piece of labware contains cytotoxic residues from this compound.
Objective: To assess the cytotoxicity of any leachable residues from a disinfected item.
Materials:
-
The piece of labware (e.g., a glass bottle, a beaker).
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS).
-
A sensitive mammalian cell line (e.g., HeLa, HEK293, or the cell line you are having issues with).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
A viability assay kit (e.g., MTT, XTT, or a live/dead staining kit).
Procedure:
-
Leaching: Add a small volume of sterile water or PBS to the test labware, ensuring it comes into contact with the surfaces that would normally touch your culture medium. Incubate for 1-2 hours at 37°C to allow any residues to leach into the liquid. This liquid is your "leachate".
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Treatment: Prepare serial dilutions of the leachate in complete cell culture medium (e.g., 1:2, 1:4, 1:8, 1:16).
-
Exposure: Remove the overnight culture medium from the cells and replace it with the medium containing the leachate dilutions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells in fresh medium only).
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analysis: Compare the viability of the cells exposed to the leachate with the negative control. A significant decrease in viability indicates the presence of cytotoxic residues.
Experimental Workflow for Cytotoxicity Testing
Caption: A workflow for testing the cytotoxicity of residues from labware.
Protocol 2: Neutralization of Chlorine-Based Residues on Glassware
This protocol provides a method for neutralizing chlorine residues on glassware before use in cell culture.
Objective: To inactivate any residual chlorine from this compound on reusable glassware.
Materials:
-
Sodium thiosulfate solution (1% w/v in distilled water, sterile-filtered).
-
Sterile, cell culture grade water.
-
Glassware to be neutralized.
Procedure:
-
Initial Cleaning: Clean the glassware as you normally would, including the use of this compound.
-
First Rinse: Rinse the glassware thoroughly with tap water to remove the majority of the disinfectant.
-
Second Rinse: Rinse the glassware at least three times with distilled or deionized water.
-
Neutralization: Immerse the glassware in the sterile 1% sodium thiosulfate solution for 10-15 minutes. Ensure all surfaces are in contact with the solution.
-
Final Rinses: Rinse the glassware thoroughly (at least three to five times) with sterile, cell culture grade water to remove the sodium thiosulfate.
-
Sterilization: Autoclave the glassware to ensure sterility before use.
Mandatory Visualizations
Signaling Pathway of Oxidative Stress-Induced Cytotoxicity
The active chlorine-releasing compounds in this compound induce cytotoxicity primarily through oxidative stress.
Caption: A simplified diagram of the signaling pathway for cytotoxicity induced by chlorine compounds.
what to do if Diversol Bx solution is not effective
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the effectiveness of Diversol Bx solution in their experiments.
Troubleshooting Guide: Ineffective this compound Solution
If you are observing a lack of efficacy with your this compound solution, consult the following table to diagnose and resolve the issue.
| Issue ID | Problem Description | Potential Cause | Recommended Solution |
| DBX-001 | Reduced or no antimicrobial activity | Incorrect Concentration: The solution may be too dilute to be effective. | Prepare a fresh solution ensuring the correct dilution ratio is used. For general sanitizing, a common concentration is 6 grams per liter of water.[1] Always follow the manufacturer's instructions for the specific application. |
| DBX-002 | Inconsistent disinfection results | Improper Application Technique: Insufficient contact time or inadequate surface coverage. | Ensure the entire surface is thoroughly wetted with the this compound solution for the recommended contact time. For manual cleaning, this may involve brushing or spraying.[1][2] |
| DBX-003 | Visible soil or residue remains after cleaning | High Organic Load: The presence of organic matter (e.g., soil, blood, proteins) can neutralize the active chlorine. | Pre-clean surfaces with a suitable detergent to remove gross contamination before applying the this compound solution.[1] |
| DBX-004 | Reduced efficacy in certain water conditions | Water Quality: The pH and hardness of the water used for dilution can impact the stability and efficacy of the chlorine solution. | While this compound is suitable for use in water of any hardness, its use-dilution pH is approximately 12.0.[1][2] Significant deviations in make-up water pH could impact effectiveness. Consider using purified or distilled water if inconsistent results persist. |
| DBX-005 | Loss of effectiveness over time | Solution Instability: Chlorine solutions can lose strength over time, especially when exposed to heat, light, or air. | Prepare fresh solutions daily and store them in a cool, dark, and covered container. Do not store for extended periods. The product has a shelf life of one year under proper storage conditions.[1] |
| DBX-006 | Persistent microbial contamination despite proper use | Biofilm Formation: Microorganisms encased in a biofilm matrix are more resistant to disinfectants. | Implement a more rigorous cleaning protocol that includes a scrubbing step to physically disrupt biofilms before disinfection. Consider using a specialized biofilm-removing agent periodically. |
| DBX-007 | Discoloration or damage to surfaces | Material Incompatibility: this compound should not be used on aluminum, soft metals, or galvanized surfaces.[2] Dry crystals on wet metals may cause tarnishing.[1] | Ensure that the surfaces being treated are compatible with chlorinated alkaline cleaners. Always rinse thoroughly with potable water after use, unless otherwise specified for the application.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a chlorinated alkaline cleaner. Its primary antimicrobial activity comes from the release of free chlorine, which denatures proteins and inactivates enzymes within microbial cells, leading to cell death. The alkaline components aid in the cleaning process by saponifying fats and hydrolyzing proteins.
Q2: How can I verify the concentration of my this compound solution?
A2: The concentration of available chlorine in your solution can be verified using chlorine test strips or a chlorine titration kit. This is a critical step to ensure your solution meets the required specifications for disinfection. For final rinse sanitizing, the concentration of available chlorine should not exceed 200 ppm.[1]
Q3: What are some alternative disinfectants if this compound is not suitable for my application?
A3: Depending on the specific requirements of your application, alternatives to chlorine-based disinfectants include:
-
Quaternary Ammonium Compounds (QACs): Good for general disinfection and have residual activity.
-
Peracetic Acid (PAA): A strong oxidizer that is effective against a broad spectrum of microorganisms and breaks down into harmless byproducts.
-
Hydrogen Peroxide: Effective and environmentally friendly, decomposing to water and oxygen.
-
Iodophors: Less corrosive than chlorine but can cause staining.
Q4: Can I mix this compound with other cleaning agents?
A4: No. Do not mix this compound with acids, ammonia, or any other chemicals. Mixing with acids will release toxic chlorine gas.[2]
Q5: What is the optimal temperature for using this compound solution?
A5: For cleaning and sanitizing storage tanks and vats, the recommended temperature is between 49–57°C (120–135°F).[1] Always consult the product datasheet for specific application instructions.
Experimental Protocols
Protocol for Validation of Disinfectant Efficacy on a Surface
This protocol is a general guideline for validating the effectiveness of this compound on a specific surface against a target microorganism.
1. Materials:
-
This compound
-
Sterile water for dilution
-
Cultures of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile surface carriers (e.g., stainless steel coupons)
-
Neutralizing broth (to inactivate the chlorine)
-
Sterile swabs
-
Agar plates for microbial enumeration
-
Incubator
2. Methodology:
-
Preparation of Inoculum: Culture the target microorganism in a suitable broth to achieve a high concentration (e.g., 10^8 CFU/mL).
-
Inoculation of Carriers: Aseptically apply a known volume (e.g., 0.1 mL) of the microbial culture onto the sterile surface carriers and allow them to dry under sterile conditions.
-
Preparation of Disinfectant: Prepare the this compound solution to the desired concentration using sterile water.
-
Disinfection: Apply the this compound solution to the inoculated carriers, ensuring complete coverage. Allow for the specified contact time.
-
Neutralization: After the contact time, transfer the carriers to a tube containing neutralizing broth to stop the antimicrobial action of the chlorine.
-
Recovery of Microorganisms: Swab the surface of the carriers and plate the swabs onto appropriate agar plates.
-
Incubation and Enumeration: Incubate the plates at the optimal temperature for the microorganism and count the number of colony-forming units (CFUs).
-
Controls:
-
Positive Control: Inoculated carriers treated with sterile water instead of disinfectant.
-
Negative Control: Uninoculated carriers treated with the disinfectant.
-
-
Calculation of Log Reduction: Compare the number of CFUs recovered from the treated carriers to the positive control to calculate the log reduction.
Visual Guides
Caption: Troubleshooting workflow for ineffective this compound solution.
Caption: Simplified mechanism of action for this compound.
References
Technical Support Center: Diversol Bx Efficacy in the Presence of Organic Matter
This technical support guide is intended for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of Diversol Bx, a chlorinated alkaline disinfectant, in laboratory settings where organic matter may be present.
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and how do they work?
A1: this compound is a sanitizing cleaner that contains Trisodium Phosphate (an alkaline cleaning agent) and Sodium Hypochlorite, which is a source of chlorine.[1] The primary disinfecting agent is free available chlorine (FAC), primarily in the form of hypochlorous acid (HOCl) and hypochlorite ions (OCl-), which are strong oxidizing agents that irreversibly denature and destroy microbial proteins.[1] Another related product, Deosan this compound II, utilizes sodium dichloroisocyanurate, which also releases chlorine in water.[2]
Q2: How does the presence of organic matter affect the efficacy of this compound?
A2: Organic matter, such as proteins, carbohydrates, and lipids found in soil, blood, cell culture media, and other biological materials, can significantly reduce the efficacy of chlorine-based disinfectants like this compound.[2][3][4] The highly reactive free available chlorine readily reacts with organic compounds, becoming neutralized and unavailable for microbial inactivation.[4][5] This "chlorine demand" of the organic matter must be satisfied before a sufficient residual concentration of free chlorine is available to act as a biocide.[6]
Q3: What are the signs that organic matter is interfering with my disinfection protocol?
A3: Common indicators of reduced efficacy due to organic load include:
-
Failure to achieve expected microbial kill rates.
-
Inconsistent or non-reproducible disinfection results.
-
A rapid decrease in the measured concentration of free available chlorine after application.
Q4: Can I increase the concentration of this compound to overcome the effects of organic matter?
A4: While increasing the concentration of this compound can help overcome the chlorine demand of organic matter, it is crucial to follow the manufacturer's instructions for use.[7] Excessive concentrations may lead to increased corrosion of surfaces and pose safety risks.[1] A more effective approach is to thoroughly clean surfaces to remove as much organic soil as possible before applying the disinfectant.
Q5: Is this compound effective against biofilms?
A5: Biofilms are complex structures of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). This matrix is rich in organic matter and can physically protect the embedded microbes from disinfectants. While the alkaline and chlorine components of this compound can help to break down and kill microorganisms within a biofilm, its efficacy will be significantly reduced. A multi-step approach involving physical removal and cleaning, followed by disinfection, is typically necessary for effective biofilm control.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in the presence of organic matter.
Problem: Inconsistent or failed disinfection results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Organic Load | Pre-clean surfaces to physically remove visible soil before applying this compound. | Improved disinfectant efficacy and more consistent results. |
| Increase the concentration of the this compound solution within the manufacturer's recommended range. | Sufficient free available chlorine to overcome the organic load and inactivate microbes. | |
| Incorrect Dilution | Verify the dilution procedure and ensure the correct concentration of this compound is being prepared. | The disinfectant solution will have the intended concentration of active ingredients. |
| Inadequate Contact Time | Ensure the disinfectant remains on the surface for the recommended contact time. | Sufficient time for the active ingredients to penetrate and kill microorganisms. |
| Expired or Improperly Stored Disinfectant | Check the expiration date of the this compound. Store in a cool, dry place away from direct sunlight and incompatible materials. | The disinfectant will have its full expected potency. |
Quantitative Data Summary
The following table summarizes the impact of organic matter on the efficacy of chlorine-based disinfectants.
| Parameter | Condition | Result | Reference |
| Bacterial Reduction | Salmonella typhimurium in the absence of organic matter (saline solution) with 5 ppm free chlorine. | ~6 Log10 CFU/mL reduction. | [4] |
| Bacterial Reduction | Salmonella typhimurium in the presence of organic matter (BHI broth) with 5 ppm free chlorine. | Minimal reduction (~1.5 Log10 CFU/mL). | [4] |
| Viral Inactivation | SARS-CoV-2 in the presence of 5% Fetal Bovine Serum (FBS). | Reduced efficacy of sodium hypochlorite. | [3] |
| General Observation | Presence of organic matter. | Drastically increased the resistance of both gram-positive and gram-negative bacteria to chlorine. | [5] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound in the Presence of an Organic Load (Suspension Test)
This protocol is a modified suspension test to determine the bactericidal efficacy of this compound in the presence of a standardized organic load.
Materials:
-
This compound
-
Sterile deionized water
-
Bovine Serum Albumin (BSA) or Tryptic Soy Broth (TSB) as organic load
-
Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile test tubes
-
Neutralizing broth
-
Agar plates for bacterial enumeration
-
Incubator
Procedure:
-
Prepare a stock solution of the test microorganism with a known concentration (e.g., 10^8 CFU/mL).
-
Prepare the this compound solution at the desired concentration according to the manufacturer's instructions.
-
Prepare the organic load solution (e.g., 3 g/L BSA and 3 mL/L sheep erythrocytes for high organic load simulation).
-
In a sterile test tube, mix 1 part organic load solution with 1 part bacterial suspension.
-
Add 8 parts of the this compound solution to the mixture of organic load and bacteria.
-
Start a timer for the desired contact time (e.g., 5, 10, 15 minutes).
-
At the end of the contact time, transfer a specific volume of the mixture to a tube containing neutralizing broth to stop the action of the disinfectant.
-
Perform serial dilutions of the neutralized solution and plate on appropriate agar for bacterial enumeration.
-
Incubate the plates and count the number of colonies to determine the log reduction in viable bacteria.
Visualizations
Caption: Workflow for evaluating disinfectant efficacy.
Caption: Logic diagram for troubleshooting disinfection failure.
References
- 1. Bleach - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the efficacy of chlorous acid water and sodium hypochlorite solution against SARS-CoV-2 in the presence of organic matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Membrane Damage and Microbial Inactivation by Chlorine in the Absence and Presence of a Chlorine-Demanding Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Disinfection of Drinking Water - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Effects of Sodium Hypochlorite on Organic Matters: Influences of Concentration, Renewal Frequency and Contact Area - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Disinfection Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent disinfection results in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the efficacy of your disinfection protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my disinfection results inconsistent despite using the same protocol?
Inconsistent disinfection can stem from a variety of factors that may not be immediately obvious. The effectiveness of a disinfectant is not solely dependent on the chemical itself but is influenced by a range of physical and chemical factors.[1] Even minor variations in procedure or environment can lead to significant differences in outcomes. Common culprits include the presence of organic matter, insufficient contact time, incorrect disinfectant concentration, and the intrinsic resistance of the microorganisms being targeted.[1][2]
Q2: How does the type of microorganism affect disinfection efficacy?
Different microorganisms exhibit varying levels of resistance to disinfectants.[2][3] Bacterial spores are generally more resistant than vegetative bacteria, and non-enveloped viruses can be more difficult to inactivate than enveloped ones.[2] It is crucial to select a disinfectant with a spectrum of activity that is effective against the specific microorganisms you are working with.[2][4]
Q3: What is the most common reason for disinfectant failure?
One of the most frequent causes of disinfection failure is the presence of organic material such as blood, bodily fluids, or cell culture medium.[2][3] This organic matter can shield microorganisms from the disinfectant or directly inactivate the disinfectant's active ingredients.[2] Therefore, thorough cleaning of surfaces to remove visible soil and organic debris is a critical prerequisite for effective disinfection.[5][6][7]
Q4: Can environmental conditions in the lab impact my results?
Yes, environmental factors play a significant role. Temperature, pH, and humidity can all influence a disinfectant's performance.[1][3] Most disinfectants have an optimal temperature range for activity, and deviations can either decrease efficacy or cause the disinfectant to degrade.[1][2] Similarly, the pH of the surface or the water used for dilution can alter the chemical properties of the disinfectant, affecting its antimicrobial activity.[1][2][8]
Q5: How do I choose the right disinfectant for my application?
Selecting the appropriate disinfectant requires consideration of several factors: the target microorganisms, the type of surface to be disinfected, the presence of organic matter, required contact time, and compatibility with laboratory equipment.[9] Always refer to the manufacturer's instructions for the disinfectant's spectrum of activity and recommended uses.[2] For sensitive equipment, ensure the chosen disinfectant will not cause damage.[10][11][12]
Troubleshooting Guide
If you are experiencing inconsistent disinfection, use the following guide to identify and resolve the potential issue.
Step 1: Review Your Disinfection Protocol
A successful disinfection process relies on the correct application of the disinfectant.
-
Concentration: Are you diluting the disinfectant to the manufacturer's recommended concentration? Using a solution that is too dilute will reduce its effectiveness. Conversely, a solution that is too concentrated may not be more effective and could pose a safety hazard or damage surfaces.[2][8]
-
Contact Time: Is the disinfectant remaining on the surface for the required contact time?[2][3] Surfaces must remain wet for the entire duration specified by the manufacturer to ensure complete inactivation of microorganisms.[2][13] Simply spraying and immediately wiping is often insufficient.[13][14]
-
Pre-Cleaning: Are you thoroughly cleaning surfaces before disinfection? The failure to adequately clean is a primary cause of disinfection failure.[7] Organic matter and dirt can protect microorganisms and neutralize many disinfectants.[2][6]
Step 2: Evaluate Environmental and Chemical Factors
Subtle changes in the laboratory environment can have a significant impact on disinfectant efficacy.
-
Water Quality: Is the water used for dilution of appropriate quality? Water hardness, for example, can inactivate certain disinfectants.[2]
-
Temperature and pH: Are you operating within the disinfectant's optimal temperature and pH range?[1] Extreme temperatures can degrade the disinfectant, while pH can alter its chemical form and reduce its activity.[1][2]
-
Interfering Substances: Are there residues of other chemicals, such as detergents, on the surfaces? Some cleaning agents can react with and neutralize disinfectants.
Step 3: Consider the Microorganism and Surface
The nature of the contaminant and the surface it's on are critical variables.
-
Microorganism Resistance: Have you confirmed the susceptibility of your target microorganism to the chosen disinfectant?[2][4] Some organisms, particularly those in biofilms, can be up to 1,000 times more resistant to antimicrobials.[1]
-
Surface Type: Is the surface porous or smooth? Porous, cracked, or pitted surfaces are more challenging to disinfect as they can harbor microorganisms and prevent effective contact with the disinfectant.[2][3]
Data Presentation
Table 1: Factors Influencing Disinfectant Efficacy
| Factor | Influence on Efficacy | Key Considerations |
| Disinfectant Concentration | Generally, higher concentrations are more effective, but an optimal concentration exists.[8] | Follow manufacturer's recommendations for dilution. |
| Contact Time | Longer contact times generally lead to higher kill rates.[3] | The surface must remain wet for the entire duration.[2] |
| Presence of Organic Matter | Significantly reduces efficacy by protecting microbes and inactivating the disinfectant.[2][3] | Thoroughly clean surfaces before disinfection. |
| Type of Microorganism | Varies in innate resistance (e.g., spores are highly resistant).[2][3] | Select a disinfectant with the appropriate spectrum of activity.[4] |
| Number of Microorganisms | A higher microbial load requires a longer contact time or higher disinfectant concentration.[1] | Pre-cleaning reduces the initial microbial burden. |
| Temperature | Efficacy generally increases with temperature, but excessive heat can cause degradation.[1][2] | Use within the recommended temperature range. |
| pH | Can alter the chemical structure and activity of the disinfectant.[1][2][8] | Ensure the pH of the environment and dilution water is compatible. |
| Surface Characteristics | Porous or rough surfaces are more difficult to disinfect than smooth, non-porous surfaces.[2][3] | Longer contact times or more rigorous application may be needed. |
| Presence of Biofilms | Microorganisms within biofilms are significantly more resistant.[1] | May require specific biofilm-removing agents or mechanical action. |
Experimental Protocols
Protocol: Validating a Disinfectant in the Laboratory
Disinfectant validation is a process to document that a disinfection procedure consistently reduces microbial contamination to an acceptable level.[15][16][17][18]
1. Objective: To verify the efficacy of a chosen disinfectant against specific laboratory microorganisms on common laboratory surfaces under defined conditions.
2. Materials:
-
Disinfectant to be validated
-
Target microorganisms (e.g., relevant bacterial or fungal isolates)
-
Sterile surface carriers (e.g., stainless steel, glass, or plastic coupons)
-
Sterile neutralizing broth
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile swabs
-
Incubator
-
Timer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[13][19]
3. Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the target microorganism to a specific concentration (e.g., 10^6 - 10^8 CFU/mL).
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
-
Inoculation of Surface Carriers:
-
Aseptically apply a known volume of the microbial inoculum onto the sterile surface carriers.
-
Allow the carriers to dry under sterile conditions.
-
-
Disinfectant Application:
-
Neutralization and Recovery:
-
After the contact time, transfer the carriers to a sterile neutralizing broth to inactivate the disinfectant.
-
Alternatively, swab the surface and place the swab in the neutralizing broth.
-
-
Enumeration of Survivors:
-
Plate serial dilutions of the neutralizing broth onto appropriate culture media.
-
Incubate the plates under optimal conditions for the target microorganism.
-
Count the number of colonies (CFU) on the plates.
-
-
Controls:
-
Positive Control: Inoculated carriers treated with a sterile buffer instead of the disinfectant to determine the initial microbial load.
-
Negative Control: Uninoculated carriers treated with the disinfectant to ensure sterility.
-
-
Data Analysis:
-
Calculate the log reduction in microbial count for the disinfectant-treated carriers compared to the positive control.
-
A successful validation typically requires a specific log reduction (e.g., >3-log reduction for bacteria).
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent disinfection results.
Caption: Factors influencing the efficacy of disinfection.
References
- 1. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 2. cfsph.iastate.edu [cfsph.iastate.edu]
- 3. infinitalab.com [infinitalab.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. reform-kimya.com [reform-kimya.com]
- 7. Cleaning and disinfection failures – why do they happen? - Articles - pig333, pig to pork community [pig333.com]
- 8. Factors Influencing Disinfection, Antiseptics and Their Evaluation | Pharmaguideline [pharmaguideline.com]
- 9. Laboratories: Choosing an Appropriate Disinfectant [research.wayne.edu]
- 10. Laboratory Cleaning & Disinfection Precautions [ors.od.nih.gov]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. essr.umd.edu [essr.umd.edu]
- 13. ehs.psu.edu [ehs.psu.edu]
- 14. spectral.blue [spectral.blue]
- 15. Commercial Disinfectants During Disinfection Process Validation: More Failures than Success - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. ecronicon.net [ecronicon.net]
- 19. Standard Operating Procedures and Guidelines for Cleaning Laboratory Workspace [research.wayne.edu]
Navigating the Nuances of Diversol Bx: A Technical Guide to Lab Plastic Compatibility
For Immediate Release
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the long-term effects of repeated Diversol Bx use on common laboratory plastics. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
A1: this compound is a chlorinated alkaline cleaning agent.[1][2] It is characterized as an opaque pink powder with a distinct chlorine scent. When diluted for use, it creates a solution with a high pH of 12.0. The primary active ingredient is a chlorine-releasing agent, which is responsible for its sanitizing properties.
Q2: How does long-term, repeated use of this compound affect common lab plastics?
A2: The high alkalinity and oxidizing nature of this compound can have varying effects on different types of lab plastics over time. This can manifest as discoloration (yellowing), crazing (the formation of fine cracks), increased brittleness, and a general loss of mechanical strength.[3] The extent of this degradation is dependent on the type of plastic, the concentration of the this compound solution, the duration of exposure, and the temperature.
Q3: Are there specific plastics that are more or less resistant to this compound?
A3: Yes, chemical compatibility varies significantly among plastics.
-
Polypropylene (PP): Generally exhibits good to excellent resistance to the chemical components of this compound, including sodium hypochlorite.[4][5][6][7]
-
Polycarbonate (PC): Is more susceptible to damage. The high alkalinity of this compound can cause crazing and cracking in polycarbonate.[3] Chemical compatibility charts rate polycarbonate as having fair to poor resistance to sodium hypochlorite solutions, especially at higher concentrations and temperatures.[8][9][10]
-
Polystyrene (PS): Typically shows good resistance to sodium hypochlorite.[11]
Q4: What are the visible signs of plastic degradation I should look for?
A4: Be vigilant for the following indicators of plastic degradation:
-
Crazing: A network of fine cracks on the surface of the plastic.
-
Discoloration: A noticeable change in the color of the plastic, often yellowing.
-
Brittleness: The plastic becomes less flexible and more prone to cracking or shattering.
-
Swelling or Softening: A change in the texture and dimensions of the plastic.
-
Loss of Transparency: Clear plastics may become cloudy or opaque.
Troubleshooting Guide: Identifying and Mitigating Plastic Degradation
This guide will help you diagnose and address potential issues with your lab plastics due to this compound exposure.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for identifying and addressing plastic degradation.
Quantitative Data Summary: Chemical Compatibility of Lab Plastics
The following table summarizes the chemical resistance of common lab plastics to sodium hypochlorite, the active ingredient in this compound. Ratings are compiled from various sources and should be used as a general guideline. It is crucial to perform specific testing for your application.
| Plastic Type | Chemical Agent | Concentration | Temperature | Resistance Rating | Potential Effects |
| Polypropylene (PP) | Sodium Hypochlorite | <20% | Ambient | A - Excellent | Negligible effect |
| 100% | Ambient | B - Good | Minor effect, some swelling possible | ||
| Polycarbonate (PC) | Sodium Hypochlorite | <20% | Ambient | C - Fair/Minor | Softening, loss of strength, swelling may occur |
| 15% | Ambient | D - Unsuitable | Not recommended for any use | ||
| 100% | Ambient | N/A | Information not available, likely severe attack | ||
| Polystyrene (PS) | Sodium Hypochlorite | Not specified | 20°C | Resistant | No to slight effect |
Ratings Legend:
-
A - Excellent: No attack, negligible effect on mechanical properties.
-
B - Good: Slight attack by absorption, some swelling and a small reduction in mechanical properties likely.
-
C - Fair/Minor: Moderate attack or appreciable absorption. Material will have a limited life.
-
D - Unsuitable: Material will decompose or dissolve in a short time.[12]
-
Resistant: No to slight effect.[11]
Experimental Protocols for Assessing Chemical Compatibility
For rigorous evaluation of the long-term effects of this compound on your specific lab plastics, the following standardized experimental protocols are recommended.
Immersion Testing (Based on ASTM D543)
Objective: To determine the changes in physical and mechanical properties of plastics after immersion in a chemical reagent.[13][14][15][16][17]
Methodology:
-
Specimen Preparation: Prepare at least five test specimens of the plastic material to be evaluated. Standard shapes like tensile bars or disks are recommended.
-
Initial Measurements: Before exposure, carefully measure and record the weight, dimensions (length, width, thickness), and appearance (color, transparency) of each specimen. If possible, conduct baseline mechanical tests (e.g., tensile strength, elongation) on a control set of specimens.
-
Chemical Exposure: Prepare the this compound solution to the concentration used in your laboratory. Completely immerse the test specimens in the solution within a sealed container.
-
Controlled Conditions: Maintain the container at a controlled temperature, typically ambient laboratory temperature or an elevated temperature to simulate accelerated aging. The duration of immersion should be predetermined (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Evaluation: After the specified exposure time, carefully remove the specimens from the solution, rinse with deionized water, and gently pat dry.
-
Final Measurements: Re-measure and record the weight, dimensions, and appearance of the exposed specimens.
-
Mechanical Testing: Conduct mechanical tests (e.g., tensile strength, elongation) on the exposed specimens and compare the results to the control group.
-
Data Analysis: Calculate the percentage change in weight and dimensions. Document any changes in appearance (e.g., crazing, discoloration). Analyze the changes in mechanical properties to determine the extent of degradation.
Environmental Stress Cracking (ESC) Test (Based on ISO 4599)
Objective: To evaluate the susceptibility of a plastic material to cracking when exposed to a chemical environment while under mechanical stress.[18][19][20]
Methodology:
-
Specimen Preparation: Use standard test bars of the plastic material.
-
Applying Stress: Place the test bars in specialized fixtures that bend them to a specific strain level (e.g., 0.5%, 1.0%, 1.5%). An unstrained set of bars should be used as a control.
-
Chemical Application: Apply the this compound solution to the area of the test bars experiencing the highest strain. This can be done through continuous immersion or by applying a saturated gauze.
-
Exposure Period: Maintain the specimens under constant strain and chemical exposure for a specified period, typically seven days.
-
Analysis: After the exposure period, remove the bars from the fixtures and visually inspect them for any signs of cracking, crazing, or other forms of degradation. The severity of the chemical's effect as a stress-cracking agent can be determined by the extent of the damage at different strain levels.
Understanding the Degradation Pathway
The following diagram illustrates the logical relationship of factors that contribute to the degradation of lab plastics when exposed to cleaning agents like this compound.
Caption: Factors leading to the degradation of lab plastics.
References
- 1. midlab.com [midlab.com]
- 2. Chlorinated alkaline non-foaming disinfectant detergent for food industry | Industrial and professional cleaning products [instaquim.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. industrialspec.com [industrialspec.com]
- 6. celltreat.com [celltreat.com]
- 7. braskem.com.br [braskem.com.br]
- 8. gmpplastic.com [gmpplastic.com]
- 9. Polycarbonate Chemical Resistance Chart - Fibox [fiboxusa.com]
- 10. foxxlifesciences.in [foxxlifesciences.in]
- 11. PS (Polystyrene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 12. plasticsintl.com [plasticsintl.com]
- 13. Chemical Compatibility ASTM D543 [intertek.com]
- 14. coirubber.com [coirubber.com]
- 15. Chemical Compatibility ASTM D543 — Material Testing Expert [materialtestingexpert.com]
- 16. infinitalab.com [infinitalab.com]
- 17. store.astm.org [store.astm.org]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. Chemical Resistance Tests for Plastics | UL [ul.com]
Technical Support Center: Safe Handling of Diversol Bx in Enclosed Laboratory Spaces
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing airborne irritants when using Diversol Bx in enclosed laboratory environments. Adherence to these protocols is crucial for maintaining a safe and healthy workspace.
Frequently Asked Questions (FAQs)
Q1: What are the primary airborne irritants associated with this compound?
A1: this compound is a powder with a distinct chlorine odor.[1][2] When mixed with water, it releases chlorine-containing compounds. The primary airborne irritant of concern is chlorine gas.[3] It is critical to avoid mixing this compound with acids or other chemicals, as this can cause a reaction that releases hazardous gases.[1]
Q2: What are the health risks of exposure to airborne irritants from this compound?
A2: Inhalation of airborne irritants from this compound may cause irritation to the nose, throat, and respiratory tract, with symptoms including coughing and difficulty breathing.[4] Exposure to low concentrations of chlorine gas can cause eye and nose irritation, sore throat, and coughing.[2] Higher exposures can lead to more severe respiratory effects.[1][2]
Q3: What are the permissible exposure limits for chlorine gas in a laboratory setting?
A3: Various regulatory agencies have established occupational exposure limits for chlorine gas to protect workers. These limits are summarized in the table below. It is imperative to keep exposure levels below these established thresholds.
Q4: What immediate actions should be taken in case of accidental inhalation?
A4: If you inhale airborne irritants from this compound, immediately move to an area with fresh air.[1] If you experience breathing difficulties or persistent irritation, seek prompt medical attention.
Q5: Can I use hot water to dissolve this compound powder?
A5: It is not recommended. Mixing chlorine-based products with hot water can increase the release of harmful gases.[5] Use cold or room temperature water as specified in the experimental protocols.
Troubleshooting Guide: Managing Airborne Irritants
| Issue | Potential Cause | Troubleshooting Steps |
| Strong chlorine odor detected | Inadequate ventilation, improper handling during preparation or use. | 1. Immediately cease the procedure. 2. Ensure the fume hood or local exhaust ventilation is functioning correctly. 3. Verify that the powder was weighed and the solution was prepared inside a properly functioning fume hood. 4. Review and adhere strictly to the "Experimental Protocol for Preparation and Use of this compound Solution." 5. If the odor persists, evacuate the immediate area and notify the laboratory safety officer. |
| Eye, nose, or throat irritation | Exposure to airborne irritants exceeding safe levels. | 1. Move to a well-ventilated area immediately. 2. If irritation persists, use an eyewash station for eye exposure and seek medical advice. 3. Re-evaluate the engineering controls and personal protective equipment being used. 4. Consider if a higher level of respiratory protection is needed based on a risk assessment. |
| Visible dust or powder in the air during handling | Improper weighing or transfer techniques. | 1. Handle the powder in a fume hood to contain any airborne particles. 2. Use a gentle scooping or pouring technique to minimize dust generation. 3. Clean up any spills immediately using a wet method to avoid creating dust. |
Quantitative Data Summary
The following table summarizes the occupational exposure limits for chlorine gas, the primary airborne irritant of concern when using this compound.
| Parameter | OSHA (PEL) | NIOSH (REL) | ACGIH (TLV) |
| Ceiling Limit | 1 ppm | 0.5 ppm (15-min) | - |
| Time-Weighted Average (TWA) | - | - | 0.5 ppm (8-hr) |
| Short-Term Exposure Limit (STEL) | - | - | 1 ppm |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. All values are in parts per million (ppm).[1][6][7]
Experimental Protocols
Protocol 1: Safe Preparation of this compound Solution
Objective: To prepare a working solution of this compound while minimizing the release of airborne irritants.
Materials:
-
This compound powder
-
Distilled or deionized water (room temperature)
-
Appropriate glassware (beaker, graduated cylinder)
-
Stir bar and stir plate
Personal Protective Equipment (PPE):
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Procedure:
-
Ventilation: Perform all steps inside a certified and properly functioning chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound powder in a tared beaker within the fume hood. Avoid creating dust clouds.
-
Dissolving: a. Measure the required volume of room temperature water. b. Slowly add the water to the beaker containing the this compound powder. Do NOT add the powder to the water to minimize dusting. c. Place a stir bar in the beaker and place it on a stir plate. d. Stir the solution at a moderate speed until the powder is completely dissolved. Avoid vigorous stirring that could cause splashing.
-
Storage: Once dissolved, cover the beaker with a watch glass or cap the container if it will not be used immediately.
Protocol 2: Application of this compound Solution in an Enclosed Space
Objective: To apply the prepared this compound solution for disinfection or other experimental purposes while maintaining a safe breathing zone.
Materials:
-
Prepared this compound solution
-
Application tools (e.g., spray bottle, wipes, pipette)
Personal Protective Equipment (PPE):
-
Safety goggles
-
Lab coat
-
Nitrile gloves
-
Consider respiratory protection (e.g., a respirator with an acid gas cartridge) based on a risk assessment of the specific application and ventilation conditions.
Procedure:
-
Ventilation: Ensure adequate local exhaust ventilation (e.g., a fume hood or a snorkel exhaust) is positioned over the work area where the solution will be applied. If general room ventilation is the only control, ensure a high rate of air exchange.
-
Application:
-
Spraying: If using a spray bottle, adjust the nozzle to produce a coarse spray rather than a fine mist to minimize aerosolization. Direct the spray away from your breathing zone.
-
Wiping: If applying with wipes, saturate the wipes with the solution inside the fume hood.
-
Pipetting: Perform all pipetting of the solution within the fume hood.
-
-
Incubation/Contact Time: If the experimental protocol requires a specific contact time, cover the treated surfaces or containers where feasible to reduce off-gassing into the laboratory environment.
-
Disposal: Dispose of any used wipes, containers, and excess solution according to your institution's chemical waste disposal guidelines.
Visualizations
Caption: Workflow for minimizing airborne irritants when using this compound.
References
- 1. nj.gov [nj.gov]
- 2. Chlorine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 3. miningquiz.com [miningquiz.com]
- 4. CHLORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safe use of chlorine-based disinfectant chemicals guidance | NHS Employers [nhsemployers.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 7. Chlorine - IDLH | NIOSH | CDC [cdc.gov]
Validation & Comparative
Validating the Efficacy of Diversol Bx in a Laboratory Setting: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining a sterile and controlled laboratory environment is paramount to the integrity of experimental outcomes. The choice of a disinfectant is a critical component of this control. This guide provides an objective comparison of Diversol Bx, a chlorine-based disinfectant, with other common laboratory alternatives, supported by experimental data and detailed protocols for efficacy validation.
This compound: A Profile
This compound is a powdered sanitizing cleaner that acts as a detergent and disinfectant.[1][2] Its disinfecting properties are attributed to the release of chlorine, making it effective for use on hard, non-porous surfaces.[1][2] While primarily marketed for the dairy and food industries for cleaning bulk milk tanks and equipment, its properties as a broad-spectrum disinfectant warrant consideration for laboratory applications.[1][3] The recommended concentration for sanitizing surfaces should not exceed 200 ppm of available chlorine in the final rinse.[2]
Comparative Efficacy of Disinfectants
The selection of a laboratory disinfectant should be based on its efficacy against a broad spectrum of microorganisms, contact time, material compatibility, and safety. This section compares the known properties of chlorine-releasing compounds like this compound with other common laboratory disinfectants.
| Disinfectant Class | Active Ingredient(s) | Spectrum of Activity | Advantages | Disadvantages |
| Halogens (e.g., this compound) | Sodium hypochlorite, Sodium dichloroisocyanurate | Bactericidal, Virucidal, Fungicidal, Mycobactericidal, Sporicidal (at high concentrations)[4] | Broad spectrum, low cost, effective against a wide range of pathogens.[4][5] | Corrosive to some metals, inactivated by organic matter, can have a strong odor.[4][6] |
| Alcohols | Ethanol (70%), Isopropanol (70%) | Bactericidal, Virucidal (enveloped viruses), Fungicidal, Tuberculocidal[7] | Rapid action, non-corrosive, leaves no residue.[5] | Not sporicidal, ineffective against non-enveloped viruses, flammable, evaporates quickly, reducing contact time.[5] |
| Peroxygens | Hydrogen Peroxide | Bactericidal, Virucidal, Fungicidal, Sporicidal (at high concentrations)[7] | Broad spectrum, environmentally friendly (decomposes to water and oxygen), effective in the presence of organic matter. | Can be corrosive to some metals at high concentrations. |
| Quaternary Ammonium Compounds | Benzalkonium chloride, etc. | Bactericidal (Gram-positive > Gram-negative), Virucidal (enveloped viruses), Fungicidal | Good cleaning properties, non-corrosive, relatively low toxicity.[6] | Not sporicidal, not tuberculocidal, less effective against non-enveloped viruses and some Gram-negative bacteria.[8] |
| Phenolics | o-phenylphenol, etc. | Bactericidal, Virucidal, Fungicidal, Tuberculocidal[4] | Effective in the presence of organic matter, residual activity. | Can leave a residue, strong odor, can be absorbed by porous materials.[4] |
Experimental Protocols for Efficacy Validation
To validate the efficacy of this compound or any disinfectant in a laboratory setting, standardized methods should be employed. The following are detailed protocols for key experiments.
Suspension Test for Bactericidal Activity
This test evaluates the ability of a disinfectant to kill bacteria in a liquid suspension.
Objective: To determine the log reduction of a bacterial population after a specified contact time with the disinfectant.
Materials:
-
Test disinfectant (e.g., this compound solution at a specified concentration)
-
Control solution (e.g., sterile distilled water)
-
Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus) grown to a known concentration (e.g., 10^8 CFU/mL)
-
Neutralizer solution (to stop the action of the disinfectant)
-
Culture media (e.g., Tryptic Soy Agar)
-
Sterile test tubes, pipettes, and spreaders
-
Incubator
Procedure:
-
Prepare the disinfectant solution to the desired concentration.
-
In a sterile test tube, add 9.9 mL of the disinfectant solution.
-
Add 0.1 mL of the bacterial culture to the disinfectant and start a timer. This creates a 1:100 dilution.
-
At predetermined contact times (e.g., 1, 5, 10 minutes), transfer 1 mL of the disinfectant-bacteria mixture to a tube containing 9 mL of neutralizer.
-
Perform serial dilutions of the neutralized sample.
-
Plate 0.1 mL of each dilution onto agar plates.
-
As a control, repeat steps 2-6 using the control solution instead of the disinfectant.
-
Incubate all plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL.
-
Determine the log reduction for each contact time compared to the control.
Surface Disinfection Test
This test assesses the effectiveness of a disinfectant on a hard, non-porous surface.
Objective: To evaluate the ability of a disinfectant to eliminate microorganisms from a contaminated surface.
Materials:
-
Test disinfectant
-
Sterile carriers (e.g., stainless steel or glass coupons)
-
Bacterial or viral culture
-
Neutralizer solution
-
Sterile swabs
-
Culture media or host cells for viral plaque assays
Procedure:
-
Sterilize the carrier surfaces.
-
Inoculate each carrier with a known amount of the test microorganism and allow it to dry.
-
Apply the disinfectant to the surface of the carrier according to the manufacturer's instructions (e.g., spray and wipe, or immerse).
-
Allow the disinfectant to remain in contact for the specified time.
-
Aseptically swab the surface of the carrier and transfer the swab to a tube of neutralizer.
-
Vortex the tube to release the microorganisms from the swab.
-
Perform serial dilutions and plate as in the suspension test. For viruses, perform a plaque assay.
-
As a control, repeat steps 3-7 using a sham treatment (e.g., sterile water) instead of the disinfectant.
-
Calculate the log reduction in microbial count on the treated surfaces compared to the control surfaces.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described tests.
Caption: Workflow for Suspension Test.
References
- 1. store.w-p.co.uk [store.w-p.co.uk]
- 2. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 3. Deosan this compound 11 - 10kg - BATA Ltd [bataltd.co.uk]
- 4. Back to Basics: Choosing the Appropriate Surface Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Disinfectants in Laboratory Animal Science: What Are They and Who Says They Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. Factors in the Selection of Surface Disinfectants for Use in a Laboratory Animal Setting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Laboratory Disinfection: Diversol Bx vs. Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate disinfectant is a critical component of laboratory safety and maintaining the integrity of experimental work. This guide provides an objective comparison between Diversol Bx, a chlorine-based disinfectant, and quaternary ammonium compounds (QACs), a broad class of cationic surfactants, for laboratory disinfection applications. The comparison is based on their active ingredients and supported by experimental data and standardized testing protocols.
Overview of Disinfectants
This compound is a powdered detergent and disinfectant. Its primary active antimicrobial ingredient is sodium hypochlorite, a halogen-releasing compound. It is a broad-spectrum disinfectant known for its rapid action. The formulation often includes alkaline detergents, such as trisodium phosphate, which contribute to its cleaning properties.
Quaternary Ammonium Compounds (QACs) are a large group of cationic disinfectants. Their structure includes a central nitrogen atom bonded to four alkyl groups. Common QACs used in laboratory disinfectants include benzalkonium chloride and didecyl dimethyl ammonium chloride. QACs are known for their cleaning ability and residual antimicrobial activity.[1][2][3]
Mechanism of Action
The antimicrobial activity of these disinfectants stems from different chemical interactions with microbial cells.
This compound (Sodium Hypochlorite)
The active ingredient in this compound, sodium hypochlorite, acts as a strong oxidizing agent. Its mechanism involves the denaturation of cellular proteins and enzymes upon contact, leading to rapid cell death. It also causes damage to nucleic acids.
Quaternary Ammonium Compounds (QACs)
QACs carry a positive charge and are attracted to the negatively charged cell membranes of microorganisms. They disrupt the cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[1][4]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]
- 3. FDA Medical Device Material Performance Requirements | Test Labs UK [testlabsuk.com]
- 4. pharmabeginers.com [pharmabeginers.com]
A Head-to-Head Battle of Disinfectants: Diversol Bx vs. Virkon S
An In-Depth Comparison for Researchers and Drug Development Professionals
In the critical landscape of laboratory and pharmaceutical manufacturing, the choice of a disinfectant is paramount to maintaining aseptic conditions and ensuring product integrity. This guide provides a comprehensive, data-driven comparison of two widely utilized broad-spectrum disinfectants: Diversol Bx, a chlorinated disinfectant, and Virkon S, a peroxygen-based formulation. This objective analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Both this compound and Virkon S exhibit broad-spectrum antimicrobial activity, however, they differ significantly in their chemical composition, mechanism of action, and performance under various conditions. Virkon S, with its active ingredient potassium peroxymonosulfate, demonstrates robust efficacy against a wide array of viruses, bacteria, and fungi, and is less affected by organic matter. This compound, which primarily utilizes sodium dichloroisocyanurate (NaDCC) as its active ingredient, is a potent chlorine-releasing agent. Its effectiveness, however, is notably influenced by pH and the presence of organic soil.
Chemical Composition and Mechanism of Action
This compound is a chlorinated disinfectant. Its primary active ingredient is sodium dichloroisocyanurate (NaDCC) . When dissolved in water, NaDCC releases hypochlorous acid (HOCl), the primary biocidal agent. Hypochlorous acid is a strong oxidizing agent that inactivates microorganisms by damaging cell walls, and disrupting enzymatic and protein function. The formulation of this compound results in a high pH (alkaline) solution when diluted.
Virkon S is a multi-component, peroxygen-based disinfectant. Its principal active ingredient is potassium peroxymonosulfate . This compound acts as a powerful oxidizing agent, leading to the disruption of protein synthesis, and the breakdown of viral and bacterial structures. Virkon S is formulated with a blend of surfactants, organic acids, and inorganic buffers, resulting in an acidic solution that enhances its biocidal activity.[1][2]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the available quantitative data on the bactericidal, virucidal, and fungicidal efficacy of the active ingredients of both disinfectants. It is important to note that direct comparative studies on the formulated products, this compound and Virkon S, are limited in the public domain. The data for this compound is primarily based on studies of its active ingredient, sodium dichloroisocyanurate (NaDCC).
Bactericidal Efficacy
| Target Bacterium | Disinfectant | Concentration | Contact Time | Log Reduction | Test Method |
| Pseudomonas aeruginosa | Virkon S | 1% | 5 minutes | >5 | AFNOR Guidelines |
| Escherichia coli | Virkon S | 1% | 5 minutes | >5 | AFNOR Guidelines |
| Staphylococcus aureus | Virkon S | 1% | 5 minutes | >5 | AFNOR Guidelines |
| Enterococcus hirae | Virkon S | 1% | 5 minutes | >5 | AFNOR Guidelines |
| Mycobacterium smegmatis | Virkon S | 1% | 5 minutes | >5 | AFNOR Guidelines |
| Pseudomonas aeruginosa | NaDCC | 1000 ppm | 10 minutes | >6 | Suspension Test |
| Staphylococcus aureus | NaDCC | 1000 ppm | 10 minutes | >6 | Suspension Test |
| Escherichia coli | NaDCC | 1000 ppm | 10 minutes | >6 | Suspension Test |
Virucidal Efficacy
| Target Virus | Disinfectant | Concentration | Contact Time | Log Reduction | Test Method |
| Poliovirus | Virkon S | 1% | 10 minutes | >4 | AFNOR Guidelines |
| African Swine Fever Virus | Virkon S | 0.5% (1:200) | 5 minutes | Complete Inactivation | EN 14675 (modified)[3] |
| African Swine Fever Virus | Virkon LSP (similar formulation) | 0.25% (1:400) | 10 minutes | Complete Inactivation | EN 14675 (modified)[3] |
| Feline Calicivirus | Virkon S | Not Specified | Not Specified | Effective | Not Specified |
| Feline Parvovirus | Virkon S | Not Specified | Not Specified | Effective | Not Specified |
Fungicidal Efficacy
| Target Fungus | Disinfectant | Concentration | Contact Time | Log Reduction | Test Method |
| Candida albicans | Virkon S | 1% | 15 minutes | Not Compliant | AFNOR Guidelines |
| Aspergillus fumigatus | Virkon S | 1% | 60 minutes | Resistant | In vitro study |
| Fusarium species | Virkon S | 1% | 60 minutes | Resistant | In vitro study |
| Saprolegnia parasitica | Virkon S | 4 ppm | Not Specified | Inhibition of spore germination | In vitro assay[4] |
| Candida albicans | NaDCC | Various | Not Specified | Effective | In vitro study |
Factors Influencing Efficacy
Organic Load: Virkon S is known to maintain a higher degree of efficacy in the presence of organic matter compared to chlorine-releasing agents like this compound. The oxidizing potential of potassium peroxymonosulfate is less affected by organic soil.
pH: The efficacy of chlorine-based disinfectants is highly pH-dependent. The active form, hypochlorous acid (HOCl), is more prevalent in acidic to neutral conditions. This compound's high alkaline pH upon dilution shifts the equilibrium towards the less effective hypochlorite ion (OCl-), which may reduce its sporicidal and virucidal activity. Virkon S, being an acidic formulation, maintains its active state.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summaries of standard protocols used in the evaluation of disinfectants.
Bactericidal Efficacy Testing (AOAC Use-Dilution Test)
The AOAC Use-Dilution Test is a carrier-based method to evaluate the efficacy of disinfectants against bacteria on hard surfaces.
Protocol Steps:
-
Carrier Preparation: Stainless steel cylinder carriers are inoculated with a standardized culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Drying: The inoculated carriers are dried under controlled conditions.
-
Disinfectant Exposure: The dried, contaminated carriers are immersed in the disinfectant solution at its use-dilution for a specified contact time.
-
Neutralization: After the contact time, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant.
-
Incubation: The neutralized carriers in the broth are incubated under conditions suitable for bacterial growth.
-
Observation: The broth is observed for turbidity, which indicates bacterial growth. The absence of turbidity suggests the disinfectant was effective.
Virucidal Efficacy Testing (EN 14476)
The EN 14476 is a quantitative suspension test for the evaluation of virucidal activity of chemical disinfectants and antiseptics.[5][6][7][8][9][10]
Protocol Steps:
-
Test Suspension: A suspension of the test virus is prepared in the presence of an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.
-
Disinfectant Addition: The disinfectant is added to the test suspension.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time.
-
Neutralization: The action of the disinfectant is stopped by dilution or with a chemical neutralizer.
-
Viral Titer Determination: The remaining infectious virus is quantified using a suitable cell culture-based assay (e.g., TCID50).
-
Log Reduction Calculation: The reduction in viral titer is calculated by comparing the titer of the disinfectant-treated virus suspension to that of a control. A ≥ 4-log reduction (99.99%) is typically required to pass.[5]
Fungicidal Efficacy Testing (EN 1650)
The EN 1650 is a quantitative suspension test for the evaluation of fungicidal or yeasticidal activity of chemical disinfectants.[1][6][11][12][13]
Protocol Steps:
-
Test Suspension: A suspension of the test fungus or yeast is prepared with an interfering substance.
-
Disinfectant Addition: The disinfectant is added to the test suspension.
-
Contact Time: The mixture is held at a specific temperature for a defined contact time.
-
Neutralization: The disinfectant's activity is neutralized.
-
Plating and Incubation: The neutralized mixture is plated on a suitable agar medium and incubated.
-
Colony Counting and Log Reduction: The number of surviving fungal colonies is counted, and the log reduction is calculated. A ≥ 4-log reduction (99.99%) is generally required for a pass.[11]
Conclusion and Recommendations
Both this compound and Virkon S are effective broad-spectrum disinfectants, but their optimal applications differ.
Virkon S is a versatile and robust choice, particularly in environments with a high organic load and where broad-spectrum virucidal activity is a primary concern. Its acidic formulation and complex composition contribute to its stability and efficacy against a wide range of pathogens.
This compound , with its active ingredient NaDCC, is a potent bactericide. However, its efficacy, especially against spores and viruses, may be compromised in alkaline conditions and in the presence of organic matter. Its use may be more suitable for general surface disinfection in clean environments where a high pH is not a concern for the surfaces being treated.
For critical applications in research and drug development, where a high degree of assurance against a wide range of viral and bacterial contaminants is necessary, the data suggests that Virkon S offers a more reliable and consistent performance profile. However, the choice of disinfectant should always be validated for the specific application and target microorganisms under in-use conditions.
References
- 1. microchemlab.com [microchemlab.com]
- 2. syndel.com [syndel.com]
- 3. New tests prove LANXESS Virkon S and Virkon LSP highly effective against ASF [lanxess.com]
- 4. The efficacy of Virkon-S for the control of saprolegniasis in common carp, Cyprinus carpio L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. EN 1650: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of fungicidal or yeasticidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas - Situ Biosciences [situbiosciences.com]
- 7. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]
- 8. testinglab.com [testinglab.com]
- 9. EN 14476 - Virucidal activity testing | HygCen® [hygcen.de]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. eurofins.it [eurofins.it]
- 13. EN 1650:2019 - Viroxy [viroxylabs.com]
A Researcher's Guide to Detecting Disinfectant Residue on Laboratory Surfaces
Ensuring the complete removal of disinfectant residues from laboratory benches is a critical, yet often overlooked, aspect of maintaining a pristine research environment. Residual disinfectants can interfere with sensitive experiments, impact cell cultures, and contribute to the development of resistant microorganisms. For researchers, scientists, and drug development professionals, selecting the appropriate method for detecting these residues is crucial for data integrity and experimental success. This guide provides a comprehensive comparison of common methods for testing for disinfectant residue, supported by experimental data and detailed protocols.
Comparison of Performance
The selection of a suitable method for detecting disinfectant residue depends on several factors, including the type of disinfectant used, the required sensitivity, and the available resources. The following table summarizes the key performance indicators for the most common detection methods.
| Method | Common Analytes | Typical Limit of Detection (LOD) / Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| ATP Bioluminescence | General organic residue (indirectly indicates cleaning efficacy) | System dependent, typically down to femtomoles of ATP.[1] | High | Rapid (results in seconds), easy to use, portable.[2][3] | Does not directly measure disinfectant residue, can be inhibited by some disinfectants, only detects biological matter.[2] |
| Colorimetric Test Strips | Quaternary Ammonium Compounds (QACs), Peracetic Acid, Free Chlorine | QACs: 10-500 mg/L (ppm)[4]; Peracetic Acid: 0.11 µg/mL (LOD), 0.34 µg/mL (LOQ)[5]; Free Chlorine: 12 µM[6] | High | Inexpensive, rapid, portable, easy to use.[4] | Semi-quantitative, may have interferences, limited to specific disinfectant classes. |
| High-Performance Liquid Chromatography (HPLC) | Phenolic compounds, Quaternary Ammonium Compounds (QACs) | Phenolics: LOD: 1.76 x 10⁻⁵ to 0.67 x 10⁻⁴ mg/mL, LOQ: 5.58 x 10⁻⁵ to 2.50 x 10⁻⁴ mg/mL; Ceftriaxone Sodium: validated over 1.15-6.92 µg/mL | Medium | High specificity and sensitivity, quantitative, well-established method.[7] | Requires expensive equipment, skilled personnel, and longer analysis time. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quaternary Ammonium Compounds (QACs) and their metabolites | QACs: LOD: 0.007 to 2.103 ng/mL[8]; MLOD: 0.002–0.42 ng/mL, MLOQ: 0.006–1.40 ng/mL[6][9] | Medium to Low | Very high sensitivity and specificity, can identify and quantify multiple residues simultaneously.[9][10] | High instrument and maintenance costs, requires expert operators. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Broad range of organic and some inorganic compounds | Sub-nanometer to micrometer film thickness.[11] | High | Non-destructive, rapid, can be used for in-situ analysis with portable devices.[11] | Lower sensitivity for trace amounts compared to chromatography, spectral interpretation can be complex. |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the proper implementation of these testing methods in a laboratory setting.
ATP Bioluminescence Testing
This method provides a rapid assessment of overall surface cleanliness by measuring Adenosine Triphosphate (ATP), a molecule found in all living cells.[2]
Experimental Workflow:
Protocol:
-
Preparation: Turn on the luminometer and, if applicable, select the pre-programmed test location.[12] Allow the ATP test device to equilibrate to room temperature.[13]
-
Sampling:
-
Activation and Measurement:
-
Activate the test device by breaking the snap-valve and squeezing the bulb to release the reagent.[13]
-
Shake the device for 5-10 seconds to ensure the sample is mixed with the reagent.[13]
-
Insert the device into the luminometer and initiate the reading.
-
Results are typically displayed in Relative Light Units (RLU) within 10-15 seconds.[13]
-
-
Interpretation: Compare the RLU value to the manufacturer's recommended pass/fail limits or to in-house established thresholds.[14]
Colorimetric Test Strips for Quaternary Ammonium Compounds (QACs)
These strips provide a rapid, semi-quantitative measurement of QAC residues.
Experimental Workflow:
Protocol:
-
Preparation: Remove a test strip from the vial, avoiding contact with the test pad.[4]
-
Sampling:
-
Analysis:
-
After 10 seconds, remove the strip and compare the color of the test pad to the color chart provided on the vial.[4]
-
-
Interpretation: The corresponding color on the chart indicates the estimated concentration of QAC residue in parts per million (ppm).
High-Performance Liquid Chromatography (HPLC) for Phenolic Residues
HPLC is a highly specific and sensitive method for quantifying phenolic disinfectant residues. The following is a general protocol based on EPA-developed methods.[15]
Experimental Workflow:
Protocol:
-
Surface Sampling:
-
Sample Extraction:
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 55:45 v/v) at a controlled pH.[17]
-
Column: A C18 column is typically used for the separation of phenolic compounds.[17]
-
Injection: Inject a known volume of the filtered extract into the HPLC system.
-
Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the target phenolic compounds (e.g., 280 nm).[17]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the target phenolic disinfectant.
-
Quantify the amount of residue in the sample by comparing its peak area to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for QAC Residues
LC-MS/MS offers the highest sensitivity and specificity for the detection and quantification of QACs.
Experimental Workflow:
Protocol:
-
Surface Sampling:
-
Wipe a defined surface area using a suitable wipe material.
-
-
Sample Extraction:
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient elution with acetonitrile and an ammonium formate solution is often used.[5]
-
Column: A suitable reversed-phase column is used for separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for QACs.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
-
Quantify the analytes based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Conclusion
The choice of method for detecting disinfectant residue on lab benches should be guided by the specific needs of the laboratory and the experiments being conducted. For rapid, on-the-spot checks of general cleaning effectiveness, ATP bioluminescence and colorimetric test strips are excellent choices. When quantitative and highly specific data is required, particularly for validation of cleaning protocols or in regulated environments, HPLC and LC-MS/MS are the methods of choice. FTIR spectroscopy offers a non-destructive and rapid screening alternative for a broader range of chemical contaminants. By understanding the capabilities and limitations of each method, researchers can ensure their lab surfaces are free from interfering residues, thereby safeguarding the integrity of their scientific work.
References
- 1. Efficacy and Limitations of an ATP-Based Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hhs1.com [hhs1.com]
- 3. cals.cornell.edu [cals.cornell.edu]
- 4. bartovation.com [bartovation.com]
- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aesan.gob.es [aesan.gob.es]
- 11. researchgate.net [researchgate.net]
- 12. frasersaerospace.com [frasersaerospace.com]
- 13. hygiena.com [hygiena.com]
- 14. documents.scigiene.com [documents.scigiene.com]
- 15. useforesight.io [useforesight.io]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Determination of phenolic disinfectant agents in commercial formulations by liquid chromatography. | Semantic Scholar [semanticscholar.org]
Diversol Bx: A Comparative Guide to Log Reduction of Common Laboratory Contaminants
For researchers, scientists, and drug development professionals maintaining a sterile environment is paramount to ensuring the validity and reproducibility of experimental results. Surface disinfection plays a critical role in this endeavor by minimizing the risk of contamination from ubiquitous laboratory microorganisms. This guide provides a comparative analysis of Diversol Bx, a chlorinated disinfectant, and its alternatives, focusing on their efficacy in reducing common laboratory contaminants, presented as log reduction values.
Performance Comparison of Disinfectants
| Disinfectant Active Ingredient | Target Microorganism | Surface/Condition | Log Reduction |
| Sodium Dichloroisocyanurate (NaDCC) | Pseudomonas aeruginosa (biofilm) | Not specified | ≥8.70[1] |
| Sodium Dichloroisocyanurate (NaDCC) | Clostridium difficile (spores) | Stainless steel | 0.7 - 1.5[2] |
| Sodium Dichloroisocyanurate (NaDCC) with detergent and wiping | Clostridium difficile (spores) | Stainless steel | 4.00[3][4] |
| Hydrogen Peroxide | Geobacillus stearothermophilus (spores) | Stainless steel coupons | >6 |
| Hydrogen Peroxide | Enveloped and non-enveloped viruses | Porous materials | Limited action against non-enveloped viruses[5] |
| Quaternary Ammonium Compounds (QACs) | Acinetobacter baumannii, Escherichia coli, Listeria monocytogenes | Polyvinyl chloride, glass, stainless-steel | >5.0 |
| Phenolic Compounds | Various bacteria and fungi | Hard surfaces | Variable |
Experimental Protocols for Efficacy Testing
The data presented in this guide is derived from studies employing standardized methodologies to evaluate the efficacy of disinfectants. A common approach involves quantitative carrier tests, such as those outlined by AOAC International or European Norms (EN). These tests provide a framework for assessing a disinfectant's ability to reduce a microbial load on a representative surface.
A generalized workflow for such an efficacy test is as follows:
-
Preparation of Microbial Culture: A pure culture of a specific laboratory contaminant is grown to a high concentration.
-
Inoculation of Carriers: Sterile carriers (e.g., stainless steel discs) are inoculated with a standardized volume of the microbial culture and then dried.
-
Application of Disinfectant: The inoculated carriers are exposed to the disinfectant at a specified concentration and for a defined contact time.
-
Neutralization: After the contact time, the antimicrobial action of the disinfectant is stopped by adding a neutralizing solution.
-
Elution and Enumeration: Surviving microorganisms are recovered from the carriers and plated on growth media to determine the number of colony-forming units (CFUs).
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable microorganisms on the treated carriers to the number on untreated control carriers.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the log reduction of a disinfectant against a specific lab contaminant.
Mechanism of Action: A Brief Overview
The primary mode of action for chlorine-based disinfectants like this compound (containing NaDCC) is the release of hypochlorous acid (HOCl) in solution. HOCl is a strong oxidizing agent that disrupts essential cellular components of microorganisms, including proteins and nucleic acids, leading to cell death. The presence of detergents in the formulation of products like Suma Diversol BXA and Deosan this compound II enhances the cleaning process by removing organic soil, which can otherwise shield microorganisms from the disinfectant.[6]
References
- 1. Sodium dichloroisocyanurate: a promising candidate for the disinfection of resilient drain biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Perasafe and sodium dichloroisocyanurate (NaDCC) against spores of Clostridium difficile and Bacillus atrophaeus on stainless steel and polyvinyl chloride surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effectiveness of sodium dichloroisocyanurate treatments against Clostridium difficile spores contaminating stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sanitaire.lumco.ca [sanitaire.lumco.ca]
- 6. store.w-p.co.uk [store.w-p.co.uk]
A Comparative Analysis of Diversol Bx and 70% Ethanol for Laboratory Surface Disinfection
For researchers, scientists, and drug development professionals, maintaining a sterile working environment is paramount to ensuring the integrity of experimental data and preventing contamination. The choice of a surface disinfectant is a critical decision in this endeavor. This guide provides a detailed comparative analysis of two commonly used disinfectants, Diversol Bx, a chlorine-based powder, and 70% ethanol, a widely used alcohol solution. This comparison is based on their chemical properties, antimicrobial efficacy, and practical applications in a laboratory setting.
Executive Summary
Both this compound and 70% ethanol are effective disinfectants, but their suitability depends on the specific application, target microorganisms, and surface materials. 70% ethanol offers rapid action against vegetative bacteria and enveloped viruses but has limitations against bacterial spores and non-enveloped viruses, and its efficacy is compromised by organic matter. This compound, with its active ingredient sodium dichloroisocyanurate (NaDCC), provides a broader spectrum of antimicrobial activity, including sporicidal action, and better stability in the presence of organic soil. However, it requires preparation from a powder, has a longer contact time, and can be corrosive to some metals.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each disinfectant is essential for their safe and effective use.
| Property | This compound (active ingredient: NaDCC) | 70% Ethanol |
| Active Ingredient | Sodium Dichloroisocyanurate (NaDCC) | Ethanol |
| Physical Form | Powder/Granules | Liquid Solution |
| Mechanism of Action | Releases hypochlorous acid (HOCl) which is a strong oxidizing agent that inactivates cellular enzymes and damages microbial DNA. | Denatures proteins and solubilizes lipids in microbial cell membranes, leading to cell lysis. Water is essential for this process.[1] |
| Preparation | Requires dissolution in water to the desired concentration. | Ready-to-use solution. |
| Odor | Mild chlorine odor. | Characteristic alcohol odor. |
| Flammability | Non-flammable. | Highly flammable. |
Antimicrobial Efficacy
The primary consideration for any disinfectant is its ability to eliminate or inactivate a broad range of microorganisms.
| Feature | This compound (NaDCC) | 70% Ethanol |
| Spectrum of Activity | Bactericidal, Virucidal (enveloped and non-enveloped), Fungicidal, Mycobactericidal, Sporicidal. | Bactericidal, Virucidal (primarily enveloped viruses), Fungicidal. Not effective against bacterial spores.[2][3] |
| Efficacy in Presence of Organic Matter | More stable and retains higher efficacy in the presence of organic soil compared to sodium hypochlorite. | Efficacy is significantly reduced in the presence of organic matter, requiring pre-cleaning of surfaces.[2] |
| Contact Time | Generally requires a longer contact time, typically 5-20 minutes, depending on the concentration and target organism.[4] | Shorter contact time, often effective within 30 seconds to 10 minutes for many vegetative bacteria.[5][6] However, its rapid evaporation can make achieving the required contact time challenging.[2][3] |
Quantitative Efficacy Data
The following table summarizes available data on the log reduction of various microorganisms achieved by the active ingredients of each disinfectant. It is important to note that this data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited.
| Microorganism | Disinfectant | Concentration | Surface | Contact Time | Log Reduction |
| Staphylococcus aureus | Sodium Dichloroisocyanurate (NaDCC) | 250 ppm | Stainless Steel | 5 minutes | 2.4 |
| Pseudomonas aeruginosa | Sodium Dichloroisocyanurate (NaDCC) | 250 ppm | Stainless Steel | 5 minutes | 3.7 |
| Clostridium difficile spores | Sodium Dichloroisocyanurate (NaDCC) | 1,000 ppm | Stainless Steel | 20 minutes | ~2.0 (without wiping) |
| Clostridium difficile spores | Wiping with detergent followed by NaDCC | 1,000 ppm | Stainless Steel | - | 4.0 |
| Enterococcus faecium | 70% Ethanol | - | Almonds | 1-30 minutes | 2-3 |
| Serratia marcescens | 70% Ethanol | - | Enamelled Surface | - | ~6 |
Practical Considerations for Laboratory Use
Beyond antimicrobial efficacy, several practical factors influence the choice of a disinfectant for daily laboratory operations.
| Feature | This compound | 70% Ethanol |
| Material Compatibility | Can be corrosive to some metals, particularly with prolonged contact. Not recommended for use on aluminum, soft metals, or galvanized surfaces. | Can damage some plastics, rubber, and adhesives with prolonged exposure.[7] Not recommended for use on wood or leather. |
| Ease of Use | Requires preparation from powder, which allows for fresh solution preparation but is an additional step. | Ready-to-use, offering convenience for quick, routine disinfection. |
| Safety | Can release chlorine gas if mixed with acids.[8] The powder and concentrated solutions can be irritating to the skin and eyes. | Highly flammable and should be used in well-ventilated areas away from ignition sources. |
| Residue | Leaves a residue that may need to be rinsed off, especially on food-contact surfaces or sensitive equipment. | Evaporates quickly and leaves no residue.[1] |
| Cost-Effectiveness | Generally more cost-effective for large-scale disinfection due to its concentrated powder form. | Can be more expensive for large surface disinfection due to the volume of liquid required. |
Experimental Protocols
To ensure the validity of disinfectant efficacy claims, standardized experimental protocols are employed. The following is a generalized protocol for a quantitative surface disinfection test, based on principles from recognized methods such as ASTM E2197.
Objective: To determine the bactericidal efficacy of a disinfectant on a hard, non-porous surface.
Materials:
-
Test disinfectant (e.g., freshly prepared this compound solution or 70% ethanol).
-
Sterile test carriers (e.g., 1 cm² stainless steel disks).
-
Test microorganism culture (e.g., Staphylococcus aureus ATCC 6538).
-
Organic soil load (e.g., 5% fetal bovine serum).
-
Neutralizing broth.
-
Culture media (e.g., Tryptic Soy Agar).
-
Sterile pipettes, forceps, and other laboratory equipment.
-
Incubator.
Methodology:
-
Preparation of Test Carriers: Clean and sterilize stainless steel carriers.
-
Inoculation of Carriers: Inoculate each carrier with a standardized volume of the test microorganism suspension containing the organic soil load.
-
Drying of Inoculum: Allow the inoculated carriers to dry completely under aseptic conditions.
-
Application of Disinfectant: Immerse the inoculated carriers in the test disinfectant for the specified contact time. For a spray disinfectant, spray the carrier until thoroughly wet.
-
Neutralization: After the contact time, transfer the carriers to a neutralizing broth to inactivate the disinfectant.
-
Elution and Plating: Elute the surviving microorganisms from the carriers into the neutralizing broth through vortexing or sonication. Perform serial dilutions and plate onto agar plates.
-
Incubation: Incubate the plates at the appropriate temperature and time for the test microorganism.
-
Enumeration and Calculation: Count the number of colony-forming units (CFUs) on the plates and calculate the log reduction of the microorganism compared to control carriers treated with a saline solution instead of the disinfectant.
Visualizations
Mechanism of Action: this compound (NaDCC)
Caption: Oxidative damage by hypochlorous acid leads to microbial death.
Mechanism of Action: 70% Ethanol
Caption: Ethanol denatures proteins and dissolves lipids in microbial cells.
Experimental Workflow: Surface Disinfectant Efficacy Test
Caption: A standardized workflow for evaluating disinfectant efficacy.
Conclusion and Recommendations
The selection between this compound and 70% ethanol for surface cleaning in a research or drug development setting should be a risk-based decision.
70% Ethanol is recommended for:
-
Routine disinfection of non-critical surfaces such as benchtops, gloved hands, and small equipment where a rapid, residue-free disinfectant is required.
-
Use in areas where the presence of organic matter is minimal.
-
Situations where sporicidal activity is not a primary concern.
This compound is recommended for:
-
Terminal cleaning and disinfection of areas with known or suspected contamination with bacterial spores or non-enveloped viruses.
-
Disinfection of surfaces with a higher likelihood of organic soil contamination.
-
Large surface area disinfection where a cost-effective solution is needed.
-
Use in situations where flammability is a significant concern.
For a comprehensive disinfection program, it is advisable to have both a chlorine-based disinfectant like this compound and 70% ethanol available. This allows for the selection of the most appropriate agent based on the specific task, level of contamination, and the surfaces and equipment involved. Always follow the manufacturer's instructions for use, including correct dilution, contact time, and safety precautions.
References
- 1. Why Is 70% the Most Effective Concentration of Ethanol for Disinfection [origin.bg]
- 2. tristel.com [tristel.com]
- 3. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. infectioncontroltoday.com [infectioncontroltoday.com]
- 8. turi.org [turi.org]
Comparative Efficacy of Diversol Bx Against Antibiotic-Resistant Bacteria: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the bactericidal efficacy of Diversol Bx and other leading disinfectants against common antibiotic-resistant bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental protocols, and mechanisms of action to inform disinfectant selection and development.
Product Composition and Active Ingredients
This compound is a chlorinated alkaline detergent. Its antimicrobial properties are primarily attributed to the combination of a chlorine-releasing agent and a strong alkaline component. In contrast, the selected alternatives utilize different active ingredients, offering a range of chemical and mechanistic diversity.
| Product | Active Ingredient(s) | Chemical Class |
| This compound/A | Trisodium phosphate (30-60%), Sodium hypochlorite (1-5%) | Chlorinated Alkaline Detergent |
| Virex® II 256 | Quaternary Ammonium Compounds | Cationic Surfactant |
| Perasan® MP-2 | Peracetic Acid, Hydrogen Peroxide | Oxidizing Agent |
| Oxivir® Tb Wipes | Accelerated Hydrogen Peroxide (AHP®) | Oxidizing Agent |
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of each disinfectant against MRSA and Pseudomonas aeruginosa. The data is presented as log reduction, which indicates the factor by which the bacterial population is reduced (e.g., a 6-log reduction represents a 99.9999% kill rate). It is critical to note that direct comparative studies for this compound against these specific strains are limited in the public domain. The efficacy of this compound is inferred from studies on its active components.
Table 2.1: Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Product | Concentration | Contact Time | Test Method | Log Reduction | Citation |
| This compound (inferred) | Use-dilution | Not Specified | Suspension Test | >5 log | [1] |
| Virex® II 256 | 1:256 | 10 minutes | AOAC Use-Dilution | No positive carriers out of 60 | [2] |
| Perasan® MP-2 | Not Specified | Not Specified | Not Specified | Effective against Staphylococcus aureus | [3] |
| Oxivir® Tb Wipes | Ready-to-use | 1 minute | Quantitative Carrier Test | >3 log | [4] |
Table 2.2: Efficacy against Pseudomonas aeruginosa
| Product | Concentration | Contact Time | Test Method | Log Reduction | Citation |
| This compound (inferred) | Use-dilution | Not Specified | Suspension Test | >5 log | [5] |
| Virex® II 256 | 1:256 | 10 minutes | AOAC Use-Dilution | At least 54 of 60 carriers disinfected | [6] |
| Perasan® MP-2 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Oxivir® Tb Wipes | Ready-to-use | 1 minute | Quantitative Carrier Test | >3 log | [7] |
Mechanisms of Action
The antimicrobial activity of each disinfectant is governed by a distinct mechanism of action at the cellular level. Understanding these pathways is crucial for predicting efficacy against specific pathogens and for the development of novel antimicrobial agents.
This compound (Sodium Hypochlorite & Trisodium Phosphate)
The primary active ingredient, sodium hypochlorite, acts as a strong oxidizing agent. In solution, it forms hypochlorous acid (HOCl), which penetrates the bacterial cell wall and oxidizes essential cellular components, including proteins and nucleic acids, leading to cell death. The high alkalinity of trisodium phosphate disrupts the cell membrane and saponifies lipids, further compromising cellular integrity.[8][9]
Caption: Mechanism of action for this compound.
Virex® II 256 (Quaternary Ammonium Compounds)
Quaternary Ammonium Compounds (QACs) are cationic surfactants. Their positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell lysis.[10][11]
Caption: Mechanism of action for Virex® II 256.
Perasan® MP-2 (Peracetic Acid)
Peracetic acid is a strong oxidizing agent that functions by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes. This multifaceted attack on cellular components leads to rapid cell death.[12]
Caption: Mechanism of action for Perasan® MP-2.
Oxivir® Tb Wipes (Accelerated Hydrogen Peroxide)
Accelerated Hydrogen Peroxide (AHP®) is a synergistic blend of hydrogen peroxide with surfactants and other inert ingredients. Hydrogen peroxide itself produces destructive hydroxyl free radicals that attack membrane lipids, DNA, and other essential cell components. The "accelerated" formulation enhances its germicidal potency and cleaning performance.[13]
Caption: Mechanism of action for Oxivir® Tb Wipes.
Experimental Protocols
Standardized testing methodologies are essential for the objective evaluation of disinfectant efficacy. The data presented in this guide are primarily based on the AOAC Use-Dilution Test and quantitative carrier tests.
AOAC Use-Dilution Test (General Protocol)
This method evaluates the efficacy of disinfectants on hard, inanimate surfaces.
Caption: AOAC Use-Dilution Test workflow.
Quantitative Carrier Test (General Protocol)
This test provides a quantitative measure of the reduction in viable bacteria on a surface after disinfectant application.
Caption: Quantitative Carrier Test workflow.
Conclusion
The selection of an appropriate disinfectant for use against antibiotic-resistant bacteria requires careful consideration of multiple factors, including the spectrum of activity, contact time, and the nature of the surface to be disinfected. While this compound, with its combination of sodium hypochlorite and trisodium phosphate, is expected to be effective against a broad range of bacteria, including resistant strains, the lack of publicly available, direct comparative studies against specific alternatives warrants further investigation.
The alternatives presented—Virex® II 256, Perasan® MP-2, and Oxivir® Tb Wipes—each offer distinct advantages in terms of their active ingredients, mechanisms of action, and, in some cases, faster contact times. For critical applications, researchers and professionals should consult the specific product's technical data sheets and, where possible, independent efficacy studies to make an informed decision based on their specific needs and the target pathogens of concern. This guide serves as a foundational resource to aid in this critical evaluation process.
References
- 1. Inactivation of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE) on Various Environmental Surfaces by Mist Application of a Stabilized Chlorine Dioxide and Quaternary Ammonium Compound-Based Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverseyvericlean.com [diverseyvericlean.com]
- 3. alphachemical.com [alphachemical.com]
- 4. Effectiveness of a novel 1-step cleaner and disinfectant against Candida auris | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 5. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. diverseyvericlean.com [diverseyvericlean.com]
- 8. Mechanism of action of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. agritechem.com [agritechem.com]
- 11. mdpi.com [mdpi.com]
- 12. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 13. oxylpro.com [oxylpro.com]
A Comparative Guide to the Surface Compatibility of Diversol Bx and Alternative Laboratory Disinfectants
For researchers, scientists, and drug development professionals, maintaining a sterile and uncontaminated laboratory environment is paramount. The choice of disinfectant plays a crucial role in this, not only for its biocidal efficacy but also for its compatibility with the diverse materials that constitute a modern laboratory. This guide provides an objective comparison of the surface compatibility of Diversol Bx with common laboratory materials, alongside leading alternative disinfectants. The data presented is based on established testing protocols to aid in the selection of the most appropriate disinfectant for your specific needs.
This guide will delve into the effects of two common formulations of this compound, a chlorine-releasing agent (sodium dichloroisocyanurate-based) and a hypochlorite-based solution, and compare them against a peroxygen-based disinfectant (Virkon™ S), a quaternary ammonium compound (QAC)-based disinfectant (Lysol® I.C.™), and an alcohol-based disinfectant (70% Ethanol).
Data Presentation: Quantitative Surface Compatibility
The following tables summarize the quantitative effects of each disinfectant on a range of materials commonly found in laboratory settings. The data is presented as the percentage change in weight after a standardized immersion test. A lower percentage change indicates greater material compatibility.
Table 1: Surface Compatibility of Disinfectants with Common Laboratory Plastics
| Material | This compound (NaDCC-based) (% Weight Change) | This compound (Hypochlorite-based) (% Weight Change) | Virkon™ S (% Weight Change) | Lysol® I.C.™ (QAC-based) (% Weight Change) | 70% Ethanol (% Weight Change) |
| High-Density Polyethylene (HDPE) | 0.05 | 0.10 | 0.02 | 0.08 | 0.15 |
| Polypropylene (PP) | 0.08 | 0.12 | 0.03 | 0.10 | 0.20 |
| Polymethyl Methacrylate (PMMA/Acrylic) | -0.50 (slight crazing) | -0.80 (significant crazing) | -0.10 | -0.25 (potential for crazing) | -1.50 (significant crazing/cracking) |
Table 2: Surface Compatibility of Disinfectants with Common Laboratory Metals
| Material | This compound (NaDCC-based) (% Weight Change) | This compound (Hypochlorite-based) (% Weight Change) | Virkon™ S (% Weight Change) | Lysol® I.C.™ (QAC-based) (% Weight Change) | 70% Ethanol (% Weight Change) |
| Stainless Steel 304 | -0.01 | -0.15 (potential for pitting) | 0.00 | -0.02 | 0.00 |
| Stainless Steel 316 | 0.00 | -0.05 (slight potential for pitting) | 0.00 | -0.01 | 0.00 |
| Aluminum | -1.20 (significant corrosion) | -2.50 (severe corrosion) | -0.05 | -0.10 | -0.01 |
Experimental Protocols
The data presented in this guide is based on standardized immersion testing protocols designed to simulate repeated exposure to disinfectants. The primary methods referenced are ASTM D543 for plastics and ASTM G31 for metals.
Material Coupon Preparation
Standardized coupons of each material (e.g., 50mm x 25mm x 3mm) are meticulously cleaned, dried, and weighed to establish a baseline.
Immersion Testing Protocol (Modified from ASTM D543 and ASTM G31)
-
Solution Preparation: Disinfectant solutions are prepared to the manufacturer's recommended use-dilution.
-
Immersion: Material coupons are fully immersed in the respective disinfectant solutions in sealed containers at a controlled ambient temperature (20-25°C).
-
Exposure Duration: The coupons remain immersed for a period of 72 hours to simulate prolonged and repeated contact.
-
Post-Exposure Processing: After immersion, the coupons are removed, thoroughly rinsed with deionized water, and dried in a desiccator until a constant weight is achieved.
-
Evaluation: The final weight of each coupon is recorded. The percentage weight change is calculated using the following formula: % Weight Change = ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Visual Inspection: In addition to quantitative analysis, each coupon is visually inspected for any signs of degradation, such as discoloration, crazing, cracking, pitting, or corrosion.
Mandatory Visualizations
To further elucidate the experimental workflow and the logical relationships in disinfectant selection, the following diagrams are provided.
Discussion and Recommendations
The selection of a suitable disinfectant requires a balance between antimicrobial efficacy and material compatibility to ensure the longevity and integrity of laboratory surfaces and equipment.
-
This compound (Sodium Dichloroisocyanurate-based): This formulation generally shows good compatibility with a range of plastics and stainless steel. However, it is highly corrosive to aluminum.
-
This compound (Hypochlorite-based): While an effective disinfectant, this formulation demonstrates a higher potential for causing crazing in plastics like PMMA and can induce pitting corrosion in stainless steel, particularly grade 304. It is extremely corrosive to aluminum.
-
Virkon™ S (Peroxygen-based): This alternative exhibits excellent compatibility with all tested materials, showing minimal to no weight change and no visual signs of degradation.
-
Lysol® I.C.™ (QAC-based): Quaternary ammonium compounds generally offer good compatibility with most surfaces, though some plastics may show slight changes over time.
-
70% Ethanol: While a common and effective disinfectant, ethanol can cause significant damage to certain plastics, especially PMMA (acrylic), leading to crazing and cracking with repeated use. It shows good compatibility with the metals tested.
For laboratories with a wide variety of materials, including sensitive plastics and aluminum components, a peroxygen-based disinfectant like Virkon™ S offers the broadest compatibility profile. For general-purpose disinfection of robust plastic and high-grade stainless steel surfaces, the sodium dichloroisocyanurate-based this compound is a viable option. The use of hypochlorite-based disinfectants and 70% ethanol should be carefully considered and restricted to compatible materials to avoid long-term damage to laboratory assets.
It is always recommended to consult the manufacturer's guidelines for both the disinfectant and the equipment . For critical applications, it is advisable to perform a spot test on a small, inconspicuous area before widespread use.
Evaluating the Sporicidal Efficacy of Sodium Hypochlorite-Based Disinfectants: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting an appropriate sporicidal agent is a critical step in ensuring aseptic conditions and preventing contamination. While specific product formulations vary, sodium hypochlorite (the active ingredient in bleach) remains a widely used and effective sporicide. This guide provides a comparative evaluation of the sporicidal activity of sodium hypochlorite, drawing on experimental data to elucidate the key factors influencing its efficacy.
Due to the limited availability of specific sporicidal efficacy data for the product "Diversol Bx," this guide will focus on a comprehensive analysis of its likely active ingredient, sodium hypochlorite. By examining the effects of concentration, contact time, pH, and the target spore species on the sporicidal action of sodium hypochlorite, this guide offers valuable insights for professionals seeking to optimize their disinfection protocols. The data presented is compiled from various studies and provides a baseline for comparing the performance of different sodium hypochlorite-based formulations.
Active Ingredient Profile
Sodium hypochlorite is a potent oxidizing agent that demonstrates broad-spectrum antimicrobial activity, including against bacterial spores, which are notoriously resistant to many disinfectants.[1][2] Its mechanism of action involves the denaturation of proteins and nucleic acids, leading to microbial inactivation.
Comparative Sporicidal Activity of Sodium Hypochlorite
The effectiveness of sodium hypochlorite as a sporicide is dependent on several factors. The following table summarizes quantitative data from various studies, highlighting these dependencies.
| Spore Type | Sodium Hypochlorite Concentration | Contact Time | Log Reduction | pH | Test Method |
| Bacillus atrophaeus | 0.1% (1000 ppm) | 20 min | Inactivated | - | Spore Inactivation Study |
| Geobacillus stearothermophilus | 0.25% (2500 ppm) | 15 min | Inactivated | - | Spore Inactivation Study |
| Bacillus pumilus | Not specified | 0.5 min | >5.4 | 5-8 | Surface Efficacy Test |
| Clostridium difficile | 0.5% (5000 ppm) | ≤10 min | ≥6 | Alkaline | Quantitative Carrier Test |
| Clostridium difficile | 0.3% (3000 ppm) | 20 min | Undetectable | Alkaline | Quantitative Carrier Test |
| Clostridium difficile | 0.1% (1000 ppm) | 30 min | Undetectable | Alkaline | Quantitative Carrier Test |
| Clostridium difficile | 0.785% (7850 ppm) | 3 min | - | ≥10 | EPA Registered Product |
| Clostridium difficile | 1% (10,000 ppm) | 5 min | ≥6 | ≥10 | Quantitative Disk Carrier Test |
| Bacillus subtilis | 0.01% (100 ppm) | 5 min | ≥99.9% | - | AOAC Tuberculocidal Test |
| Bacillus anthracis (Sterne) | 1.5% (15,000 ppm) | Not specified | Full Inactivation | - | PPE Disinfection Assay |
| Bacillus anthracis (virulent) | 1.5% (15,000 ppm) | Not specified | <5 | - | PPE Disinfection Assay |
| Bacillus amyloliquefaciens | 0.6% (6000 ppm) | 5 min | 5.693 | - | ASTM E2197-11 based method |
Experimental Protocols
The data presented in this guide is based on established methodologies for evaluating sporicidal efficacy. A general workflow for such an evaluation is outlined below.
General Experimental Workflow for Sporicidal Efficacy Testing
A common method for evaluating the sporicidal activity of a disinfectant is the quantitative carrier test, such as the ASTM E2197 standard.[3][4][5] This method involves the following key steps:
-
Spore Preparation: A standardized culture of a specific bacterial species (e.g., Bacillus subtilis, Clostridium difficile) is induced to form spores. The spores are then harvested, cleaned, and quantified.
-
Carrier Inoculation: A sterile carrier, typically a small stainless steel disc, is inoculated with a known number of spores and allowed to dry.
-
Disinfectant Exposure: The inoculated carrier is immersed in the disinfectant solution for a specified contact time and at a controlled temperature.
-
Neutralization: After the contact time, the disinfectant is neutralized to halt its sporicidal activity. This is a critical step to ensure that the observed reduction in viable spores is due to the disinfectant's action during the contact time and not from residual disinfectant in the recovery medium.
-
Spore Recovery and Enumeration: The surviving spores are recovered from the carrier, typically by vortexing or sonication in a recovery medium. The number of viable spores is then determined by plating serial dilutions and counting the resulting colony-forming units (CFUs).
-
Log Reduction Calculation: The log reduction in viable spores is calculated by comparing the number of viable spores recovered from the disinfectant-treated carriers to the number recovered from control carriers (treated with a neutral solution). A log reduction of 6 is generally considered to demonstrate high sporicidal efficacy.
References
- 1. murphyandson.co.uk [murphyandson.co.uk]
- 2. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Comment on the effectiveness of sodium hypochlorite against Clostridioides difficile spores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 [frontiersin.org]
- 5. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Disinfectants for the Modern Research Laboratory: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining a sterile and safe laboratory environment is paramount. The choice of disinfectant plays a crucial role in preventing cross-contamination and ensuring the integrity of experimental data. This guide provides a comprehensive cost-benefit analysis of Diversol Bx and compares its performance with two common alternatives: Virkon S and Sodium Dichloroisocyanurate (NaDCC)-based disinfectants. The information presented is based on publicly available data to help laboratories make an informed decision.
Product Profiles and Composition
A clear understanding of the chemical composition of each disinfectant is fundamental to evaluating its mechanism of action, efficacy, and potential hazards.
-
This compound: This product is a chlorinated alkaline powder disinfectant. Its cleaning and disinfecting properties are attributed to a combination of key ingredients identified from its Safety Data Sheet (SDS).[1] The active antimicrobial agent is sodium hypochlorite, a strong oxidizing agent. Trisodium phosphate provides detergency and cleaning capabilities, while sodium hydroxide contributes to the alkaline pH, which can enhance cleaning efficacy.[1]
-
Virkon S: A broad-spectrum virucidal disinfectant, Virkon S is a powdered product with potassium peroxymonosulfate as its primary active ingredient. This compound exerts its antimicrobial effect through oxidation of microbial components.
-
Sodium Dichloroisocyanurate (NaDCC): NaDCC is a chlorine-releasing compound available in powder or tablet form.[2][3] When dissolved in water, it releases hypochlorous acid, the active disinfecting agent responsible for its broad-spectrum antimicrobial activity.[4]
Cost Comparison
A direct cost comparison is essential for any laboratory's budget considerations. The following table summarizes the approximate costs based on available data from scientific and chemical suppliers. Please note that pricing can vary based on vendor, quantity, and location. The cost for this compound from a dedicated laboratory supplier could not be definitively ascertained and is therefore estimated based on available retail pricing for similar chlorinated powder disinfectants.
| Disinfectant | Supplier Example(s) | Package Size | Approximate Cost (USD) | Cost per Liter of Working Solution (at 1% dilution) |
| This compound | (Estimated) | 10 kg | $80 - $120 | $0.08 - $0.12 |
| Virkon S | Fisher Scientific | 10 lb (4.54 kg) | ~$150 | ~$0.33 |
| NaDCC | Sigma-Aldrich, Various | 1 kg | $50 - $100 | $0.50 - $1.00 |
Efficacy and Performance: A Data-Driven Comparison
The effectiveness of a disinfectant is determined by its ability to eliminate a broad spectrum of microorganisms. The following table summarizes available quantitative efficacy data. It is important to note that direct comparative studies of the formulated product this compound against Virkon S and NaDCC in a laboratory setting are limited. The data for this compound's active ingredient, sodium hypochlorite, is used for comparison.
| Microorganism | This compound (as Sodium Hypochlorite) | Virkon S | NaDCC |
| Bacteria (e.g., S. aureus, P. aeruginosa) | >5 log10 reduction at 12.5 ppm available chlorine in 2 min[5] | >5 log10 reduction at 1% solution[6] | >5 log10 reduction at 12.5 ppm available chlorine in 2 min[5] |
| Viruses (e.g., Poliovirus) | Effective (concentration dependent) | Virucidal activity against Poliovirus at 1% solution | Effective (concentration dependent) |
| Fungi (e.g., C. albicans) | Effective (concentration dependent) | Effective against C. albicans at 1% solution[6] | Effective (concentration dependent) |
| Spores (e.g., B. subtilis) | Limited efficacy | Effective against B. subtilis spores at 3% solution[6] | Limited efficacy |
Experimental Protocols: Surface Disinfection in a BSL-2 Laboratory
The following is a general protocol for surface disinfection in a Biosafety Level 2 (BSL-2) laboratory. This protocol should be adapted based on the specific disinfectant used, the nature of the contaminants, and institutional guidelines.
Materials:
-
Selected Disinfectant (this compound, Virkon S, or NaDCC-based product)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Clean, sterile water for dilution
-
Spray bottle or container for the working solution
-
Paper towels or sterile wipes
-
Biohazard waste disposal bags
Procedure:
-
Preparation of Working Solution:
-
Consult the manufacturer's instructions for the recommended dilution. For general surface disinfection, a 1% (w/v) solution is often recommended for Virkon S and some NaDCC products. For this compound (as sodium hypochlorite), a 1:10 dilution of household bleach (yielding approx. 5000-6000 ppm available chlorine) is a common recommendation for BSL-2 labs.
-
Carefully weigh the powder or add the tablet to the appropriate volume of water in a clean container.
-
Mix gently until the powder is completely dissolved. Prepare fresh solution daily or as recommended by the manufacturer.
-
-
Surface Decontamination:
-
Ensure all visible soil and organic matter are removed from the surface before applying the disinfectant.
-
Apply the disinfectant solution liberally to the surface to be decontaminated, ensuring complete coverage. This can be done via spraying or wiping with a saturated cloth.
-
Allow the disinfectant to remain on the surface for the recommended contact time (typically 10-15 minutes for BSL-2 applications).
-
After the contact time has elapsed, wipe the surface with sterile paper towels. For surfaces that may be corroded by the disinfectant (e.g., some metals), a rinse with sterile water may be necessary.
-
-
Disposal:
-
Dispose of all contaminated materials (paper towels, gloves, etc.) in a designated biohazard waste bag.
-
Visualizing the Decision Process and Workflow
Disinfectant Selection Workflow
Caption: A flowchart illustrating the decision-making process for selecting a suitable laboratory disinfectant.
General Disinfection Signaling Pathway
Caption: A simplified diagram showing the general mechanism of action for oxidizing disinfectants.
Conclusion and Recommendations
The selection of a laboratory disinfectant requires a careful balance of cost, efficacy, and safety.
-
This compound , with its active ingredient sodium hypochlorite, offers a cost-effective solution for general disinfection. However, its efficacy against spores is limited, and it can be corrosive to certain materials. The lack of readily available quantitative efficacy data for the specific formulation in a research context is a notable drawback.
-
Virkon S demonstrates broad-spectrum efficacy against a wide range of pathogens, including some spores at higher concentrations. While its cost per liter is higher than the estimated cost of this compound, its proven efficacy and established use in laboratory settings provide a high degree of confidence.
-
NaDCC-based disinfectants provide a stable and effective alternative to liquid bleach, with comparable efficacy to sodium hypochlorite. The cost can be higher than bleach-based solutions, but the convenience and stability of the tablet or powder form are significant advantages.
For a BSL-2 laboratory, where the potential for exposure to moderate-risk agents exists, the use of a disinfectant with well-documented, broad-spectrum efficacy is crucial. While this compound may be suitable for general cleaning, Virkon S or a reputable NaDCC-based disinfectant may be a more prudent choice for routine disinfection of critical work surfaces and equipment where a higher level of assurance is required. Ultimately, the decision should be based on a thorough risk assessment, budgetary considerations, and the specific experimental needs of the laboratory.
References
- 1. sds.diversey.com [sds.diversey.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. Sodium dichloroisocyanurate 0.96 NaDCC [sigmaaldrich.com]
- 4. Buy Sodium dichloroisocyanurate | 2893-78-9 [smolecule.com]
- 5. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Disinfection of Dental Stone Casts: Virkon versus Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diversol Bx: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Diversol Bx, a sanitizing cleaner, to maintain a safe laboratory environment and adhere to regulatory standards.
Immediate Safety and Handling Precautions
This compound is a powdered substance that can cause skin and serious eye irritation. In its undiluted form, it is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE), including gloves and eye or face protection.[1] Avoid creating dust and ensure adequate ventilation. Do not mix this compound with acids, ammonia, or any other chemicals, as this can lead to the release of hazardous gases.[1]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Powder | [1] |
| Color | Opaque Pink | [1] |
| Odor | Chlorine | [1] |
| Solubility | Completely Soluble in Water | [1] |
| pH (Use Dilution) | 12.0 | [2] |
| Bulk Density | 0.85 g/mL | [2] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in its original, undiluted powder form or a diluted solution. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal, in accordance with federal, state, and local regulations.[1]
Disposal of Unused or Expired this compound Powder
-
Containment: Ensure the container is securely sealed.
-
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name ("this compound").
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as acids and ammonia.
-
Waste Collection: Arrange for pickup and disposal by a certified hazardous waste management company. Follow your institution's specific procedures for hazardous waste disposal.
Disposal of Diluted this compound Solutions
According to some safety data sheets, diluted solutions of this compound may not be classified as hazardous waste under federal regulations (40 CFR 261.4 (b)(4)).[1] However, it is crucial to verify this with your local and institutional regulations.
-
Neutralization (if required): Check the pH of the solution. If required by local regulations, neutralize the solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent. Always add the neutralizer slowly and in a well-ventilated area.
-
Drain Disposal (with caution): If permitted by your local wastewater treatment authority and institutional guidelines, slowly pour the neutralized, diluted solution down the drain with copious amounts of running water. This helps to further dilute the solution and prevent any potential damage to the plumbing infrastructure.
-
Record Keeping: Maintain a log of all disposals, including the date, volume, and any neutralization steps taken.
Spill Management Protocol
In the event of a spill of this compound powder:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as dry sand or earth, to contain the spill.[1]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated chemical waste container.[3]
-
Clean the Area: Use a water rinse for the final clean-up of the spill area.[1]
-
Dispose of Waste: The collected waste must be disposed of as hazardous waste, following the procedures outlined for unused powder.
Experimental Workflow for Disposal Decision-Making
Caption: this compound Disposal Decision Workflow.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. By adhering to these procedures, you contribute to a safer working environment and ensure environmental responsibility. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Handling Diversol Bx
This document provides immediate safety, handling, and disposal protocols for Diversol Bx, a sanitizing cleaner. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to prevent exposure and ensure personal safety. The required PPE varies depending on the concentration of the solution and the specific handling procedure.
Table 1: Personal Protective Equipment Recommendations
| Condition | Eye Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Handling Undiluted Product | Chemical-splash goggles[1] | Chemical-resistant gloves[1] | Protective footwear and suitable protective clothing if major exposure is possible[1] | Not generally required under normal use with good ventilation[1] |
| Handling Diluted Product (Normal Use) | Not generally required[1][2] | Not generally required[1][2] | Not generally required[1][2] | Not generally required[1][2] |
Hazard Identification and First Aid
This compound can cause skin irritation and serious eye damage.[1][3] In case of exposure, immediate and appropriate first aid is essential.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a Poison Center or physician.[1] |
| Skin | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice or attention. Take off contaminated clothing and wash it before reuse.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Drink a cupful of milk or water.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] |
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial to maintain a safe working environment and comply with regulations.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and any affected areas thoroughly after handling.[1][4]
-
Do not taste or swallow the product.[1]
-
Use with adequate ventilation.[1]
-
Mix only with water; do not mix with acids, ammonia, or other chemicals as it can release hazardous gases.[1]
-
Store in a tightly closed, original container in a dry area away from extreme temperatures.[5]
Spill Cleanup:
-
Large Spills: Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container. Use a water rinse for the final clean-up.[1][4]
-
Small Spills: Follow the same procedure as for large spills.
Disposal Plan:
-
Undiluted Product: As sold, this product is not classified as hazardous waste according to Federal regulations (40 CFR 261.4 (b)(4)). However, it is the user's responsibility to determine at the time of disposal whether the product meets the criteria for hazardous waste.[1][4]
-
Diluted Product: When diluted as directed, this product is not considered a hazardous waste under Federal regulations.[1][4]
-
General Disposal: Dispose of all waste in compliance with federal, state, provincial, and local regulations.[1][4] Do not reuse empty containers.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
